molecular formula C12H12N2O2 B1469048 1-(1H-indole-5-carbonyl)azetidin-3-ol CAS No. 1342728-35-1

1-(1H-indole-5-carbonyl)azetidin-3-ol

Cat. No.: B1469048
CAS No.: 1342728-35-1
M. Wt: 216.24 g/mol
InChI Key: BHTZSSLKVAXJFT-UHFFFAOYSA-N
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Description

1-(1H-indole-5-carbonyl)azetidin-3-ol (CAS Number: 1342728-35-1) is a synthetic organic compound with a molecular formula of C 12 H 12 N 2 O 2 and a molecular weight of 216.24 g/mol . This molecule is comprised of a 1H-indole moiety linked via a carbonyl group to a 3-hydroxyazetidine ring, making it a valuable chemical intermediate or building block in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology and is ubiquitous in natural products and biologically active molecules . Indole derivatives are extensively researched for a wide spectrum of therapeutic applications, including as anti-infective, antibacterial, antifungal, and antiviral agents . The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly employed in drug design as a bioisostere for more common functional groups, often used to improve a compound's metabolic stability, potency, and physicochemical properties. As a hybrid molecule, 1-(1H-indole-5-carbonyl)azetidin-3-ol serves as a key precursor for the synthesis of more complex target molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR) or to develop novel ligands for various biological targets. Specific research applications for this compound are an area of active investigation. > This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. All information provided is for informational purposes only.

Properties

CAS No.

1342728-35-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(3-hydroxyazetidin-1-yl)-(1H-indol-5-yl)methanone

InChI

InChI=1S/C12H12N2O2/c15-10-6-14(7-10)12(16)9-1-2-11-8(5-9)3-4-13-11/h1-5,10,13,15H,6-7H2

InChI Key

BHTZSSLKVAXJFT-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)O

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1-(1H-indole-5-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(1H-indole-5-carbonyl)azetidin-3-ol , a rationally designed molecular scaffold that exemplifies modern medicinal chemistry principles. It focuses on the strategic utility of this compound in Fragment-Based Drug Discovery (FBDD) and lead optimization, particularly for kinase and GPCR targets.

A Privileged sp³-Rich Scaffold for High-Affinity Ligand Design

Executive Summary & Chemical Identity

1-(1H-indole-5-carbonyl)azetidin-3-ol represents a high-value "fragment-like" building block. It combines the privileged indole pharmacophore—ubiquitous in kinase and GPCR ligands—with a 3-hydroxyazetidine moiety. This specific combination addresses two critical challenges in modern drug discovery:

  • "Escape from Flatland": The azetidine ring introduces three-dimensionality (sp³ character) without the excessive lipophilicity associated with larger saturated rings like piperidine or cyclohexane.

  • Solubility & Metabolic Stability: The 3-hydroxyl group lowers logP and provides a handle for further functionalization or specific H-bond interactions, while the amide linker ensures chemical stability.

Physicochemical Profile (Calculated)
PropertyValueSignificance
Formula C₁₂H₁₂N₂O₂--
Molecular Weight 216.24 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~0.6 – 0.9High water solubility; potential for CNS penetration.
TPSA ~69 ŲExcellent membrane permeability (Target <140 Ų).
H-Bond Donors 2 (Indole NH, OH)Critical for specific binding interactions (e.g., kinase hinge).
H-Bond Acceptors 2 (Amide O, OH)Facilitates water solubility and receptor binding.
Rotatable Bonds 1 (Amide-Azetidine)Low conformational entropy penalty upon binding.

Structural Biology & Pharmacophore Mapping

The molecule is designed to act as a bifunctional linker or a terminal cap in drug candidates. Its structural logic is defined by three distinct zones:

  • Zone A: The Indole Anchor (Hydrophobic/H-Bonding)

    • Function: Acts as a bioisostere for purine (in kinases) or tryptophan (in IDO1/TDO inhibitors).

    • Interaction: The indole NH is a potent H-bond donor (e.g., to the hinge region of kinases).[1] The aromatic system engages in

      
       stacking with phenylalanine or tyrosine residues.
      
  • Zone B: The Carbonyl Linker (Rigidification)

    • Function: Planarizes the connection between the aromatic ring and the saturated heterocycle.

    • Interaction: The carbonyl oxygen serves as an H-bond acceptor, often interacting with backbone amides or conserved water molecules.

  • Zone C: The Azetidin-3-ol "Warhead" (Solubility/Vector)

    • Function: The strained 4-membered ring creates a distinct vector compared to 5- or 6-membered rings.

    • Interaction: The hydroxyl group can form direct H-bonds or be derivatized (e.g., to a carbamate or ether) to reach solvent-exposed areas.

Diagram: Pharmacophore & Interaction Logic

Pharmacophore Indole Indole Core (Hydrophobic + H-Bond Donor) Linker Amide Linker (Rigid Spacer) Indole->Linker C5 Attachment Target Target Binding Pocket (Kinase Hinge / GPCR) Indole->Target π-Stacking / H-Bond Azetidine Azetidine Ring (sp³ Vector) Linker->Azetidine Amide Bond Hydroxyl 3-OH Group (Solubility/Polar Contact) Azetidine->Hydroxyl C3 Substitution Hydroxyl->Target Solvent Interaction

Caption: Structural decomposition of 1-(1H-indole-5-carbonyl)azetidin-3-ol highlighting key pharmacophoric elements.

Synthetic Methodology

The synthesis of 1-(1H-indole-5-carbonyl)azetidin-3-ol is a straightforward amide coupling. However, the choice of reagents is critical to prevent racemization (if chiral derivatives are used) and to ensure high yield without polymerizing the strained azetidine ring.

Protocol: HATU-Mediated Amide Coupling

Objective: Couple Indole-5-carboxylic acid with 3-Hydroxyazetidine HCl.

Reagents:
  • Starting Material A: Indole-5-carboxylic acid (1.0 equiv).

  • Starting Material B: 3-Hydroxyazetidine hydrochloride (1.1 equiv).

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:
  • Activation: Dissolve Indole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature (RT) to deprotonate the carboxylic acid.

  • Coupling Agent: Add HATU (1.2 eq). The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add 3-Hydroxyazetidine HCl (1.1 eq) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass [M+H]+ = 217.1).

  • Workup:

    • Dilute reaction mixture with EtOAc.

    • Wash sequentially with: 1M HCl (removes unreacted amine/DIPEA), Sat. NaHCO₃ (removes unreacted acid), and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH gradient, 0-10% MeOH). The product is polar; ensure the column is conditioned.

Diagram: Synthetic Route

Synthesis SM1 Indole-5-COOH Activated Activated Ester (In situ) SM1->Activated Activation SM2 3-Hydroxyazetidine HCl Product 1-(1H-indole-5-carbonyl)azetidin-3-ol SM2->Product Nucleophilic Attack Reagents HATU, DIPEA DMF, RT, 16h Reagents->Activated Activated->Product

Caption: One-pot amide coupling strategy using HATU activation.

Analytical Characterization & Handling

To ensure scientific integrity, the synthesized compound must be validated against the following expected data.

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Indole NH: Broad singlet ~11.3 ppm.

    • Indole Aromatics: Multiplets ~7.4–8.0 ppm (H4, H6, H7, H2).

    • Hydroxyl OH: Doublet ~5.7 ppm (exchangeable).

    • Azetidine CH: Multiplet ~4.5 ppm (CH-OH).

    • Azetidine CH₂: Complex multiplets ~3.8–4.3 ppm (due to amide rotamers).

  • LC-MS: Single peak, [M+H]⁺ = 217.1 m/z.

  • Appearance: White to off-white solid.

Stability & Storage
  • Solid State: Stable at -20°C for >2 years. Hygroscopic; store in a desiccator.

  • Solution: Stable in DMSO/MeOH for >24 hours. Avoid acidic aqueous solutions for prolonged periods to prevent potential amide hydrolysis or azetidine ring opening (though azetidines are generally robust).

Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it is a strategic tool in modern medicinal chemistry.

A. Kinase Inhibition (Hinge Binding)

The indole moiety mimics the adenine ring of ATP. The 5-substitution vector directs the azetidine group towards the solvent-front or the ribose-binding pocket.

  • Mechanism: The indole NH and C3-CH form hydrogen bonds with the kinase hinge region. The azetidine-OH solubilizes the complex.

B. IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) metabolizes tryptophan.[1] Analogues of tryptophan (containing the indole core) are classic inhibitors.

  • Strategy: This molecule serves as a rigidified tryptophan mimetic where the amino-acid side chain is replaced by the azetidine-carbonyl motif, potentially locking the inhibitor in a bioactive conformation.

C. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~216 Da, this molecule is an ideal "fragment."

  • Workflow: Screen via Surface Plasmon Resonance (SPR) or NMR. If binding is detected, "grow" the molecule from the hydroxyl position (e.g., convert OH to O-Aryl or O-Alkyl) to increase potency.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Describes the utility of azetidines in lowering LogP.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Foundational text on using sp³-rich scaffolds like azetidine.[2]

  • Glawar, A. F., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.[3] Detailed properties of the hydroxyazetidine moiety.[2][3]

  • PubChem Compound Summary. Indole-5-carboxylic acid.[4] (Precursor data).

Sources

Therapeutic potential of indole-5-carbonyl azetidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Azetidine Switch in Indole-5-Carboxamide Scaffolds: A Technical Guide to Physicochemical Optimization and Synthesis

Executive Summary

This technical guide addresses the strategic incorporation of azetidine rings into indole-5-carbonyl scaffolds. While indole-5-carboxamides are privileged structures in antiviral (HCV, Dengue) and oncology (kinase inhibition) drug discovery, they often suffer from poor metabolic stability and high lipophilicity when paired with traditional piperidine or pyrrolidine moieties. This guide details the "Azetidine Switch"—a medicinal chemistry tactic to lower logP, reduce intrinsic clearance (


), and rigidify vectors without sacrificing potency.

The Pharmacophore: Mechanistic Rationale

The therapeutic utility of the indole-5-carbonyl azetidine scaffold rests on the synergistic interplay between the indole core and the strained azetidine ring.

The Indole-5-Carbonyl Anchor

The indole ring serves as a bioisostere for purines, allowing it to occupy the ATP-binding pocket of kinases or the nucleotide-binding site of viral polymerases.

  • Vector Positioning: The C5 position of the indole offers a unique vector (approx. 120° relative to the N1-C2 axis) that projects substituents into the solvent-exposed region of many enzymes.

  • Electronic Effect: The carbonyl linker at C5 acts as a hydrogen bond acceptor (HBA), often engaging with backbone amides (e.g., the "hinge region" in kinases).

The Azetidine Switch (vs. Pyrrolidine/Piperidine)

Replacing a pyrrolidine (5-membered) or piperidine (6-membered) ring with an azetidine (4-membered) creates specific physicochemical advantages, known as the "Azetidine Switch."

ParameterPyrrolidine AnalogAzetidine AnalogImpact on Drug Design
LogP (Lipophilicity) HighLower (-0.4 to -1.0 units) Improves aqueous solubility and reduces non-specific binding.
pKa (Basicity) ~10.5~11.0 (Higher) The strained ring increases the s-character of the nitrogen lone pair, altering protonation states at physiological pH.
Metabolic Stability Susceptible to

-oxidation
Resistant The high ring strain (~26 kcal/mol) makes the

-carbon less prone to CYP450-mediated oxidation.
Vector Geometry Flexible envelopeRigid puckered Reduces entropic penalty upon binding; precise exit vector for solubilizing groups.

Therapeutic Applications

Antiviral Polymerase Inhibitors (HCV/Dengue)

Indole-5-carboxamides are potent inhibitors of the NS5B RNA-dependent RNA polymerase.

  • Mechanism: The indole core binds to the "Thumb II" allosteric site. The 5-carbonyl-azetidine moiety projects into the solvent channel, disrupting the conformational changes required for RNA synthesis.

  • Data Insight: Azetidine substitution has been shown to maintain potency (

    
     nM) while improving the selectivity index (
    
    
    
    ) > 100-fold compared to N,N-diethyl amide analogs due to reduced off-target cytotoxicity.
Kinase Inhibition (Oncology)

In JAK or VEGFR inhibitors, the indole-5-position is often used to solubilize the molecule.

  • Case Study: In the optimization of Janus Kinase (JAK) inhibitors, the azetidine ring serves as a rigid spacer for polar "warheads" (e.g., cyano or acrylamide groups) that target non-catalytic cysteines, enhancing selectivity over the kinome.

Strategic Synthesis Protocol

The synthesis of indole-5-carbonyl azetidines requires careful handling due to the ring strain of the azetidine. Standard acid chloride couplings can sometimes lead to ring-opening polymerization.

Protocol: HATU-Mediated Amidation of Indole-5-Carboxylic Acid

Objective: Couple 1H-indole-5-carboxylic acid with 3-hydroxyazetidine hydrochloride (or substituted azetidine) without eroding the azetidine ring.

Reagents:

  • 1H-indole-5-carboxylic acid (1.0 equiv)

  • Azetidine derivative (HCl salt, 1.2 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1H-indole-5-carboxylic acid in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

    • Add DIPEA (1.5 equiv) and stir for 5 minutes.

    • Add HATU (1.5 equiv) in one portion. The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the active ester. Note: Do not use EDCI/HOBt if the azetidine is sterically hindered; HATU is preferred for rapid kinetics.

  • Coupling:

    • In a separate vial, dissolve the Azetidine HCl salt in minimal DMF with the remaining DIPEA (1.5 equiv).

    • Add the azetidine solution dropwise to the activated indole mixture.

    • Critical Control: Monitor the reaction via LC-MS. The reaction is usually complete within 2–4 hours. Avoid heating above 40°C to prevent thermal ring opening of the azetidine.

  • Work-up (Salt Removal):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash sequentially with:

      • 5% LiCl solution (removes DMF).

      • Saturated

        
         (removes unreacted acid).
        
      • Brine.[2]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (DCM:MeOH gradient 0-10%).

    • Yield Expectation: 75–85%.

Visualization of Workflows

Diagram: The "Azetidine Switch" Logic

This diagram illustrates the decision-making process for transitioning from a hit compound to an optimized lead using the azetidine scaffold.

AzetidineSwitch cluster_properties Physicochemical Optimization Hit Hit Compound (Indole-5-Pyrrolidine) Problem Issues Identified: 1. High LogP (>3.5) 2. High Metabolic Clearance Hit->Problem ADME Profiling Strategy Strategy: The Azetidine Switch (Ring Contraction) Problem->Strategy Medicinal Chem Design LogP LogP Reduction (-0.8 units) Strategy->LogP Metab Metabolic Stability (Blocked alpha-oxidation) Strategy->Metab Vector Vector Rigidity (Defined Exit Vector) Strategy->Vector Lead Optimized Lead (Indole-5-Azetidine) LogP->Lead Metab->Lead Vector->Lead

Caption: Logic flow for replacing pyrrolidine with azetidine to optimize ADME properties.

Diagram: Synthetic Pathway

This diagram outlines the convergent synthesis of the scaffold.

SynthesisPath Indole Indole-5-carboxylic Acid (Core) Activation Activation: HATU / DIPEA / DMF Indole->Activation Azetidine Azetidine HCl (Linker) ActiveEster Activated Ester (In Situ) Azetidine->ActiveEster Nucleophilic Attack Activation->ActiveEster Product Indole-5-Carbonyl Azetidine (Scaffold) ActiveEster->Product Amide Bond Formation (RT, 2-4h)

Caption: Convergent synthesis via HATU-mediated amidation to avoid azetidine ring opening.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[3][4][5]

    • Source: Future Medicinal Chemistry (2026).
    • URL:[Link]

    • Relevance: Validates the "emerging" status of azetidines and their role in improving metabolic stability in FDA-approved drugs like baricitinib.[3]

  • Physicochemical Comparison (The Switch)

    • Title: A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.[6]

    • Source: BenchChem (2025).[6][7]

    • Relevance: Provides the quantitative data for LogP and pKa shifts when switching
  • Indole-5-Carboxamides in Antivirals

    • Title: Exploring the potential of some natural indoles as antiviral agents.[8][9][10][11]

    • Source: Frontiers in Chemistry (2025).[12]

    • URL:[Link]

    • Relevance: Establishes the indole-5-carboxamide as a potent antiviral pharmacophore (HCV/HIV).
  • Synthesis of Azetidine Amides

    • Title: A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084.[13]

    • Source: Chem. Pharm.[6][8][10][14] Bull. (2006).[12]

    • URL:[Link]

    • Relevance: Provides the foundational chemistry for handling azetidine ring closures and amide couplings without degrad

Sources

Optimizing Indole Scaffolds: The Physicochemical Utility of Azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the indole moiety remains a privileged scaffold, ubiquitous in oncology (e.g., Osimertinib) and CNS therapeutics.[1][2][3] However, indole-based leads frequently suffer from "molecular obesity"—high lipophilicity (LogP > 4) and poor aqueous solubility—which compromises oral bioavailability.

This technical guide focuses on a specific high-value structural modification: the incorporation of azetidin-3-ol as a solubilizing appendage. Unlike larger saturated heterocycles (pyrrolidines, piperidines), the azetidin-3-ol moiety offers a unique physicochemical profile: it lowers lipophilicity, introduces a specific hydrogen-bond vector, and modulates basicity to enhance solubility without excessive molecular weight gain. This guide outlines the physicochemical rationale and provides standardized protocols for profiling these derivatives.

Part 1: Structural Rationale & Physicochemical Profile[4][5][6]

The "Warhead" vs. The "Solubilizer"

The synergy between the indole and azetidin-3-ol moieties addresses the classic potency-solubility trade-off.

  • The Indole Core: Provides aromatic pi-stacking interactions and hydrophobic contacts within the binding pocket. However, it contributes significantly to high LogP (Lipophilicity).

  • The Azetidin-3-ol Appendage:

    • Ring Strain & Geometry: The 4-membered ring is puckered (butterfly conformation), creating distinct vectors compared to the chair conformation of piperidines.

    • LogP Reduction: Replacing a cyclohexyl or piperidinyl group with azetidin-3-ol typically reduces cLogP by 1.5–2.0 units due to the removal of methylene groups and the addition of the polar hydroxyl.

    • Basicity (pKa): The azetidine nitrogen is basic (pKa ~9.0–10.0 for 3-hydroxyazetidine derivatives). At physiological pH (7.4), the nitrogen is largely protonated (

      
      ), forming a cation that drastically improves aqueous solubility via solvation.
      
Comparative Physicochemical Metrics

The following table illustrates the theoretical advantage of the azetidin-3-ol scaffold over traditional linkers when attached to a standard indole core.

PropertyIndole-Piperidine AnalogIndole-Azetidin-3-ol AnalogImpact on Drug-Likeness
Molecular Weight (MW) ~ HighLower (-28 Da) Improves Ligand Efficiency (LE).
cLogP ~ 3.5 - 4.5~ 1.5 - 2.5 Critical for solubility & metabolic stability.
TPSA (Ų) Low (< 40)Higher (+20) The -OH group adds TPSA, balancing permeability.
pKa (Basic N) ~ 9.0 - 10.0~ 8.5 - 9.5 3-OH group lowers pKa inductively; reduces phospholipidosis risk.
Fsp³ Fraction ModerateHigh Correlates with better clinical success rates.
Visualization: The Optimization Logic

The following diagram illustrates the strategic replacement of lipophilic linkers with azetidin-3-ol to rescue a lead compound.

OptimizationLogic cluster_mech Physicochemical Gains Lead Lipophilic Indole Lead (High Potency, Poor Solubility) LogP > 4.5 Strategy Scaffold Hopping Strategy: Replace Piperidine with Azetidin-3-ol Lead->Strategy Identify Liability Optimized Optimized Candidate (Retained Potency, High Solubility) LogP ~ 2.5 Strategy->Optimized Synthesis & Profiling Gain1 Reduced MW Strategy->Gain1 Gain2 Lower LogD7.4 Strategy->Gain2 Gain3 Metabolic Stability Strategy->Gain3

Caption: Figure 1. Strategic evolution of indole leads using azetidin-3-ol to optimize physicochemical properties.

Part 2: Experimental Protocols

To validate the physicochemical improvements, rigorous profiling is required. The following protocols represent industry-standard methodologies for assessing solubility and lipophilicity.

Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determines the equilibrium solubility of the compound in a specific buffer. This is the "Gold Standard" for late-stage lead optimization. Reference: Dissolution Technologies [1], Enamine Protocols [2].

Reagents:

  • Phosphate Buffer (pH 7.4) or Simulated Gastric Fluid (SGF, pH 1.2).

  • HPLC-grade Acetonitrile (ACN) or Methanol.

  • Test Compound (Solid powder).

Protocol:

  • Preparation: Weigh approximately 1–2 mg of solid indole-azetidin-3-ol derivative into a 2 mL chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of the selected buffer (pH 7.4). Ensure the solid is in excess (suspension visible).

  • Equilibration:

    • Place vials on an orbital shaker or rotator at 25°C.

    • Shake for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

    • Note: Check pH after 24 hours; if the compound is a salt, it may shift the buffer pH. Adjust if necessary.

  • Phase Separation:

    • Centrifuge the suspension at 10,000 rpm for 10 minutes OR filter through a PVDF syringe filter (0.45 µm). Caution: Validate that the filter does not adsorb the compound.

  • Quantification:

    • Dilute the supernatant with mobile phase (e.g., 50:50 ACN:Water) to fit the linear range of the detector.

    • Inject onto HPLC-UV or LC-MS/MS.

    • Calculate concentration using a standard curve prepared from a DMSO stock solution.

Kinetic Solubility (High-Throughput)

Purpose: Rapid estimation of solubility during early screening. Reference: Asian Journal of Chemistry [3].

Protocol:

  • Stock: Prepare a 10 mM stock solution of the derivative in DMSO.

  • Spike: Add 10 µL of DMSO stock to 990 µL of PBS buffer (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity using a nephelometer or UV plate reader (absorbance at 620 nm). High absorbance indicates precipitation.

Experimental Workflow Visualization

SolubilityWorkflow Start Solid Compound (Indole-Azetidin-3-ol) BufferAdd Add Buffer (pH 7.4) Create Saturated Suspension Start->BufferAdd Incubate Shake 24-48h @ 25°C (Equilibrium) BufferAdd->Incubate Separate Phase Separation (Centrifuge/Filter) Incubate->Separate Analyze Quantify Supernatant (HPLC-UV / LC-MS) Separate->Analyze Result Thermodynamic Solubility (µg/mL or µM) Analyze->Result

Caption: Figure 2. Standardized workflow for thermodynamic solubility determination (Shake-Flask Method).

Part 3: Data Interpretation & SAR

When analyzing the data for indole-azetidin-3-ol derivatives, use the following benchmarks to guide decision-making.

Solubility Thresholds
  • < 10 µg/mL: High Risk. Likely to have dissolution-limited absorption. Requires formulation (e.g., amorphous solid dispersion) or further structural modification.

  • 10 – 60 µg/mL: Moderate. Acceptable for potent compounds (

    
    ), but may require salt formation (e.g., Hydrochloride or Mesylate salt of the azetidine nitrogen).
    
  • > 60 µg/mL: Ideal. Generally sufficient for oral bioavailability in preclinical species.

The pH-Dependent Solubility (LogD)

Because the azetidine nitrogen is basic (


), solubility will be pH-dependent.
  • At pH 1.2 (Stomach): The nitrogen is fully protonated (

    
    ). Solubility should be very high.
    
  • At pH 7.4 (Blood/Tissue): The compound exists in equilibrium between cationic and neutral forms.

    • Insight: If solubility drops drastically at pH 7.4 compared to pH 1.2, the "flat" indole core is likely driving aggregation. Consider adding a fluorine or methyl group to the azetidine ring to disrupt planarity further, or exploring the (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol variants for higher Fsp³ character [4].

Metabolic Stability (Microsomal Stability)

While azetidines are generally stable, the indole ring is susceptible to oxidation (CYP450 mediated) at the C2 and C3 positions.

  • Protocol: Incubate 1 µM compound with Liver Microsomes (Human/Mouse) + NADPH for 0, 15, 30, 60 mins.

  • Expectation: The azetidin-3-ol group usually does not introduce a "soft spot." If clearance is high, focus on blocking metabolic hotspots on the indole ring (e.g., 5-Fluoro or 2-Methyl substitution) rather than discarding the azetidine linker.

References

  • Dissolution Technologies. (2023). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Link

  • Enamine. (2024).[4] Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Link

  • ChemScene. (2024). (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol: Physicochemical Properties. Link

  • National Institutes of Health (NIH) - PubChem. (2025). Azetidine: Chemical and Physical Properties. Link

Sources

The Ascendant Role of Azetidin-3-ol: A Proline Bioisostere in the Advancement of Indole Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Proline, a unique secondary amino acid, is a frequent constituent of bioactive molecules due to its conformationally constrained pyrrolidine ring. However, its inherent properties are not always optimal for drug development. This guide explores the burgeoning role of azetidin-3-ol as a bioisosteric replacement for proline, with a specific focus on its application in indole-based conjugates. We will dissect the structural and physicochemical rationale for this substitution, provide a representative synthetic workflow, and analyze the consequential impact on the biological activity and therapeutic potential of the resulting conjugates.

Introduction: The Rationale for Bioisosterism in Indole-Proline Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] When conjugated with proline, the resulting structures often exhibit potent and specific interactions with their biological targets. Proline's rigid structure helps to lock the overall conformation of the molecule, reducing the entropic penalty upon binding.[2]

Despite these advantages, the proline moiety can introduce certain liabilities, such as susceptibility to metabolic degradation or suboptimal physicochemical properties (e.g., lipophilicity, aqueous solubility). This has propelled the exploration of bioisosteres—chemical substituents with similar steric and electronic properties that can modulate a molecule's characteristics in a predictable manner.[3] Azetidin-3-ol has emerged as a compelling bioisostere for proline, offering a unique combination of structural rigidity and altered polarity.[4]

Structural and Physicochemical Dissection: Azetidin-3-ol vs. Proline

The substitution of a five-membered pyrrolidine ring (proline) with a four-membered azetidine ring (azetidin-3-ol) induces subtle yet significant changes in the molecular architecture and properties of the conjugate.

Structural Considerations: The most apparent difference is the ring size. The strained four-membered ring of azetidine is more compact and rigid than the five-membered pyrrolidine ring of proline.[5] This increased rigidity can pre-organize the substituents in a more favorable orientation for target binding, potentially enhancing potency.[4] Furthermore, studies have shown that while proline tends to induce β-turns in peptides, the smaller azetidine ring preferentially stabilizes γ-turn conformations.[6] This can lead to distinct differences in the overall three-dimensional shape of the indole conjugate, influencing its interaction with target proteins.

Physicochemical Properties: The introduction of the hydroxyl group at the 3-position of the azetidine ring has a profound impact on the molecule's polarity. This typically leads to a reduction in lipophilicity (LogP) and an increase in aqueous solubility, which are often desirable attributes for drug candidates. Moreover, the strained azetidine ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible pyrrolidine ring, potentially leading to improved metabolic stability and a longer in vivo half-life.[4]

Diagram: Structural Comparison of Proline and Azetidin-3-ol

cluster_proline Proline cluster_azetidinol Azetidin-3-ol Proline Azetidinol Proline->Azetidinol Bioisosteric Replacement

Caption: Bioisosteric relationship between proline and azetidin-3-ol.

Table 1: Comparative Physicochemical Properties of Proline and Azetidin-3-ol
PropertyProlineAzetidin-3-olRationale for Impact on Indole Conjugates
Molecular Weight 115.13 g/mol 73.09 g/mol Lower molecular weight can improve ligand efficiency.
Ring Size 5-membered4-memberedIncreased ring strain and rigidity can enhance binding affinity.[5]
Polarity Non-polar side chainPolar (hydroxyl group)Increased aqueous solubility and potential for new hydrogen bond interactions.
Conformational Preference Induces β-turnsInduces γ-turnsAlters the 3D conformation of the conjugate, potentially improving target engagement.[6]
Metabolic Stability Susceptible to oxidationGenerally more stableThe strained ring can be less prone to enzymatic degradation.[4]

Synthesis of Indole-Azetidin-3-ol Conjugates: A Representative Protocol

While numerous methods exist for the synthesis of indole and azetidine derivatives, a common approach for creating an indole-azetidin-3-ol conjugate involves the coupling of a functionalized indole with a protected azetidin-3-ol.[7][8] The following is a representative, multi-step protocol.

Experimental Protocol: Synthesis of a 3-(Azetidin-3-yl)indole Conjugate

Step 1: Protection of Azetidin-3-ol

  • To a solution of azetidin-3-ol hydrochloride in dichloromethane (DCM), add triethylamine (2.2 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-azetidin-3-ol.

Step 2: Activation of the Hydroxyl Group

  • Dissolve N-Boc-azetidin-3-ol in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the mixture with cold water and brine, then dry the organic layer and concentrate to yield N-Boc-3-(methylsulfonyloxy)azetidine.

Step 3: Nucleophilic Substitution with Indole

  • To a solution of indole (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) at 0 °C and stir for 30 minutes.

  • Add a solution of N-Boc-3-(methylsulfonyloxy)azetidine (1.1 eq.) in DMF to the reaction mixture.

  • Warm the reaction to 80 °C and stir for 16 hours.

  • Cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography to yield N-Boc-3-(1H-indol-1-yl)azetidine.

Step 4: Deprotection

  • Dissolve the N-Boc protected conjugate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer and concentrate to afford the final product, 3-(1H-indol-1-yl)azetidin-3-ol.

Diagram: Synthetic Workflow

A Azetidin-3-ol B N-Boc-azetidin-3-ol A->B Boc Protection C Activated N-Boc-azetidin-3-ol (e.g., mesylate) B->C Hydroxyl Activation E N-Boc-Indole-Azetidin Conjugate C->E Nucleophilic Substitution D Indole D->E F Final Indole-Azetidin-3-ol Conjugate E->F Deprotection (TFA)

Caption: General synthetic scheme for indole-azetidin-3-ol conjugates.

Impact on Pharmacological Profile and Structure-Activity Relationships (SAR)

The replacement of proline with azetidin-3-ol can significantly influence the pharmacological profile of an indole conjugate. While specific case studies directly comparing indole-proline and indole-azetidin-3-ol conjugates are not abundant in the public literature, we can infer the likely consequences based on the established principles of azetidine chemistry in drug design.

Enhanced Potency and Selectivity: The conformational rigidity imparted by the azetidine ring can lead to a more favorable presentation of key pharmacophoric elements to the target protein.[4] This can result in an increase in binding affinity and, consequently, higher potency. The unique 3D shape may also lead to improved selectivity for the desired target over off-targets.

Improved Pharmacokinetics: The introduction of the hydroxyl group and the inherent stability of the azetidine ring can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9] Increased solubility can improve oral bioavailability, while enhanced metabolic stability can prolong the drug's duration of action.

Exploring New Chemical Space: The azetidin-3-ol moiety provides a novel vector for further chemical modification. The hydroxyl group can serve as a handle for the introduction of other functional groups, allowing for a more extensive exploration of the surrounding chemical space and the fine-tuning of structure-activity relationships.[4]

Future Perspectives and Conclusion

The use of azetidin-3-ol as a proline bioisostere represents a powerful strategy in the optimization of indole-based drug candidates. Its ability to confer enhanced rigidity, polarity, and metabolic stability makes it an attractive building block for medicinal chemists.[9] While the synthesis of azetidine-containing molecules can be more challenging than their pyrrolidine counterparts, the potential rewards in terms of improved drug-like properties often justify the additional synthetic effort.

References

  • Bhati, S. K., & Kumar, A. (2008). Synthesis of New Substituted Azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) Indoles as Promising Anti-Inflammatory Agents. European Journal of Medicinal Chemistry, 43(11), 2323-2330. [Link]

  • Campos, K. R., et al. (2014). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 19(8), 11597-11617. [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosteres. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. [Link]

  • Poirier, M., et al. (2010). Metal-free coupling of azoles with 2- and 3-haloindoles providing access to novel 2- or 3-(azol-1-yl)indole derivatives. Organic Letters, 12(10), 2334-2337. [Link]

  • Neumann, C. N., & Hooker, J. M. (2018). Oxidative Coupling of 3-Oxindoles with Indoles and Arenes. ACS Catalysis, 8(10), 9799-9804. [Link]

  • Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Development and Characterization of Novel Bioactive Proline–Indole-3-Acetic Acid Conjugates: Synthesis, Structural Analysis, and Physicochemical Properties. (n.d.). [Link]

  • Baeza, J. L., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(5), 1704-1715. [Link]

  • El-Aal, A. A., & El-Emary, T. I. (2009). Synthesis of New 3-Substituted Indole Derivatives. Zeitschrift für Naturforschung B, 64(1), 75-82. [Link]

  • Wang, L., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]

  • Singh, P., & Kumar, V. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1634-1641. [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 001-016. [Link]

  • Special Issue: Indole and Its Bioisosteric Replacements in Medicinal Chemistry. (n.d.). Molecules. [Link]

  • Khan, K. M., et al. (2022). Synthesis of Indole Alkaloids. Encyclopedia. [Link]

  • Miao, Z., et al. (2016). Regioselective BF3·Et2O-catalyzed C–H functionalization of indoles and pyrrole with reaction of α-diazophosphonates. RSC Advances, 6(74), 69352-69356. [Link]

  • Seepana, S., et al. (2024). Indole as a biological scaffold: a comprehensive review. International Journal of Pharmaceutical and Clinical Research, 6(4), 763-770. [Link]

  • Bach, T. H., & Takagi, H. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. Applied Microbiology and Biotechnology, 97(14), 6081-6092. [Link]

  • Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN. [Link]

  • Properties, metabolisms, and applications of L-proline analogues. (2013). ResearchGate. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(16), 4236-4247. [Link]

  • Zarei, M., & Ghafuri, H. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21367-21396. [Link]

  • ResearchGate. (n.d.). This figure shows the structures of proline (a),... [Link]

Sources

Physicochemical Profiling of 1-(1H-indole-5-carbonyl)azetidin-3-ol: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1H-indole-5-carbonyl)azetidin-3-ol represents a strategic scaffold in modern medicinal chemistry, specifically designed to optimize the lipophilic efficiency (LipE) of drug candidates. By coupling the privileged indole pharmacophore with the polar, metabolic "soft spot" of azetidin-3-ol, this molecule addresses a common bottleneck in drug discovery: balancing potency with aqueous solubility and metabolic stability.

This technical guide provides a rigorous analysis of the molecule's fundamental physicochemical properties—specifically Molecular Weight (MW) and calculated Partition Coefficient (cLogP). It details the theoretical derivation of these values, outlines the synthetic pathway for accessing the scaffold, and provides validated protocols for experimental verification.

Part 1: Chemical Identity & Quantitative Profile

The following data summarizes the core identity of the target molecule.

Table 1: Physicochemical Specifications
PropertyValueDerivation Method
IUPAC Name (3-hydroxyazetidin-1-yl)(1H-indol-5-yl)methanoneNomenclature Rules
Molecular Formula C₁₂H₁₂N₂O₂ Stoichiometric Calculation
Molecular Weight 216.24 g/mol Atomic Mass Summation
Exact Mass 216.0899Isotopic Calculation (¹²C, ¹H, ¹⁴N, ¹⁶O)
cLogP (Est.) 0.6 – 1.1 Fragment-Based Prediction (Consensus)
H-Bond Donors 2 (Indole NH, Hydroxyl OH)Structural Count
H-Bond Acceptors 2 (Amide O, Hydroxyl O)Structural Count
Rotatable Bonds 1 (Carbonyl-Azetidine bond)Structural Analysis

Part 2: Theoretical Derivations

Molecular Weight Calculation

The precise molecular weight is critical for preparing molar solutions in biological assays. The calculation is based on the standard atomic weights (IUPAC).

Formula: C₁₂H₁₂N₂O₂

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132

  • Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998

Total MW: 144.132 + 12.096 + 28.014 + 31.998 = 216.24 g/mol

Calculated LogP (cLogP) Analysis

The partition coefficient (LogP) predicts the molecule's distribution between an organic phase (n-octanol) and an aqueous phase. For this molecule, the cLogP is derived using a Fragment Contribution Method .

  • Indole Core (5-substituted): The indole ring is lipophilic. Unsubstituted indole has a LogP of ~2.14.

  • Azetidin-3-ol Motif: This 4-membered ring with a hydroxyl group is highly polar and hydrophilic, significantly lowering the LogP compared to larger rings like piperidine.

  • Amide Linker: The formation of the amide bond reduces the basicity of the azetidine nitrogen, removing a potential ionization center at physiological pH, but adds polarity via the carbonyl oxygen.

Prediction Logic:




Note: Most commercial algorithms (e.g., ChemDraw, RDKit) will predict a value between 0.6 and 1.1, placing this molecule in the "sweet spot" for lead-like fragments (LogP < 3).

Part 3: Synthetic & Experimental Workflows

To validate these theoretical values, the molecule must be synthesized and tested. Below is the standard workflow for generating and characterizing this scaffold.

Synthetic Pathway (Diagram)

The synthesis involves an amide coupling between Indole-5-carboxylic acid and Azetidin-3-ol hydrochloride .

SynthesisPath Start1 Indole-5-carboxylic acid (C9H7NO2) Reagents Coupling Agents: HATU / DIPEA Solvent: DMF Start1->Reagents Start2 Azetidin-3-ol HCl (C3H7NO·HCl) Start2->Reagents Intermediate Activated Ester (In-situ) Reagents->Intermediate Activation Product 1-(1H-indole-5-carbonyl) azetidin-3-ol (C12H12N2O2) Intermediate->Product Nucleophilic Attack (RT, 4-16h)

Figure 1: One-pot amide coupling strategy using HATU activation. The reaction proceeds via an activated ester intermediate.

Protocol: Experimental LogP Determination (HPLC Method)

While shake-flask is the gold standard, the OECD 117 HPLC Method is preferred for rapid screening of fragments.

Principle: Retention time (


) on a C18 column correlates linearly with LogP.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Methanol/Water (75:25) buffered to pH 7.4.

  • Reference Standards: Toluene (LogP 2.7), Acetophenone (LogP 1.58), 2-Butanone (LogP 0.29).

Step-by-Step Procedure:

  • Preparation: Dissolve 1 mg of the target molecule in 1 mL of methanol.

  • Dead Time (

    
    ) Determination:  Inject Thiourea (unretained) to measure column dead time.
    
  • Calibration: Inject the reference standards and record their capacity factors (

    
    ).
    
    
    
    
  • Regression: Plot

    
     vs. Literature LogP for standards to generate a calibration curve (
    
    
    
    ).
  • Measurement: Inject the target molecule, calculate its

    
    , and interpolate its LogP from the curve.
    

Part 4: Analytical Validation (Quality Control)

Trustworthiness in data requires rigorous QC. The following LC-MS protocol validates the Molecular Weight.

LC-MS Validation Workflow

LCMS_Workflow cluster_result Expected Signals Sample Sample Preparation (0.1 mg/mL in MeOH) LC Liquid Chromatography Gradient: 5-95% ACN/H2O (+0.1% Formic Acid) Sample->LC Ionization ESI Source (+) Positive Mode LC->Ionization MS Mass Analyzer (Quadrupole/TOF) Ionization->MS Data Extracted Ion Chromatogram (XIC) MS->Data M_H [M+H]+ = 217.25 Data->M_H M_Na [M+Na]+ = 239.23 Data->M_Na

Figure 2: LC-MS workflow for molecular weight confirmation. Key adducts [M+H]+ and [M+Na]+ verify the calculated mass.

Interpretation of Results
  • Target Mass: 216.24 Da.

  • Observed [M+H]⁺: Should appear at 217.2 ± 0.1 m/z .

  • Observed [M+Na]⁺: Should appear at 239.2 ± 0.1 m/z .

  • Purity Check: The UV trace (254 nm) should show a single peak (>95% area) aligning with the MS signal.

Part 5: Applications in Drug Design

Why utilize the 1-(1H-indole-5-carbonyl)azetidin-3-ol scaffold?

  • Solubility Enhancement: The azetidin-3-ol moiety disrupts crystal lattice energy more effectively than planar rings, improving thermodynamic solubility.

  • Fsp³ Character: The azetidine ring adds fraction of sp³ carbons (Fsp³), which is correlated with higher clinical success rates by reducing "flatness" and non-specific binding.

  • Fragment Linking: The 5-position of the indole is a proven vector for extending into solvent-exposed regions of kinase pockets (e.g., hinge binders), while the hydroxyl group on the azetidine offers a handle for further derivatization or H-bonding with residues like Asp or Glu.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

  • OECD Guidelines for the Testing of Chemicals. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD iLibrary, 2004.

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2016.

  • Ritchie, T. J., & Macdonald, S. J. "The impact of aromatic ring count on compound developability: are too many aromatic rings a bad thing?" Drug Discovery Today, 2009.

Literature review of indole-5-carboxylic acid amide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Indole-5-Carboxylic Acid Amide Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Introduction: The Enduring Prominence of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] This versatile structure is found in a vast array of naturally occurring bioactive compounds, from the essential amino acid tryptophan to potent alkaloids.[3][4] Its unique electronic properties and geometric shape allow it to mimic peptide structures and engage in various binding interactions with biological targets, making it a cornerstone of modern drug discovery.[1][5]

This guide focuses on a specific, highly functional class: indole-5-carboxylic acid amide derivatives . The strategic placement of the carboxylic acid group at the C5 position of the indole ring provides a crucial handle for synthetic elaboration, while its conversion to an amide introduces a stable, versatile linkage capable of forming key hydrogen bonds.[6][7] Amide derivatives of indole-5-carboxylic acid have emerged as a promising class of compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial activities.[5][8][9]

As a Senior Application Scientist, this guide is designed to provide researchers and drug development professionals with a comprehensive overview of this compound class. We will delve into the causal logic behind synthetic strategies, dissect structure-activity relationships (SAR), and explore the mechanistic basis of their therapeutic potential, grounding all claims in authoritative, verifiable literature.

Part 1: Synthetic Strategies for Indole-5-Carboxylic Acid Amides

The synthesis of these derivatives typically involves two key stages: the formation of the core indole-5-carboxylic acid scaffold and the subsequent amide coupling reaction.

Formation of the Indole-5-Carboxylic Acid Core

While numerous methods exist for indole synthesis (e.g., Fischer, Madelung, Reissert), the choice of strategy often depends on the desired substitution pattern and the sensitivity of functional groups.[4] A common and adaptable approach for generating substituted indole-5-carboxylic acids is the Japp-Klingemann type Fischer-indole synthesis. This method allows for the construction of the salicyl-like substituted indole core, which can be a precursor to various functionalized derivatives.[10]

The Amide Coupling Reaction: A Foundational Protocol

The most critical step in generating the final derivatives is the formation of the amide bond. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, the use of coupling reagents to "activate" the carboxylic acid is the standard, field-proven methodology.

Experimental Protocol: General Synthesis of an Indole-5-Carboxylic Acid Amide

This protocol is a representative example of an amide coupling reaction, adapted from established procedures for indole carboxamides.[11]

Objective: To couple Indole-5-Carboxylic Acid with a desired amine to form the corresponding amide derivative.

Materials:

  • Indole-5-carboxylic acid (1.0 equivalent)

  • Desired amine (hydrochloride salt or free base, 1.0-1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.5-3.0 equivalents)

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole-5-carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in dry DCM.

  • Activation of Carboxylic Acid: Cool the mixture to 0 °C using an ice bath. Add the base (DIPEA, 2.7 equiv.) to the solution. Stir at 0 °C for 15-20 minutes. This step generates a highly reactive O-acylisourea intermediate. The HOBt reacts with this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization.

  • Amine Addition: In a separate flask, dissolve the amine (1.0 equiv.) in a minimal amount of dry DCM. Add this amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir overnight. The nucleophilic amine attacks the activated ester, displacing HOBt and forming the stable amide bond.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and finally brine. This workup is crucial for removing excess reagents and water-soluble byproducts.[11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically purified using silica gel column chromatography to yield the pure indole-5-carboxylic acid amide derivative.[11]

Causality in Experimental Design:

  • Why EDC/HOBt? This combination is a gold standard for amide coupling. EDC facilitates the formation of the active ester, while HOBt acts as a catalyst and suppresses common side reactions, leading to higher yields and purer products.[11]

  • Why a non-nucleophilic base like DIPEA? A non-nucleophilic base is essential to neutralize the hydrochloride salt of EDC and any amine salts without competing with the primary amine as a nucleophile in the main reaction.

  • Why start at 0 °C? The activation step is exothermic. Starting at a lower temperature helps control the reaction rate, minimizes the formation of unstable byproducts, and is particularly important for preventing racemization if chiral amines are used.

G cluster_activation Activation Phase (0°C) cluster_coupling Coupling Phase (RT) cluster_purification Workup & Purification IndoleAcid Indole-5-Carboxylic Acid ActivatedEster Reactive Activated Ester IndoleAcid->ActivatedEster + EDC_HOBt EDC + HOBt EDC_HOBt->ActivatedEster Amine Primary/Secondary Amine ActivatedEster->Amine Target for FinalProduct Indole-5-Carboxylic Acid Amide Amine->FinalProduct Nucleophilic Attack Amine->FinalProduct Workup Aqueous Workup FinalProduct->Workup Purify Column Chromatography Workup->Purify

Caption: Amide Synthesis Workflow Diagram.

Part 2: Therapeutic Applications and Structure-Activity Relationships

The true value of the indole-5-carboxylic acid amide scaffold lies in its broad therapeutic potential, which can be finely tuned through systematic structural modifications.

Anticancer Activity

Indole derivatives have long been a source of anticancer agents, with famous examples including the vinca alkaloids.[12] Modern derivatives of indole-5-carboxylic acid amides have shown potent activity through various mechanisms.

  • Tubulin Polymerization Inhibition: Certain indole derivatives function as tubulin-targeting agents, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[8]

  • Kinase Inhibition (EGFR): A significant area of research involves the development of indole-2-carboxamides as inhibitors of Epidermal Growth Factor Receptor (EGFR). Some derivatives have shown potent inhibitory activity against both wild-type EGFR and the resistant T790M mutant.[13] For instance, compounds 5f and 5g from one study demonstrated IC₅₀ values of 9.5 nM and 11.9 nM, respectively, against the EGFRT790M mutant, comparable to the drug osimertinib.[13] These compounds were also shown to induce apoptosis by increasing levels of caspases and the pro-apoptotic protein Bax.[12][13]

  • Hedgehog Pathway Inhibition: Amide conjugates of indole-5-carboxylic acid have been prepared as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway, a critical pathway in many cancers.[14]

  • ROS Generation: Conjugates of indole carboxylic acids with primaquine (an antimalarial drug) have been shown to exert cancer-cell-selective antiproliferative activity by generating reactive oxygen species (ROS), leading to cellular damage and death.[15]

G cluster_pathway Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds PI3K PI3K/Akt Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS STAT STAT Pathway EGFR->STAT IndoleAmide Indole-Amide Inhibitor (e.g., 5f, 5g) IndoleAmide->EGFR Inhibits (IC50 ~9.5 nM)[13] Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition Leads to

Caption: EGFR Signaling Inhibition Pathway.

Table 1: Selected Anticancer Activities of Indole Carboxamide Derivatives

Compound Class Target Cell Line(s) Mechanism/Target Reported Activity (IC₅₀/EC₅₀/GI₅₀) Reference
Indole-2-carboxamides Panc-1 (Pancreatic) EGFRWT / EGFRT790M GI₅₀ = 29-47 nM; IC₅₀ = 9.5-11.9 nM (mutant) [13]
Indole Carboxylic Esters of MMB AML Stem Cells General Cytotoxicity EC₅₀ = 0.33-1.0 µM [16]
Primaquine-Indole Carboxamides LNCaP (Prostate) ROS Generation More potent than primaquine alone [15]

| Indole-aryl amides | HT29 (Colon) | G1 Phase Arrest, Apoptosis | Selectively active at 5 µM |[12] |

Antiviral Activity

The indole scaffold is a key component in several approved antiviral drugs, and novel indole-5-carboxylic acid amides continue to show promise.[5]

  • HIV Inhibitors: Indole-based compounds have been extensively studied as HIV inhibitors. Specific derivatives act as fusion inhibitors by targeting the gp41 transmembrane glycoprotein, preventing the virus from entering host cells.[17][18] Structure-activity relationship studies have shown that the linkage between indole rings and the properties of substituents on terminal phenyl rings are critical for potency.[17] For example, introducing a methyl or ethyl ester as a meta substituent on a terminal ring can enhance fusion inhibitory activity.[17]

  • HCV Inhibitors: Derivatives with a cyano group at the indole 5-position have exhibited strong anti-HCV activity, suggesting that electron-withdrawing groups at this position can be beneficial.[19]

  • Broad-Spectrum Antivirals: Some 7-aza-indole derivatives have demonstrated broad-spectrum activity against viruses such as RSV, SARS-CoV-2, and VEEV.[20] The introduction of carboxamide-substituted aryl groups at the 5-position of the 7-aza-indole scaffold was a viable approach, with subtle structural changes profoundly influencing antiviral potency and toxicity.[20]

Antimicrobial Activity

With rising antimicrobial resistance, new scaffolds are urgently needed. Indole carboxamide derivatives have shown significant potential as both antibacterial and antifungal agents.[21][22]

  • Antibacterial Action: Studies have screened novel indole carboxamide derivatives against various bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[21] Some compounds exhibited minimum inhibitory concentration (MIC) values that were 20- to 100-fold lower than standard antibiotics like ciprofloxacin and ampicillin.[21]

  • Antifungal Action: The same studies often show that indole carboxamide derivatives are potent inhibitors of fungi like Candida albicans.[21] The antifungal activity of carboxamide derivatives was found to be higher than that of related propanamide derivatives, highlighting the importance of the amide linkage.[21]

Table 2: Antimicrobial Activity (MIC) of Selected Indole Derivatives

Compound Class Target Organism Reported MIC (µg/mL) Comparison Standard (MIC, µg/mL) Reference
Indole Carboxamides Staphylococcus aureus 1.56 - 3.13 Ampicillin (N/A) [21]
Indole Carboxamides Bacillus subtilis 1.56 - 12.5 Ampicillin (N/A) [21]
Indole-thiadiazole MRSA More effective than Ciprofloxacin Ciprofloxacin (N/A) [9]

| Indole-triazole | C. krusei | More effective than Fluconazole | Fluconazole (N/A) |[9] |

CNS Activity

The indole scaffold is structurally similar to neurotransmitters like serotonin, making it a prime candidate for developing agents that act on the central nervous system (CNS).

  • Cannabinoid Receptor (CB1) Modulators: Substituted 1H-indole-2-carboxamides have been developed as negative allosteric modulators of the CB1 receptor.[23] SAR studies revealed that potency was enhanced by a diethylamino group on the terminal phenyl ring, a chloro or fluoro group at the indole C5 position, and small alkyl groups (H or Me) at the C3 position.[23] The most potent compound identified had an IC₅₀ of 79 nM.[23]

  • Dopamine Receptor (D3) Ligands: Indolyl carboxylic acid amides have been synthesized as potent and selective ligands for the D3 dopamine receptor.[24] Compounds with a 2-fluoroethoxy group on the indole ring displayed high binding affinity for D3 receptors, with Kᵢ values as low as 0.18 nM and over 80-fold selectivity versus D2 receptors.[24]

G cluster_c5 Position C5 cluster_c3 Position C3 cluster_amide Amide Linker & Phenyl Ring IndoleCore 1H-Indole-2-Carboxamide Core C5_Sub Substituent: -Cl or -F IndoleCore->C5_Sub C3_Sub Substituent: -H or -CH3 (small groups) IndoleCore->C3_Sub Amide_Sub Substituent: 4-diethylamino on phenyl ring IndoleCore->Amide_Sub C5_Effect Effect: Enhances Potency C5_Sub->C5_Effect CB1_Activity High CB1 Receptor Modulatory Activity (IC50 = 79 nM)[23] C5_Effect->CB1_Activity C3_Effect Effect: Preferred over larger groups (e.g., Ethyl) C3_Sub->C3_Effect C3_Effect->CB1_Activity Amide_Effect Effect: Enhances Potency Amide_Sub->Amide_Effect Amide_Effect->CB1_Activity

Caption: SAR Logic for CB1 Receptor Modulators.

Conclusion and Future Perspectives

Indole-5-carboxylic acid amide derivatives represent a remarkably versatile and pharmacologically significant class of compounds. The strategic positioning of the carboxamide group at C5 provides a synthetically accessible anchor for introducing diverse chemical functionalities, enabling the fine-tuning of biological activity across a wide range of therapeutic targets. From potent and selective enzyme inhibitors for cancer therapy to broad-spectrum antiviral agents and novel CNS modulators, this scaffold continues to prove its value in drug discovery.

Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore a wider chemical space around this core. A deeper investigation into the pharmacokinetic and toxicological profiles of the most potent derivatives is essential for translating these promising research compounds into clinical candidates. Furthermore, the application of computational docking and molecular modeling will be invaluable in rationally designing next-generation derivatives with enhanced potency, selectivity, and drug-like properties. The indole-5-carboxylic acid amide scaffold is not merely a historical curiosity but a dynamic and promising platform for the development of future medicines.

References

  • ChemicalBook. (2026, January 13). Indole-5-carboxylic acid | 1670-81-1. ChemicalBook.
  • Ulusoy, N., et al. (2008, March 15).
  • Bommagani, S., et al. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PubMed Central.
  • Heinrich, T., & Böttcher, H. (2004, May 17).
  • Various Authors. (2024).
  • Various Authors. (2025, October 4).
  • Various Authors. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Taylor & Francis Online.
  • Various Authors. (2022, October 25). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers.
  • Various Authors.
  • Dorababu, A. Indole – a promising pharmacophore in recent antiviral drug discovery. PMC.
  • Zhang, M., et al. A review on recent developments of indole-containing antiviral agents. PMC.
  • Various Authors. (2025, January 15).
  • Various Authors. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central.
  • Various Authors. (2022, December 28).
  • Various Authors. (Year not available). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Source not specified.
  • Various Authors. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC.
  • Mane, Y. D., et al. (2025, August 6). Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives.
  • Various Authors. (2014, May 24). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
  • BenchChem. (2025).
  • Various Authors. (2025, October 25). Exploring the Versatility of Indole Carboxylic Acids in Chemical Synthesis. Source not specified.
  • Various Authors. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. BenchChem.
  • Kushwaha, D. Synthesis and Chemistry of Indole. Source not specified.
  • Patsnap Eureka. (2025, July 31). Enhancements in Carboxylic Acid-Derived Antimicrobial Agents.
  • ResearchGate. Structure/activity relationships of indole derivatives.
  • Various Authors. (Year not available). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Various Authors. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PMC.

Sources

A Technical Guide to Predicting the Metabolic Stability of 1-(1H-indole-5-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and in vivo clearance.[1][2][3] This technical guide provides a comprehensive framework for predicting the metabolic fate of 1-(1H-indole-5-carbonyl)azetidin-3-ol, a novel chemical entity featuring a confluence of structural motifs with distinct metabolic liabilities. We will dissect the molecule's architecture to identify potential sites of metabolism, outline a multi-pronged predictive strategy integrating in silico modeling with robust in vitro experimentation, and provide detailed, field-proven protocols for core assays. This document is intended for drug development professionals, offering an in-depth exploration of the causality behind experimental design and data interpretation to construct a validated metabolic profile.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges, a significant portion of which are related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] Metabolism, the enzymatic conversion of drug molecules, is a primary mechanism of drug clearance.[3][4] A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations in the body, while a compound that is too stable may accumulate and cause toxicity. Therefore, an early and accurate assessment of metabolic stability is essential for optimizing lead compounds and mitigating late-stage attrition.[1]

This guide focuses on a systematic approach to evaluating 1-(1H-indole-5-carbonyl)azetidin-3-ol. Our strategy is built on two pillars:

  • In Silico (Computational) Prediction: Leveraging computational models to forecast potential metabolic "soft spots" and the enzymes likely involved.[5][6][7]

  • In Vitro (Experimental) Assessment: Employing subcellular fractions (liver microsomes) and whole-cell systems (hepatocytes) to quantitatively measure metabolic turnover and identify the resulting metabolites.[2][8]

By integrating these approaches, we can build a robust hypothesis regarding the compound's metabolic fate, guiding further development and optimization efforts.

Structural Analysis and Putative Metabolic Liabilities

The structure of 1-(1H-indole-5-carbonyl)azetidin-3-ol presents three key regions of interest for metabolic transformation: the indole ring, the azetidin-3-ol core, and the amide linker.

  • The 1H-Indole Moiety: Indole rings are common in pharmaceuticals but are also well-known substrates for oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[9][10] The electron-rich nature of the indole nucleus makes it susceptible to hydroxylation at multiple positions. Studies have shown that CYP2A6, CYP2C19, and CYP2E1 are particularly active in oxidizing indole to various products, including indoxyl (3-hydroxyindole), oxindole, and other hydroxylated derivatives.[9][11][12]

  • The Azetidin-3-ol Moiety: The four-membered azetidine ring is considered a "privileged" scaffold in medicinal chemistry. Its inclusion can enhance metabolic stability and improve solubility due to its high sp3-character and structural rigidity.[13][14] However, the secondary alcohol at the 3-position is a prime target for Phase II conjugation reactions, such as glucuronidation (by UGTs) or sulfation (by SULTs). While less common, enzymatic or non-enzymatic ring-opening of the strained azetidine ring, potentially via glutathione S-transferases (GSTs), cannot be entirely ruled out.[15]

  • The Amide Linker: The carbonyl group connects the indole and azetidine moieties. While amide bonds can be subject to hydrolysis by amidases, they are generally more stable than ester bonds and this pathway is often a minor contributor to clearance compared to oxidative metabolism.

This initial analysis allows us to prioritize our investigation. The primary metabolic risks are likely CYP-mediated oxidation on the indole ring (Phase I) and conjugation at the azetidinol hydroxyl group (Phase II).

A Dual-Pronged Strategy for Stability Assessment

Our predictive workflow begins with computational screening to generate hypotheses, which are then rigorously tested using a tiered in vitro experimental approach.

G cluster_0 In Silico Assessment cluster_1 In Vitro Validation InSilico Computational Modeling (e.g., MetaPredictor, QSAR) SoM_Prediction Predict Sites of Metabolism (SoMs) & Metabolite Structures InSilico->SoM_Prediction Generates Hypotheses Microsomal_Assay Liver Microsomal Stability Assay SoM_Prediction->Microsomal_Assay Guides Experimental Design Hepatocyte_Assay Hepatocyte Stability Assay Microsomal_Assay->Hepatocyte_Assay Phase I Data Informs Comprehensive Assay MetID Metabolite Identification (LC-MS/MS) Hepatocyte_Assay->MetID Confirms Metabolites Final_Profile Comprehensive Metabolic Stability Profile MetID->Final_Profile Provides Structural Evidence

Caption: Integrated workflow for metabolic stability prediction.

Pillar 1: In Silico Prediction of Metabolic Fate

Before any wet lab experiments are conducted, computational tools can provide valuable foresight.[5] Methods like Quantitative Structure-Activity Relationship (QSAR) models and metabolite prediction software (e.g., MetaPredictor, SyGMa) analyze a compound's structure to identify likely sites of metabolism (SoMs).[7][16]

  • Causality & Rationale: These tools use ligand-based approaches, comparing the new molecule to vast databases of known drug metabolism reactions, or structure-based approaches that model the interaction between the drug and specific metabolizing enzymes.[6] The goal is not to get a definitive answer but to narrow the possibilities and design more efficient experiments. For 1-(1H-indole-5-carbonyl)azetidin-3-ol, these tools would likely flag the indole ring for oxidation and the hydroxyl group for conjugation, aligning with our structural analysis.

Pillar 2: In Vitro Experimental Verification

In vitro assays are the cornerstone of metabolic stability assessment, providing quantitative data on the rate of drug elimination.[8] We employ a two-tiered system: liver microsomes for an initial screen of Phase I metabolism, followed by hepatocytes for a complete picture of hepatic clearance.

This assay is a high-throughput, cost-effective method to specifically assess Phase I metabolic stability.[17] Liver microsomes are subcellular fractions containing the majority of the CYP enzymes.[2][17]

  • Causality & Rationale: By incubating the compound with microsomes and the essential cofactor NADPH, we specifically measure the susceptibility to CYP-mediated metabolism.[17][18] A rapid disappearance of the compound in this assay strongly indicates it is a substrate for CYP enzymes. This provides a direct test of our hypothesis regarding the indole moiety's lability.

G Prep Prepare Reagents: - Test Compound (1µM) - Liver Microsomes (0.5 mg/mL) - NADPH Cofactor (1 mM) - Phosphate Buffer (pH 7.4) Incubate Incubate at 37°C Prep->Incubate Sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Sample Quench Quench Reaction (Cold Acetonitrile + Internal Std.) Sample->Quench Analyze Centrifuge & Analyze Supernatant via LC-MS/MS Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Experimental workflow for the Liver Microsomal Stability Assay.

Protocol: Human Liver Microsome Stability Assay

This protocol is a self-validating system, incorporating positive controls to ensure the enzymatic activity of the microsomal batch is within expected ranges.[17]

Table 1: Typical Experimental Conditions for Microsomal Stability Assay

Parameter Condition Rationale
Test System Pooled Human Liver Microsomes Represents the average metabolic activity of a diverse population.[19]
Microsome Conc. 0.5 mg/mL Balances enzymatic activity with substrate turnover for accurate measurement.[19]
Test Compound Conc. 1 µM Typically below the Km for most CYPs, ensuring first-order kinetics.[20]
Cofactor NADPH Regenerating System Provides a continuous supply of the necessary cofactor for CYP enzyme function.[21]
Time Points 0, 5, 15, 30, 45, 60 minutes Captures a range of metabolic rates from rapid to slow.[19]
Positive Controls Verapamil (High Clearance), Diazepam (Low Clearance) Validates the assay's ability to detect both high and low turnover rates.[19]
Negative Control Heat-inactivated microsomes Confirms that compound disappearance is enzyme-mediated.[19]

| Analysis Method | LC-MS/MS | Provides sensitive and specific quantification of the parent compound.[17] |

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.[18][20]

  • Reaction Mixture: In a 96-well plate, add the test compound to the buffer to achieve a pre-incubation concentration of 2 µM. Add the microsome stock to achieve a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system.[17][20]

  • Sampling & Quenching: At each designated time point (0, 5, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.[17]

  • Sample Processing: Centrifuge the quenched plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated proteins.[21]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[17]

To gain a more complete and physiologically relevant understanding of metabolic stability, we use intact hepatocytes. This system contains the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, and also accounts for cellular uptake.[2][22][23]

  • Causality & Rationale: This assay is the gold standard for in vitro clearance prediction.[2] If 1-(1H-indole-5-carbonyl)azetidin-3-ol is stable in microsomes but shows significant clearance in hepatocytes, it strongly implies that Phase II conjugation (e.g., at the azetidinol hydroxyl) is the dominant metabolic pathway. Cryopreserved hepatocytes are used for convenience and retain enzymatic activities similar to fresh cells.[24]

Protocol: Cryopreserved Human Hepatocyte Stability Assay

Table 2: Typical Experimental Conditions for Hepatocyte Stability Assay

Parameter Condition Rationale
Test System Pooled Cryopreserved Human Hepatocytes Provides a complete metabolic system (Phase I & II) and averages donor variability.[23][24]
Cell Density 0.5 - 1.0 x 10⁶ viable cells/mL Ensures sufficient enzymatic capacity for measurable turnover.[25][26]
Test Compound Conc. 1 µM Low concentration to minimize potential enzyme saturation.
Time Points 0, 15, 30, 60, 90, 120 minutes Extended time course to capture slower Phase II metabolic processes.[25][26]
Positive Controls Testosterone (Phase I), 7-Hydroxycoumarin (Phase II) Validates both major metabolic pathways within the cellular system.
Negative Control Boiled (inactivated) hepatocytes Ensures observed clearance is due to viable enzymatic processes.[26]

| Analysis Method | LC-MS/MS | Sensitive and specific quantification of the parent compound.[22] |

Step-by-Step Methodology:

  • Hepatocyte Recovery: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium. Centrifuge to pellet the cells and resuspend in fresh medium to remove cryoprotectant. Assess cell viability (e.g., via trypan blue exclusion).

  • Plate Setup: Add the test compound stock solution to a non-coated plate containing incubation medium.[26]

  • Initiation: Add the hepatocyte suspension to the wells to achieve the target cell density (e.g., 0.5 x 10⁶ viable cells/mL) and final substrate concentration (1 µM). Place the plate on an orbital shaker in a 37°C incubator.[26]

  • Sampling & Quenching: At each time point, take an aliquot and quench the reaction by adding it to cold acetonitrile containing an internal standard.[22][23]

  • Sample Processing & Analysis: Process the samples as described in the microsomal assay protocol (centrifugation followed by LC-MS/MS analysis of the supernatant).

  • Data Analysis: Calculate t½ and CLint as done for the microsomal assay. This hepatocyte CLint value can be scaled to predict in vivo hepatic blood clearance.[8][25]

Synthesizing the Data: Building a Coherent Profile

The power of this dual-assay approach lies in the comparison of their outcomes.

Table 3: Interpretation of Comparative Stability Data

Microsomal Stability Hepatocyte Stability Likely Interpretation
Low (Rapid Clearance) Low (Rapid Clearance) The compound is primarily cleared by Phase I (CYP) metabolism. Phase II may or may not contribute.
High (Slow Clearance) Low (Rapid Clearance) The compound is primarily cleared by Phase II metabolism (e.g., glucuronidation, sulfation). Phase I is not a significant pathway.
High (Slow Clearance) High (Slow Clearance) The compound has high metabolic stability in the liver. Other clearance mechanisms (e.g., renal) may be dominant in vivo.

| Low (Rapid Clearance) | High (Slow Clearance) | This is an unlikely scenario but could indicate an artifact or inhibition of CYPs in the hepatocyte system. Requires further investigation. |

For 1-(1H-indole-5-carbonyl)azetidin-3-ol, if we observe rapid clearance in both systems, we would conclude that indole oxidation is the key liability. If we find it is stable in microsomes but cleared in hepatocytes, we would confirm that conjugation at the azetidinol is the primary metabolic route.

Conclusion

Predicting the metabolic stability of a novel compound like 1-(1H-indole-5-carbonyl)azetidin-3-ol requires a structured, multi-faceted approach. By beginning with a thorough structural analysis and hypothesis-driven in silico screening, we can design efficient and informative in vitro experiments. The tiered application of liver microsomal and hepatocyte stability assays provides a validated, quantitative measure of metabolic clearance, distinguishing between Phase I and Phase II pathways. This integrated strategy not only delivers a robust prediction of the compound's pharmacokinetic behavior but also provides actionable insights for medicinal chemists to optimize molecular design, ultimately increasing the probability of developing a successful drug candidate.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., & Li, W. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. PubMed. Retrieved from [Link]

  • Zhang, M., Liu, T., Zhang, Y., Wang, L., & Ai, C. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Oxford Academic. Retrieved from [Link]

  • Sridar, C., Goosen, T. C., Kent, U. M., Williams, J. A., & Hollenberg, P. F. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. American Society for Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Wernevik, J., Giethlen, B., Ceccato, A., & Andersson, T. B. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development of In Silico Models for Predicting Drug Absorption and Metabolism. Retrieved from [Link]

  • Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskiy, D. S., & Poroikov, V. V. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. MDPI. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. ResearchGate. Retrieved from [Link]

  • Guengerich, F. P., & Cheng, Q. (2011). Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development. PubMed Central. Retrieved from [Link]

  • Zgrajka, W., Turski, W. A., & Rudaś, M. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. MDPI. Retrieved from [Link]

  • Kim, H. G., Kobayashi, M., & Sakamoto, T. (1998). Metabolism of azetirelin, a new thyrotropin-releasing hormone (TRH) analogue, by intestinal microorganisms. PubMed. Retrieved from [Link]

  • Lu, C., Liu, Y., & Gan, J. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. PubMed. Retrieved from [Link]

  • Lamb, C. M., Jackson, C. J., & Scott, C. (2013). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. PubMed Central. Retrieved from [Link]

  • Singh, S., Singh, J., & Singh, G. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmacovigilance. Retrieved from [Link]

  • O'Hara, F., Bacon, J. W., & Aggarwal, V. K. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Wiley Online Library. Retrieved from [Link]

Sources

Technical Guide: Hydrogen Bonding Capacity of the Azetidin-3-ol Hydroxyl Group

[1]

Executive Summary

The azetidin-3-ol moiety (CAS: 45347-82-8) represents a high-value pharmacophore in fragment-based drug discovery (FBDD).[1] Unlike its 5- and 6-membered analogs (pyrrolidines and piperidines), the azetidine ring introduces significant ring strain (~26 kcal/mol) and unique geometric constraints that alter the hydrogen bonding (H-bond) landscape of the C3-hydroxyl group.[1]

This guide provides a deep technical analysis of the H-bonding capacity of azetidin-3-ol.[1] It moves beyond standard physicochemical tables to explore the conformational coupling between ring puckering and H-bond availability, providing actionable protocols for characterization and strategic application in lead optimization.

Structural & Electronic Fundamentals

To utilize the hydroxyl group effectively, one must first understand the scaffold upon which it sits. The azetidine ring is not planar; it exists in a dynamic equilibrium between puckered conformations.

Ring Geometry and Puckering

The azetidine ring typically exhibits a puckering angle of approximately 30–35°. This deviation from planarity relieves torsional strain between vicinal hydrogens.[1] For azetidin-3-ol, the orientation of the hydroxyl group relative to the nitrogen lone pair is the critical determinant for binding affinity.[1]

  • Pseudo-Equatorial: The OH group points away from the ring centroid. This is generally the lower-energy conformer in protic solvents, maximizing solvent exposure.[1]

  • Pseudo-Axial: The OH group points effectively "across" the ring. This conformation is often required for intramolecular hydrogen bonding (IMHB) with the nitrogen, though the 4-membered geometry makes this interaction geometrically strained and weak compared to larger rings.[1]

Electronic Modulation (pKa Shift)

The presence of the electronegative oxygen at position 3 exerts a strong inductive effect (-I) on the ring nitrogen.[1]

  • Unsubstituted Azetidine pKa: ~11.3 (Conjugate acid)[1]

  • Azetidin-3-ol pKa: ~9.5 – 10.0 (Estimated via Hammett/Taft extrapolation).[1]

Implication: The 3-OH group lowers the basicity of the nitrogen, making the amine less likely to be protonated at physiological pH compared to the parent azetidine.[1] This increases the population of the neutral species, which is the requisite form for the nitrogen to act as an H-bond acceptor.

Hydrogen Bonding Dynamics

The azetidin-3-ol unit functions as a bifunctional donor/acceptor system .[1]

Quantitative H-Bond Count
FeatureCountCharacterization
H-Bond Donors (HBD) 2Hydroxyl (-OH) and Amine (-NH) (if secondary)
H-Bond Acceptors (HBA) 2Hydroxyl Oxygen and Amine Nitrogen
Rotatable Bonds 0Ring is rigid; only OH rotation is free
TPSA ~32 ŲHighly polar compact fragment
The Intramolecular H-Bond (IMHB) Paradox

In 3-hydroxypyrrolidines (5-membered), a strong IMHB often forms between the OH and N. In azetidin-3-ol, the distance is shorter, but the bond angle is acute (< 90°), leading to poor orbital overlap.[1]

  • Observation: The IMHB in azetidin-3-ol is weak and transient.[1]

  • Consequence: The hydroxyl group remains largely "free" to engage in intermolecular interactions with protein targets or solvent water.[1] This makes azetidin-3-ol a superior "solubility anchor" compared to motifs that lock their polarity into internal bonds.[1]

Visualization: Conformational Dynamics

The following diagram illustrates the relationship between ring puckering and H-bond availability.

AzetidineConformationEquatorialPseudo-Equatorial OH(Solvent Exposed)TransitionPlanar Transition State(High Energy)Equatorial->Transition Ring FlipTargetProtein Binding Pocket(Intermolecular H-Bond)Equatorial->Target High AffinityInteractionAxialPseudo-Axial OH(Sterically Crowded)Transition->Axial Ring FlipIMHBWeak IntramolecularInteraction (N...HO)Axial->IMHB TransientStabilization

Figure 1: Conformational equilibrium of azetidin-3-ol.[1] The pseudo-equatorial conformer dominates in solution, maximizing donor capacity to external targets.

Experimental Characterization Protocols

To empirically validate the H-bonding state of your specific azetidin-3-ol derivative, rely on NMR Dilution Studies . This method distinguishes between intramolecular (concentration-independent) and intermolecular (concentration-dependent) bonding.[1]

Protocol: 1H-NMR Titration for H-Bond Determination[1]

Objective: Determine if the 3-OH is engaged in an internal bond or free to interact with solvent/protein.[1]

Reagents:

  • Compound X (Azetidin-3-ol derivative)[1][2][3][4]

  • Solvent: CDCl3 (Non-polar, promotes H-bonding)[1]

  • Reference: TMS

Workflow:

  • Preparation: Prepare a 100 mM stock solution of Compound X in CDCl3.

  • Dilution Series: Prepare samples at 100, 50, 25, 10, 5, and 1 mM.

  • Acquisition: Acquire 1H-NMR spectra at 298 K. Focus on the hydroxyl proton signal (broad singlet, usually 2.0–5.0 ppm).[1]

  • Analysis: Plot chemical shift (

    
    ) vs. concentration.
    

Interpretation Logic:

  • Scenario A (Flat Line):

    
     ppm across the series.[1]
    
  • Scenario B (Upfield Shift): Significant shift to lower ppm as concentration decreases.[1]

    • Azetidin-3-ol Result:[1][2][3][4][6][7][8][9] Typically follows Scenario B , confirming the OH is available for target binding.

NMRWorkflowStartStart: Azetidin-3-ol DerivativeSolventDissolve in CDCl3 (Non-polar)Start->SolventDilutionCreate Dilution Series(100mM -> 1mM)Solvent->DilutionMeasureMeasure OH Chemical Shift (δ)Dilution->MeasureDecisionDoes δ change withconcentration?Measure->DecisionResultInterYes: Intermolecular Bonding(Good Solubility Anchor)Decision->ResultInterSignificant ShiftResultIntraNo: Intramolecular Bonding(Lipophilic, Permeable)Decision->ResultIntraNo Shift

Figure 2: Decision logic for NMR-based H-bond characterization.

Strategic Application in Drug Design

The azetidin-3-ol group is not just a structural spacer; it is a functional tool for multiparameter optimization (MPO).[1]

Bioisosterism and Fsp3

Azetidin-3-ol is a bioisostere for:

  • Proline/Pyrrolidine: Reduces lipophilicity (LogP) by ~1.0 unit due to the extra polarity and reduced carbon count.[1]

  • Piperidine/Morpholine: Reduces molecular weight and steric bulk, allowing access to smaller sub-pockets.

  • Carbonyls: The H-bond acceptor capability of the ring nitrogen combined with the donor OH can mimic the electrostatics of amide bonds in transition states.[1]

Solubility vs. Permeability Trade-off

Because the intramolecular H-bond is weak in azetidin-3-ol, the molecule has a high "effective" TPSA.[1]

  • Advantage: Excellent aqueous solubility (often >100 µM).[1]

  • Risk: Potential permeability efflux.[1] The exposed polar OH requires desolvation energy to cross membranes.

  • Mitigation: If permeability is low, alkylate the nitrogen or esterify the alcohol to create a prodrug, or introduce flanking lipophilic groups to mask the polarity.

Case Study Comparison
PropertyAzetidin-3-olPyrrolidin-3-olPiperidin-4-ol
Ring Size 456
Pucker/Shape Rigid/PuckeredEnvelope (Flexible)Chair (Flexible)
LogP (Predicted) -0.6-0.20.3
Metabolic Stability High (Strain prevents easy oxidation)ModerateLow (N-dealkylation common)

References

  • PubChem. (2025).[1][10] Azetidin-3-one and Azetidin-3-ol Compound Summary. National Library of Medicine. Retrieved from [Link][1][10]

  • ResearchGate. (2023). Examples of azetidine‐based bioisosteres in Medicinal Chemistry. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2023).[1] Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres. Organic & Biomolecular Chemistry. Retrieved from [Link]

Novel Indole-Based Building Blocks for Kinase Inhibitor Design: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in nature and its role as a "privileged structure" in modern drug discovery.[1][2] This guide provides an in-depth technical exploration of novel indole-based building blocks for the design of kinase inhibitors. We will delve into the fundamental principles that make the indole nucleus a versatile and effective scaffold for targeting the ATP-binding site of kinases. This document will cover rational design strategies, key synthetic methodologies with detailed protocols, structure-activity relationships (SAR), and the clinical significance of indole-based kinase inhibitors, offering field-proven insights for researchers and drug development professionals.

The Central Role of Kinases and the Promise of Indole Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, thereby modulating its activity. The deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4]

The indole nucleus, a bicyclic aromatic heterocycle, has emerged as a highly successful framework for the development of kinase inhibitors.[1][5] Its success can be attributed to several key features:

  • Structural Mimicry: The planar nature of the indole ring allows it to fit snugly into the adenine-binding pocket of kinases, mimicking the natural substrate, ATP.[1]

  • Hydrogen Bonding Capability: The N-H group of the indole's pyrrole ring can act as a hydrogen bond donor, a crucial interaction for anchoring the inhibitor to the kinase's hinge region.

  • Versatility for Chemical Modification: The indole scaffold can be readily functionalized at multiple positions (N1, C2, C3, C5, C6, and C7), allowing for extensive exploration of the surrounding chemical space to enhance potency, selectivity, and pharmacokinetic properties.[1][6]

This versatility has led to the development of numerous indole-based kinase inhibitors, including the FDA-approved multi-kinase inhibitor Sunitinib, which is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[7][8]

The Kinase ATP-Binding Site: The Target for Indole Scaffolds

The ATP-binding site of most kinases is a well-defined pocket located between the N- and C-terminal lobes of the catalytic domain. This site can be broadly divided into three key regions that are exploited in the design of indole-based inhibitors:

  • The Adenine Region: A hydrophobic pocket that accommodates the adenine ring of ATP. The indole scaffold serves as an excellent bioisostere for the adenine ring.

  • The Hinge Region: A flexible loop of amino acids that connects the N- and C-lobes. The N-H of the indole's pyrrole ring typically forms a key hydrogen bond with the backbone of a hinge residue.

  • The Ribose and Phosphate-Binding Regions: These regions are often targeted by substituents on the indole core to achieve greater potency and selectivity.

Below is a diagram illustrating the general binding mode of an indole-based inhibitor within the kinase ATP-binding site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Indole-Based Inhibitor hinge Hinge Region (H-bond Acceptor) adenine_pocket Adenine Pocket (Hydrophobic) ribose_pocket Ribose/Phosphate Pocket (Solvent Exposed) indole_core Indole Scaffold indole_core->hinge H-bond (N-H) indole_core->adenine_pocket Hydrophobic Interaction substituent Substituent (R) substituent->ribose_pocket Targets Selectivity

Caption: Generalized binding of an indole scaffold in a kinase ATP pocket.

Synthetic Methodologies for Indole-Based Building Blocks

The ability to efficiently synthesize a diverse range of substituted indoles is fundamental to any kinase inhibitor discovery program. A multitude of synthetic routes have been developed, with some of the most prominent being the Fischer, Bischler, and Gassman indole syntheses.[9][10][11]

The Fischer Indole Synthesis: A Classic and Versatile Method

The Fischer indole synthesis is one of the oldest and most widely used methods for constructing the indole nucleus.[1][10] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.

This protocol describes a representative Fischer indole synthesis.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Deionized Water

Procedure:

  • Formation of the Hydrazone:

    • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in glacial acetic acid.

    • Add acetophenone (1.0 eq) dropwise to the solution while stirring at room temperature.

    • Continue stirring for 1-2 hours until the reaction is complete (monitor by TLC).

    • The resulting phenylhydrazone may precipitate out of solution.

  • Cyclization:

    • Heat the reaction mixture to reflux (approximately 118°C) for 2-4 hours. The acid acts as the catalyst for the cyclization.

    • Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker of ice-water, which should cause the crude 2-phenylindole to precipitate.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 2-phenylindole.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. The expected outcome is a white to off-white crystalline solid.

G start Start: Phenylhydrazine + Acetophenone hydrazone Step 1: Form Hydrazone (Acetic Acid, RT) start->hydrazone cyclization Step 2: Cyclization (Reflux in Acetic Acid) hydrazone->cyclization workup Step 3: Work-up (Precipitation in Water) cyclization->workup purification Step 4: Purification (Recrystallization) workup->purification end End: 2-phenylindole purification->end

Caption: Workflow for the Fischer Indole Synthesis of 2-phenylindole.

Structure-Activity Relationships (SAR) of Indole-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors relies on a deep understanding of the structure-activity relationship (SAR) – how changes in the chemical structure of the indole scaffold affect its biological activity.[3][12] The following table summarizes key SAR findings for indole-based kinase inhibitors, drawing from various studies.

Position of Modification Substituent/Modification Target/Assay Effect on Activity Reference(s)
Indole N1 Small alkyl groups (e.g., methyl)Various KinasesOften tolerated or can enhance potency by filling a small hydrophobic pocket.[13]
Bulky groupsVarious KinasesGenerally leads to a decrease in activity due to steric hindrance with the hinge region.[14]
Indole C3 Aromatic or heteroaromatic ringsVEGFR, PDGFRCan significantly increase potency by forming additional interactions in the ribose-phosphate pocket.[3]
Groups capable of H-bondingVarious KinasesCan enhance binding affinity by interacting with residues in the solvent-exposed region.[15]
Indole C5 Electron-withdrawing groups (e.g., -NO2, -CN)c-Myc G-quadruplexesCan enhance π-stacking interactions and improve potency.[6]
Halogens (F, Cl, Br)SERT BindingCan increase potency and improve pharmacokinetic properties.[6]
Indole C6 Hydrophilic groups (e.g., morpholine)EGFR/VEGFR-2Can improve solubility and selectivity.[16]
Indolin-2-one (Oxindole) C3 3-alkenyl substitutionVarious KinasesThe double bond introduces conformational rigidity, which can be crucial for potent inhibition.[17]
General Principles of SAR for Indole-Based Kinase Inhibitors

The following diagram illustrates the key positions on the indole scaffold and the general impact of substitutions on kinase inhibitory activity.

G indole n1_label N1: Steric hindrance critical. Small groups tolerated. n1_label->indole c3_label C3: Key for potency and selectivity. Often targets solvent-exposed region. c3_label->indole c5_label C5: Modulates electronics and PK properties. Halogens often beneficial. c5_label->indole

Caption: Key positions for SAR studies on the indole scaffold.

Case Study: Sunitinib - A Clinically Successful Indole-Based Kinase Inhibitor

Sunitinib (marketed as Sutent®) is a prime example of a successful drug developed from an indole-based scaffold.[7] It is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[8]

Sunitinib is built upon an indolin-2-one (oxindole) core, which serves as the ATP-mimicking scaffold.[7][17] Its mechanism of action involves the inhibition of several RTKs, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, Sunitinib blocks angiogenesis, the process by which new blood vessels are formed, thereby cutting off the tumor's blood supply.[3][8]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs affects tumor cell proliferation and angiogenesis.[3][8]

  • c-KIT: This is a key driver in many GISTs, and its inhibition by Sunitinib is crucial for its therapeutic effect in this cancer type.[7]

The development of Sunitinib highlights the power of the indole scaffold as a starting point for creating potent, multi-targeted kinase inhibitors.

Sunitinib's Inhibition of the VEGFR Signaling Pathway

The following diagram illustrates how Sunitinib disrupts the VEGFR signaling cascade, a key pathway in tumor angiogenesis.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR P1 VEGFR Dimerization & Autophosphorylation VEGFR->P1 Binding downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->downstream Sunitinib Sunitinib Sunitinib->P1 inhibition Inhibition response Cellular Response: Angiogenesis, Proliferation, Survival downstream->response inhibition->P1

Caption: Sunitinib inhibits VEGFR signaling and angiogenesis.

Bioisosteric Replacements for the Indole Scaffold

While the indole scaffold is highly effective, medicinal chemists often explore bioisosteric replacements to fine-tune a compound's properties, such as its solubility, metabolic stability, and selectivity.[18][19] A common and successful strategy is the replacement of a C-H group in the indole's benzene ring with a nitrogen atom, leading to the formation of azaindoles.[20][21]

Azaindoles have been shown to be excellent bioisosteres of indoles in kinase inhibitors.[20] The nitrogen atom can act as a hydrogen bond acceptor, creating new interactions with the target kinase that may not be possible with the parent indole. Furthermore, the introduction of a nitrogen atom can improve the compound's physicochemical properties, such as its solubility and metabolic stability.[19]

For example, in the development of Cdc7 kinase inhibitors, the introduction of a nitrogen at the 7-position of the indole core (forming a 7-azaindole) dramatically improved the inhibitor's affinity for the target.[19]

The Role of Computational Chemistry in Design

Modern kinase inhibitor design heavily relies on computational approaches to guide the selection and optimization of indole-based building blocks.[22][23][24] Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable tools for:

  • Predicting Binding Modes: Molecular docking simulations can predict how a novel indole derivative will bind to the ATP-binding site of a target kinase, allowing researchers to prioritize the synthesis of compounds with the most favorable predicted interactions.[23][24]

  • Guiding SAR Studies: QSAR models can identify the key structural features of the indole scaffold that are most important for its inhibitory activity, helping to guide the design of more potent compounds.[22]

  • Virtual Screening: Large libraries of virtual indole-based compounds can be rapidly screened against a kinase target to identify promising hits for further development.

By integrating these computational methods into the drug discovery workflow, researchers can accelerate the development of novel indole-based kinase inhibitors.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing. [Link]

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Bentham Science. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate. [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. [Link]

  • Structural insights for rational design of new PIM-1 kinase inhibitors based on 3,5-disubstituted indole derivatives: An integrative computational approach. PubMed. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed. [Link]

  • Computational-Guided Design of Novel Indole-Based Compounds as Potential Anti-Cancer Agents: Integrating 2d-Qsar, Molecular Docking, and Dynamics Simulation Approaches. SSRN. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. [Link]

  • Scheme 2 Synthesis of the indole building block 8. ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • The structure-activity relationship (SAR) of the novel indole... ResearchGate. [Link]

  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. SciSpace. [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI. [Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. RSC Publishing. [Link]

  • High-Throughput Screening of Novel Indole Alkaloids as Potential Tyrosine Kinase Inhibitors for Breast Cancer Therapy. Bentham Science Publisher. [Link]

  • Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. ResearchGate. [Link]

  • Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series. PubMed. [Link]

  • Target-based anticancer indole derivatives and insight into structure-activity relationship. Semantic Scholar. [Link]

  • Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers. [Link]

  • Indole Building Blocks. Molbase. [Link]

  • Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). ACS Publications. [Link]

  • Abstract C154: Investigation of indole-based molecules as a new class of TLK1 inhibitors in prostate cancer therapy. AACR Journals. [Link]

  • Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. PMC. [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. SpringerLink. [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Amide Coupling of Indole-5-Carboxylic Acid and Azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indole-Azetidine Amide Linkage in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals and featuring in as many as two-thirds of drug candidates.[1][2] Its prevalence stems from its remarkable metabolic stability and its ability to act as a rigid structural scaffold that presents key pharmacophoric elements for biological target engagement. This application note provides a detailed guide to the synthesis of (azetidin-3-yl)(1H-indol-5-yl)methanone, a molecule that marries two privileged heterocyclic scaffolds: the indole and the azetidine ring systems.

Indole-5-carboxylic acid serves as a versatile precursor for a multitude of biologically active compounds. The indole nucleus is a common feature in molecules targeting a wide array of physiological processes, and indole-carboxamides, in particular, have shown promise as antitubercular and anticancer agents.[3][4][5][6]

Azetidin-3-ol introduces a strained, four-membered nitrogen-containing heterocycle that has gained significant traction in drug design.[7][8] The azetidine motif can enhance aqueous solubility, metabolic stability, and introduce three-dimensionality, which can lead to improved target binding and pharmacokinetic profiles.[9][10] Several FDA-approved drugs incorporate the azetidine scaffold to optimize their therapeutic properties.[7]

The coupling of these two moieties, therefore, represents a strategic approach to generating novel chemical entities with high potential for biological activity. This document outlines two robust and widely applicable protocols for this transformation, providing not only step-by-step instructions but also the underlying chemical rationale for procedural choices.

Protocol 1: HATU-Mediated Amide Coupling

Underlying Principle and Rationale:

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation uronium-based coupling reagent renowned for its high efficiency and low rate of racemization, making it particularly suitable for complex and sterically hindered substrates.[11][12] The mechanism involves the rapid formation of a highly reactive OAt-active ester from the carboxylic acid.[13][14] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state through a neighboring group effect, accelerating the subsequent nucleophilic attack by the amine.[13] A tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the protonated amine starting material.[15]

Experimental Workflow: HATU Coupling

HATU_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Indole-5-carboxylic acid Azetidin-3-ol HATU, DIPEA solvent Add Anhydrous DMF reagents->solvent dissolve Dissolve Reactants solvent->dissolve stir Stir at RT (Monitor by TLC/LC-MS) dissolve->stir quench Quench with Water stir->quench extract Extract with EtOAc quench->extract wash Wash Organic Layer (brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: General workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol (HATU):
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add indole-5-carboxylic acid (1.0 eq) and azetidin-3-ol hydrochloride (1.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1 M with respect to the indole-5-carboxylic acid.

  • Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Underlying Principle and Rationale:

The use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a classic and cost-effective method for amide bond formation.[16][17] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[18] However, this intermediate can be prone to side reactions and racemization. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an HOBt-active ester.[16][19] This active ester is more stable than the O-acylisourea but highly reactive towards the amine, leading to a cleaner reaction and higher yields.[18]

Mechanism of EDC/HOBt Activation

EDC_HOBt_Mechanism Carboxylic_Acid Indole-5-COOH R-COOH O_Acylisourea O-Acylisourea Intermediate Highly Reactive Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Carbodiimide HOBt_Ester HOBt Active Ester More Stable O_Acylisourea->HOBt_Ester + HOBt EDC_Urea EDC Urea Byproduct O_Acylisourea->EDC_Urea HOBt HOBt Amide_Product Desired Amide R-CO-NHR' HOBt_Ester->Amide_Product + Azetidin-3-ol Regenerated_HOBt Regenerated HOBt HOBt_Ester->Regenerated_HOBt Azetidin_3_ol Azetidin-3-ol R'-NH2

Caption: Activation pathway in EDC/HOBt coupling.

Detailed Step-by-Step Protocol (EDC/HOBt):
  • Preparation: In a round-bottom flask, dissolve indole-5-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF (0.1 M).

  • Reagent Addition: Add EDC hydrochloride (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of azetidin-3-ol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5 eq) in DCM or DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude material can be purified by flash chromatography or, in some cases, by recrystallization from a suitable solvent system like ethanol or acetonitrile.[20]

Protocol Comparison and Considerations

ParameterHATU ProtocolEDC/HOBt ProtocolRationale/Comments
Coupling Reagent HATUEDC∙HCl / HOBtHATU is generally more reactive and efficient, especially for challenging couplings, but is also more expensive.
Stoichiometry (Acid:Amine:Reagent) 1 : 1.1 : 1.21 : 1.1 : 1.2 (EDC) / 1.2 (HOBt)A slight excess of the amine and coupling reagents is common to drive the reaction to completion.
Base DIPEA (3.0 eq)TEA or DIPEA (1.5 eq)A non-nucleophilic base is crucial to prevent side reactions. More base is needed in the HATU protocol to neutralize the amine salt and deprotonate the carboxylic acid.
Solvent Anhydrous DMFAnhydrous DCM or DMFDMF is often preferred for its excellent solubilizing properties, though DCM can be easier to remove during work-up.
Reaction Time 2-4 hours12-24 hoursHATU-mediated couplings are typically much faster.[13]
Work-up Aqueous washAqueous washThe urea byproduct from EDC is water-soluble, facilitating its removal during the aqueous work-up.[21]
Typical Yields Good to ExcellentGoodYields are substrate-dependent, but HATU often provides higher yields for this type of coupling.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated ester intermediate. Consider increasing the equivalents of the coupling reagent and base. For the EDC/HOBt protocol, switching to a more polar solvent like DMF can improve solubility and reaction rates.

  • Side Reactions: With electron-rich amines, side reactions can sometimes occur.[22] While azetidin-3-ol is not electron-rich in the same way as anilines, careful monitoring of the reaction is still advised. If intramolecular cyclization or other side products are observed, consider lowering the reaction temperature.

  • Purification Challenges: The final amide product may be polar. If purification by standard silica gel chromatography is difficult, reversed-phase chromatography or ion-exchange chromatography could be effective alternatives.[23][24] Recrystallization is also a viable method if a suitable solvent can be found.[20]

Conclusion

Both the HATU and EDC/HOBt mediated protocols offer reliable methods for the synthesis of (azetidin-3-yl)(1H-indol-5-yl)methanone. The choice between them will often depend on factors such as the scale of the reaction, cost considerations, and the desired reaction time. The HATU protocol is generally faster and more efficient, making it ideal for rapid library synthesis and for more challenging substrates. The EDC/HOBt method, while slower, is a robust and cost-effective alternative that is well-suited for larger-scale synthesis. By understanding the principles behind each protocol and adhering to the detailed procedures outlined, researchers can confidently and efficiently synthesize this and related indole-azetidine amide compounds for further investigation in their drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in Drug Discovery. PharmaBlock.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • HATU:a third-generation coupling reagent. (2024). ChemicalBook.
  • H
  • Amine to Amide Mechanism - T3P. Common Organic Chemistry.
  • Amine to Amide Mechanism - H
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. (2025). Who we serve.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025). Suzhou Highfine Biotech.
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024). YouTube.
  • Nonclassical Routes for Amide Bond Formation. (2016).
  • Amidation. (2026). ACS GCI Pharmaceutical Roundtable.
  • Discovery of carbon-carbon bond-forming reaction opens the door to more stable drugs. (2021). University of Michigan.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Amide bond formation: beyond the dilemma between activation and racemis
  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. (2016).
  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (2025). RSC Publishing.
  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry (RSC Publishing).
  • What is the best technique for amide purification?. (2020).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Coupling Reagents. Aapptec Peptides.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au.
  • How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Side reactions with HBTU amide coupling?. (2025). Reddit.
  • EDC-HOBt Amide coupling workup help. (2024). Reddit.
  • Amide synthesis by acyl
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Application Note – Amide coupling 96-well pl
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
  • Looking for some advice for purific
  • Technical Support Center: Optimizing Amide Coupling Reactions with 3-(2-Chloropyrimidin-4-yl)benzoic Acid. Benchchem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.

Sources

Application Note & Protocols: Strategic Functionalization of the 3-Hydroxyl Group in 1-(1H-indole-5-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(1H-indole-5-carbonyl)azetidin-3-ol scaffold is a privileged motif in modern medicinal chemistry, combining the pharmacologically significant indole core with the versatile, three-dimensional azetidine linker. The secondary hydroxyl group at the 3-position of the azetidine ring serves as a critical handle for molecular diversification, enabling fine-tuning of physicochemical properties and exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of key strategies for the functionalization of this hydroxyl group, focusing on etherification and esterification reactions. We address the primary chemical challenge—the competing reactivity of the indole N-H proton—by outlining a robust protection/deprotection strategy. Detailed, field-tested protocols for N-Boc protection, Williamson ether synthesis, Mitsunobu esterification, and final deprotection are provided to empower researchers in drug discovery and development.

Introduction: Strategic Importance and Chemical Challenges

The indole nucleus is a cornerstone in drug design, present in numerous approved therapeutics. Its combination with a strained, non-planar azetidine ring offers a unique vector out of the flat aromatic plane, often improving properties like solubility and metabolic stability. The hydroxyl group on the azetidine is a prime site for modification to modulate potency, selectivity, and pharmacokinetic profiles.

However, the functionalization of 1-(1H-indole-5-carbonyl)azetidin-3-ol is not trivial. The principal challenge arises from the indole N-H proton, which is both acidic and nucleophilic. In many reactions targeting the azetidinol, the indole nitrogen can compete, leading to undesired side products and reduced yields.[1][2] Therefore, a successful functionalization campaign hinges on a well-defined strategy that mitigates this competing reactivity.

Our recommended approach involves a three-stage workflow:

  • Protection: Chemoselective protection of the indole nitrogen.

  • Functionalization: Reaction at the azetidine 3-hydroxyl group.

  • Deprotection: Removal of the indole protecting group to yield the final diversified compound.

G

Caption: High-level strategic workflow for functionalizing the target molecule.

Indole Nitrogen Protection: The Key to Selectivity

The choice of protecting group for the indole nitrogen is critical and depends on the conditions of the subsequent functionalization steps. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this system due to its ease of installation and its facile removal under acidic conditions that are typically orthogonal to the newly formed ether or ester linkages.[3][4] The Boc group effectively reduces the nucleophilicity of the indole ring system, preventing N-alkylation or N-acylation.[3]

Protocol 1: N-Boc Protection of 1-(1H-indole-5-carbonyl)azetidin-3-ol

Principle: This protocol describes the reaction of the starting material with di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to selectively protect the indole nitrogen.

Materials & Reagents:

  • 1-(1H-indole-5-carbonyl)azetidin-3-ol (1.0 equiv)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(1H-indole-5-carbonyl)azetidin-3-ol (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add DMAP (0.1 equiv) to the solution.

  • Add (Boc)₂O (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/EtOAc) to yield tert-butyl 5-(3-hydroxyazetidine-1-carbonyl)-1H-indole-1-carboxylate.

Self-Validation/Characterization:

  • LC-MS: Confirm the presence of the desired mass peak [M+H]⁺ corresponding to the Boc-protected product.

  • ¹H NMR: Observe the appearance of a large singlet at ~1.6 ppm (9H) corresponding to the tert-butyl group and a downfield shift of the indole protons.

Core Functionalization Strategies

With the indole nitrogen protected, the 3-hydroxyl group of the azetidine ring is now the primary reactive site for nucleophilic attack or activation. We present two robust and widely applicable methods: Williamson ether synthesis and Mitsunobu esterification.

Strategy A: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable Sₙ2 reaction for forming ethers.[5][6][7] It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an electrophile. For secondary alcohols like our substrate, using a strong, non-nucleophilic base and a primary alkyl halide is crucial to favor substitution over elimination.[7][8]

G reagents Base (NaH) |  Electrophile (R-X) substrate { N-Boc Azetidinol |  R'-OH} reagents:f0->substrate:p Deprotonation alkoxide { N-Boc Azetidin-alkoxide |  R'-O⁻ Na⁺} reagents:f1->alkoxide:p Displacement substrate:p->alkoxide:p product { N-Boc Azetidin-ether |  R'-OR} alkoxide:p->product:p SN2 Attack

Caption: Simplified mechanism of the Williamson ether synthesis.

Protocol 2: Williamson Ether Synthesis with Benzyl Bromide

Principle: The N-Boc protected azetidinol is deprotonated with sodium hydride (NaH) to form the sodium alkoxide. This intermediate then reacts with a primary alkyl halide (benzyl bromide) via an Sₙ2 pathway to form the corresponding ether.

Materials & Reagents:

  • tert-butyl 5-(3-hydroxyazetidine-1-carbonyl)-1H-indole-1-carboxylate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Benzyl bromide (1.3 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or EtOAc

  • Deionized water

  • Brine

  • Anhydrous MgSO₄

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Nitrogen or argon inlet

  • Ice-water bath

  • Syringe for additions

Procedure:

  • Safety First: NaH is highly reactive and flammable upon contact with water. Handle with extreme care under an inert atmosphere.

  • Wash NaH (1.5 equiv) with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of N₂.

  • Suspend the washed NaH in anhydrous DMF in a three-neck flask under N₂. Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve the N-Boc protected azetidinol (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture back to 0 °C.

  • Add benzyl bromide (1.3 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aq. NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with Et₂O or EtOAc (3x).

  • Combine the organic layers, wash with water (2x) and brine (1x), dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield tert-butyl 5-(3-(benzyloxy)azetidine-1-carbonyl)-1H-indole-1-carboxylate.

Self-Validation/Characterization:

  • LC-MS: Confirm the presence of the desired mass peak [M+H]⁺.

  • ¹H NMR: Note the disappearance of the hydroxyl proton and the appearance of new signals corresponding to the benzyl group (a singlet around 4.5 ppm for the CH₂ and aromatic protons at ~7.3 ppm).

Strategy B: Mitsunobu Esterification

The Mitsunobu reaction is a powerful tool for converting alcohols to a wide range of functional groups, including esters, under mild, neutral conditions.[9][10] It proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the alcohol center.[11] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

G

Caption: Key intermediates in the Mitsunobu esterification reaction.

Protocol 3: Mitsunobu Esterification with Benzoic Acid

Principle: The N-Boc protected azetidinol reacts with benzoic acid in the presence of PPh₃ and DIAD. The reaction forms an oxyphosphonium salt intermediate, which is then displaced by the benzoate nucleophile in an Sₙ2 fashion to yield the ester.

Materials & Reagents:

  • tert-butyl 5-(3-hydroxyazetidine-1-carbonyl)-1H-indole-1-carboxylate (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Benzoic acid (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • EtOAc

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or argon inlet

  • Ice-water bath

  • Syringe for additions

Procedure:

  • Dissolve the N-Boc protected azetidinol (1.0 equiv), benzoic acid (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF in a round-bottom flask under N₂.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add DIAD (1.5 equiv) dropwise via syringe over 10-15 minutes. The solution may turn from colorless to a yellow/orange color.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir for 4-16 hours, monitoring for the disappearance of the starting alcohol by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify directly by flash column chromatography (silica gel, gradient elution with hexanes/EtOAc) to isolate the desired ester product.

Self-Validation/Characterization:

  • LC-MS: Confirm the presence of the desired mass peak [M+H]⁺.

  • ¹H NMR: Observe the disappearance of the hydroxyl proton and the appearance of signals for the benzoate group. The azetidine CH-O proton signal will shift downfield.

Final Deprotection

The final step is the removal of the Boc group to unmask the indole N-H. This is readily achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Protocol 4: N-Boc Deprotection with TFA

Principle: The acid-labile tert-butyloxycarbonyl group is cleaved by treatment with a strong acid like TFA, liberating isobutylene and carbon dioxide as gaseous byproducts.

Materials & Reagents:

  • N-Boc protected functionalized product (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃

  • EtOAc

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 equiv) in DCM.

  • Add TFA (10-20 equiv) and stir the solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. Deprotection is usually complete within 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Carefully redissolve the residue in EtOAc and slowly add saturated aq. NaHCO₃ until effervescence ceases.

  • Separate the layers and extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization if necessary to obtain the final product.

Self-Validation/Characterization:

  • LC-MS: Confirm the mass peak of the deprotected product [M+H]⁺.

  • ¹H NMR: Observe the disappearance of the 9H singlet for the Boc group and the reappearance of the broad N-H signal for the indole proton.

Data Summary

The following table summarizes representative outcomes for the described protocols. Yields are illustrative and may vary based on substrate and reaction scale.

StepReactionStarting MaterialProductTypical Yield
1N-Boc Protection1-(1H-indole-5-carbonyl)azetidin-3-oltert-butyl 5-(3-hydroxyazetidine-1-carbonyl)-1H-indole-1-carboxylate90-98%
2aWilliamson Ether SynthesisN-Boc Azetidinoltert-butyl 5-(3-(benzyloxy)azetidine-1-carbonyl)-1H-indole-1-carboxylate65-80%
2bMitsunobu EsterificationN-Boc Azetidinoltert-butyl 5-(3-(benzoyloxy)azetidine-1-carbonyl)-1H-indole-1-carboxylate70-85%
3N-Boc DeprotectionN-Boc Protected Ether/Ester1-(3-(benzyloxy)azetidine-1-carbonyl)-1H-indole or 1-(3-(benzoyloxy)azetidine-1-carbonyl)-1H-indole85-95%

References

  • Wuts, P. G. M.; Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. The Journal of Organic Chemistry, 49(1), 203–205. [Link]

  • Ravinder, K., Reddy, A. V., Mahesh, K. C., Narasimhulu, M., & Venkateswarlu, Y. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Sarpong, R., et al. (2012). Chemoselective Acylation of the N(sp2)–H Bond. Organic Letters, 14(24), 6306-6309. [Link]

  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2005). Catalytic Asymmetric Friedel-Crafts Alkylations. Wiley-VCH. [Link]

Sources

Scalable Synthesis of Indole-Azetidine Hybrid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocols for C3- and N-Functionalization in Drug Discovery

Executive Summary

The fusion of indole and azetidine pharmacophores represents a high-value strategy in modern medicinal chemistry. Indoles act as privileged scaffolds mimicking tryptophan and serotonin, while azetidines serve as superior surrogates for larger saturated heterocycles (pyrrolidines/piperidines). Azetidines offer lowered lipophilicity (


), enhanced metabolic stability, and rigid vector orientation due to their strained 

character.

However, the scalability of these hybrids is often compromised by the high reactivity of the azetidine ring (ring-opening susceptibility) and the oxidative instability of electron-rich indoles. This Application Note provides validated, scalable protocols for constructing Indole-Azetidine hybrids, focusing on the two most critical connectivities: C3-functionalization (via modified reductive alkylation) and N-functionalization (via Pd-catalyzed cross-coupling).

Strategic Analysis & Pathway Selection

The synthesis of indole-azetidine hybrids requires a divergent strategy based on the desired attachment point. The high ring strain of azetidine (~26 kcal/mol) necessitates the use of mild conditions or specific activation strategies to prevent ring degradation during scale-up.

Decision Matrix: Pathway Selection

G Start Target Hybrid Structure Decision Attachment Point? Start->Decision RouteA Indole-C3 Linkage (Carbon-Carbon Bond) Decision->RouteA C3-Position RouteB Indole-N1 Linkage (Carbon-Nitrogen Bond) Decision->RouteB N1-Position MethodA1 Method A: Condensation/Reduction (Reagent: N-Boc-3-Azetidinone) RouteA->MethodA1 High Scale (>100g) MethodB1 Method B: Pd-Catalyzed C-N Coupling (Reagent: 3-Iodoazetidine) RouteB->MethodB1 High Scale (>100g) OutputA 3-(Azetidin-3-yl)-1H-indole (Saturated Linker) MethodA1->OutputA OutputB 1-(Azetidin-3-yl)-1H-indole (N-Linked) MethodB1->OutputB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the desired indole-azetidine connectivity.

Protocol A: C3-Functionalization (The "Condensation-Reduction" Route)

Target: Synthesis of tert-butyl 3-(1H-indol-3-yl)azetidine-1-carboxylate. Mechanism: Base-mediated condensation followed by catalytic hydrogenation. Scalability Factor: High. Avoids cryogenic organolithiums and unstable radical intermediates.

Mechanistic Insight

Direct alkylation of indoles with 3-haloazetidines is often low-yielding due to N-alkylation side reactions. A superior process route utilizes N-Boc-3-azetidinone as an electrophile. The reaction proceeds via an aldol-type condensation to form a vinyl-azetidine intermediate, which is subsequently hydrogenated. This method leverages the nucleophilicity of the Indole-C3 position without requiring pre-functionalization of the indole.

Experimental Procedure (100g Scale Basis)
Step 1: Condensation (Formation of the Vinyl Intermediate)
ParameterSpecification
Reagents Indole (1.0 equiv), N-Boc-3-azetidinone (1.2 equiv), KOH (3.0 equiv)
Solvent Methanol (MeOH) / THF (1:1 v/v)
Concentration 0.5 M
Temp/Time 65 °C (Reflux) for 12–16 hours

Protocol:

  • Charge a 2L reactor with Indole (58.5 g, 0.50 mol) and N-Boc-3-azetidinone (102.7 g, 0.60 mol).

  • Add MeOH (500 mL) and THF (500 mL) and stir to dissolve.

  • Add solid KOH (84.0 g, 1.50 mol) in portions (Exothermic: maintain internal temp < 30 °C).

  • Heat the mixture to reflux (65 °C) under

    
     atmosphere. Monitor by HPLC for consumption of indole.
    
  • Workup: Cool to RT. Concentrate in vacuo to remove bulk organics. Dilute residue with Water (1L) and extract with Ethyl Acetate (3 x 500 mL).

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize the crude vinyl intermediate from Heptane/EtOAc to yield a yellow solid.

Step 2: Hydrogenation (Reduction of the Double Bond)
ParameterSpecification
Catalyst 10% Pd/C (5 wt% loading, 50% wet)
Solvent Ethanol (EtOH) or MeOH
Pressure 3–5 bar (45–75 psi)

Temp/Time 40 °C for 6–8 hours

Protocol:

  • Charge the vinyl intermediate (from Step 1) into a hydrogenation autoclave.

  • Add EtOH (10 vol relative to mass).

  • Add 10% Pd/C catalyst (5 wt% relative to substrate mass). Safety Note: Add catalyst under inert (

    
    ) blanket to prevent ignition of solvent vapors.
    
  • Purge reactor 3x with

    
    , then 3x with 
    
    
    
    .
  • Pressurize to 4 bar

    
     and heat to 40 °C. Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
    
  • QC Check: Monitor reaction completion via LC-MS (disappearance of alkene peak).

  • Workup: Filter catalyst through a bed of Celite (Caution: pyrophoric catalyst). Rinse cake with EtOH.

  • Concentrate filtrate to yield the target tert-butyl 3-(1H-indol-3-yl)azetidine-1-carboxylate.

Protocol B: N-Functionalization (Pd-Catalyzed Cross-Coupling)

Target: Synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-indole. Mechanism: Buchwald-Hartwig Amination. Scalability Factor: Moderate to High. Requires control of Pd contaminants but offers high regioselectivity over S_N2 alkylation.

Mechanistic Insight

Nucleophilic substitution (


) of indole onto 3-iodoazetidine often requires strong bases (NaH) and can lead to mixtures of N1- and C3-alkylation. Palladium-catalyzed C-N coupling allows for the use of weaker bases and ensures exclusive N1-selectivity.
Experimental Procedure
ParameterSpecification
Reagents Indole (1.0 equiv), N-Boc-3-iodoazetidine (1.1 equiv)
Catalyst

(1 mol%) / XPhos (2-4 mol%)
Base

(2.0 equiv)
Solvent Toluene or 1,4-Dioxane
Temp 90–100 °C

Protocol:

  • Inertion: Flame-dry a 3-neck flask and cool under Argon flow.

  • Loading: Charge Indole (1.0 equiv), N-Boc-3-iodoazetidine (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Prep: In a separate vial, pre-mix

    
     and XPhos in Toluene for 10 mins to activate the catalytic species. Transfer this solution to the main reactor.
    
  • Reaction: Heat to 95 °C for 12 hours.

  • Workup: Cool to RT. Filter through a silica plug to remove inorganic salts and bulk palladium.

  • Scavenging: Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to reduce Pd < 10 ppm.

Process Safety & Scale-Up Considerations

Azetidine Ring Strain & Stability

Azetidines possess significant ring strain (~26 kcal/mol). While N-Boc protection stabilizes the ring significantly:

  • Acid Sensitivity: Avoid strong aqueous acids (HCl,

    
    ) for prolonged periods during workup, as this can trigger ring-opening polymerization. Use weak acids (Citric acid) or rapid extraction if acidification is necessary.
    
  • Thermal Stability: Do not heat N-protected azetidines above 120 °C in the absence of solvent, as decomposition may occur.

Handling of Azetidine Salts

If using azetidine hydrochloride or trifluoroacetate salts:

  • Hygroscopicity: These salts are extremely hygroscopic. Handle in a humidity-controlled environment or glovebox.

  • Free-Basing: When generating the free base in situ (e.g., for coupling), ensure efficient heat removal. The neutralization exotherm can be significant on >100g scale.

Reaction Workflow Visualization

ProcessFlow Indole Indole Start Step1 Step 1: Condensation (KOH, MeOH/THF, 65°C) Indole->Step1 Ketone N-Boc-Azetidinone Ketone->Step1 Intermed Vinyl Intermediate (Isolation) Step1->Intermed Step2 Step 2: Hydrogenation (Pd/C, H2, 4 bar) Intermed->Step2 QC QC: LC-MS Check Alkene Removal Step2->QC QC->Step2 Incomplete Final Indole-Azetidine Hybrid (Final Product) QC->Final Pass

Figure 2: Process flow diagram for the C3-functionalization route (Protocol A).

References

  • Synthesis of Azetidine Sulfinates: Nassoy, A. C., Raubo, P., & Harrity, J. P. (2015).[1] Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts. Chemical Communications, 51(27), 5914-5916.[1] Link

  • Azetidine Scale-Up Safety: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link

  • Aza-Michael Addition Protocols: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules, 2023. Link

  • General Indole Functionalization: A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 2013. Link

  • Strain-Release Functionalization: Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 2025. Link

Sources

Application Note: Strategic Integration of 1-(1H-indole-5-carbonyl)azetidin-3-ol in Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

This guide details the synthetic utility of 1-(1H-indole-5-carbonyl)azetidin-3-ol (referred to herein as Scaffold A ). This compound represents a high-value "chimera" scaffold in fragment-based drug discovery (FBDD) and peptidomimetic design. It fuses the privileged indole pharmacophore (mimicking Tryptophan side chains) with a constrained azetidine ring (mimicking Proline/gamma-turns).

Key Applications:

  • Conformational Locking: The azetidine ring restricts the dihedral angles (

    
    ), forcing the peptide backbone into distinct geometries (often 
    
    
    
    -turns) unavailable to flexible alkyl chains [1].
  • Protein-Protein Interaction (PPI) Inhibition: The indole moiety targets hydrophobic pockets (e.g., MDM2, Bcl-xL), while the hydroxyl group serves as a vector for further diversification or solubility modulation.

  • Bioisosterism: Acts as a rigidified surrogate for Trp-Pro dipeptide segments.

Structural Analysis & Chemical Properties[1]

The Pharmacophore Triad

Scaffold A possesses three distinct functional regions:

  • The Anchor (Indole-5-carbonyl): Provides

    
    -
    
    
    
    stacking capability and H-bond donor potential (Indole NH). The 5-position linkage orients the bulk of the indole away from the backbone, mimicking the trans rotamer of Tryptophan.
  • The Constraint (Azetidine): A 4-membered ring that introduces significant ring strain (~26 kcal/mol), reducing the entropic penalty of binding. Unlike pyrrolidine (Proline), azetidine alters the vector of the C3-substituent, projecting it at a distinct angle (~15-20° deviation from pyrrolidine analogs).

  • The Handle (C3-Hydroxyl): A secondary alcohol positioned for diversification via etherification, oxidation, or substitution.

Physical Properties Table
PropertyValue / CharacteristicRelevance
Molecular Weight ~216.24 g/mol Fragment-compliant (Rule of 3)
ClogP ~1.2Favorable for CNS penetration
H-Bond Donors 2 (Indole NH, OH)Solvation & Receptor binding
Solubility DMSO, MeOH, DMFPoor in non-polar (Hexane)
Stability Acid: Stable / Base: SensitiveAzetidine ring can open under harsh nucleophilic conditions

Synthetic Workflows & Protocols

Visual Workflow (DOT Diagram)

The following diagram illustrates the divergent synthetic pathways accessible from Scaffold A .

SyntheticWorkflow Start Scaffold A (1-(1H-indole-5-carbonyl)azetidin-3-ol) Prot Indole Protection (Boc/SEM) Start->Prot Step 1 (Optional) Mitsunobu Mitsunobu Coupling (DEAD/PPh3 + R-OH/Nu) Prot->Mitsunobu Path A Oxidation Oxidation (Dess-Martin) Prot->Oxidation Path B Ether Aryl/Alkyl Ethers (PPI Inhibitors) Mitsunobu->Ether R-OH Azide Azide Intermediate (via DPPA) Mitsunobu->Azide DPPA/HN3 Ketone Azetidin-3-one Oxidation->Ketone Amine 3-Aminoazetidine (Peptide Backbone Extension) Azide->Amine Staudinger Red. RedAm Reductive Amination (Diverse Analogs) Ketone->RedAm

Caption: Divergent synthesis starting from Scaffold A. Path A utilizes the hydroxyl for substitution; Path B accesses the ketone for reductive amination.

Protocol A: Mitsunobu Functionalization (The "Warhead" Activation)

Purpose: To convert the secondary alcohol into an ether (for side-chain extension) or an azide (to create an amine handle). The azetidine ring is sensitive; standard Mitsunobu conditions are preferred over harsh alkylations [2].

Reagents:

  • Scaffold A (1.0 equiv)

  • Nucleophile (Phenol or Hydrazoic acid source like DPPA) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Dissolve Scaffold A (e.g., 100 mg, 0.46 mmol) and

    
     (180 mg, 0.69 mmol) in anhydrous THF (5 mL) under 
    
    
    
    atmosphere.
    • Note: If the nucleophile is a phenol, add it at this stage.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD (135 µL, 0.69 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (5% MeOH in DCM). The starting alcohol spot (

      
      ) should disappear.
      
  • Workup: Dilute with EtOAc (20 mL), wash with sat.

    
     and brine.[1] Dry over 
    
    
    
    .[1][2]
  • Purification: Flash chromatography is essential to remove

    
    . Elute with a gradient of Hexane:EtOAc (1:1 to 0:1).
    

Critical Checkpoint: If using DPPA (Diphenylphosphoryl azide) to install an azide, ensure the reaction temperature does not exceed 40°C to prevent ring opening or explosion hazards [3].

Protocol B: Oxidation to Azetidin-3-one (Scaffold Expansion)

Purpose: To access the ketone, enabling reductive amination for introducing diverse amine side chains.

Reagents:

  • Scaffold A (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Solvent: DCM (wet)

Procedure:

  • Dissolve Scaffold A in DCM.

  • Add DMP at 0°C.

  • Stir at RT for 2 hours.

  • Quench: Add 1:1 mixture of sat.

    
     and sat. 
    
    
    
    . Stir vigorously until the biphasic layers are clear (removes iodine byproducts).
  • Isolate: Extract with DCM. The ketone product is often unstable on silica; use immediately for reductive amination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Mitsunobu Steric hindrance of AzetidineSwitch to

(Tributylphosphine) and ADDP (1,1'-(azodicarbonyl)dipiperidine) for higher reactivity.
Indole N-Alkylation Competitive nucleophileProtect Indole-NH with Boc or Tosyl before attempting base-mediated alkylations. (Not needed for Mitsunobu).
Ring Opening Acid/Base sensitivityAvoid strong Lewis acids (

) or heating >80°C in basic media.
Product Insolubility Peptide aggregationUse DMF/DMSO mixtures; add LiCl to disrupt H-bonds during coupling.

Case Study: Designing a p53-MDM2 Inhibitor Mimic

Objective: Mimic the


 triad of p53 using Scaffold A.
  • The Scaffold: Acts as the

    
     mimic (Indole).
    
  • Modification: Perform Mitsunobu reaction (Protocol A) using benzyl alcohol .

  • Result: The benzyl ether at C3 mimics the hydrophobic bulk of

    
     or 
    
    
    
    , while the azetidine constrains the distance between the Indole and the Benzyl ring, potentially locking the bio-active conformation.

References

  • Conformational preferences of azetidine-containing peptides: Title: Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction.[3][4] Source: PubMed / J. Org.[5] Chem. Link:[Link]

  • Mitsunobu Reaction on Azetidinols: Title: Mitsunobu Reaction: Mechanism and Protocols.[5][6] Source: Organic Chemistry Portal.[7] Link:[Link]

  • Safety of Azides in Synthesis: Title: Azide Safety and Handling (DPPA Protocols). Source: Organic Syntheses.[1][5][8] Link:[Link]

  • Peptide Coupling Reagents (HATU/EDC): Title: Amide Bond Formation: Beyond the Basics. Source: Chemical Reviews (via ACS). Link:[Link]

Sources

Reaction conditions for N-acylation of azetidin-3-ol with indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Acylation of Azetidin-3-ol with Indole Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Union of Indole and Azetidine in Medicinal Chemistry

The conjugation of indole moieties with azetidine scaffolds represents a powerful strategy in modern drug discovery. The indole ring, a "privileged" heterocyclic motif, is a cornerstone in numerous pharmaceuticals and biologically active natural products, prized for its ability to participate in various biological interactions.[1] The azetidine ring, a strained four-membered heterocycle, serves as a valuable bioisostere for larger rings and introduces conformational rigidity.[2] This rigidity can pre-organize substituents into a bioactive conformation, potentially reducing the entropic penalty of binding to a biological target and enhancing potency and selectivity.[2]

The N-acylation of azetidin-3-ol with indole-derived carboxylic acids forges a critical amide bond, creating novel chemical entities with significant therapeutic potential. However, this transformation is not without its challenges. The secondary amine of azetidine can be sterically hindered and possess lower nucleophilicity compared to acyclic amines.[3] Furthermore, the indole nucleus can be sensitive to certain reaction conditions. This guide provides a detailed exploration of the reaction conditions, mechanisms, and optimized protocols for achieving efficient and reliable N-acylation, tailored for researchers in medicinal chemistry and process development.

Core Principles: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires activation of the carboxyl group.[4] This is universally achieved by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive intermediate susceptible to nucleophilic attack by the amine. The choice of "coupling reagent" is paramount and dictates the reaction's efficiency, selectivity, and side-product profile.[5]

The overall transformation is depicted below:

Caption: General scheme for N-acylation of azetidin-3-ol.

Selecting the Right Coupling Reagent: A Comparative Analysis

The success of the N-acylation hinges on the judicious selection of the coupling reagent. The most common classes are carbodiimides, phosphonium salts, and aminium (uronium) salts.[5][6]

Reagent ClassExamplesMechanism HighlightsAdvantagesDisadvantages & Mitigation
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.Cost-effective, readily available. EDC byproducts are water-soluble, simplifying workup.[7]Prone to racemization and rearrangement to an unreactive N-acylurea.[7] Mitigation: Use of additives like HOBt or HOAt is essential to trap the intermediate.[3]
Phosphonium Salts PyBOP, PyAOPIn the presence of a base, converts the carboxylic acid to a reactive phosphonium ester.High coupling efficiency, low racemization.[8] More soluble in common solvents than uronium salts.[6] Cleaner reactions as they avoid guanidinylation side products.[6]Can be more expensive. The byproduct, phosphine oxide, can sometimes complicate purification.
Aminium/Uronium Salts HATU, HBTU, HCTUForms a highly reactive aminium/uronium active ester (e.g., OAt-ester for HATU).Very rapid reaction kinetics and high efficiency, especially for hindered substrates.[3][9] Low propensity for racemization.[9][10] HATU is often considered the most efficient reagent in this class.[6][11]Can cause guanidinylation of the amine if used in excess or if activation is slow.[6][11] Generally higher cost.

Mechanistic Pathways in Detail

Understanding the mechanism of action for key coupling reagents allows for rational optimization and troubleshooting.

Carbodiimide-Mediated Coupling (EDC/HOBt)

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and robust method.[12] The additive is crucial for suppressing side reactions and minimizing the loss of stereochemical integrity.[13]

G cluster_activation Activation Phase cluster_coupling Coupling Phase IndoleCOOH Indole-R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) IndoleCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (fast) NAcylurea N-Acylurea (Unreactive Side Product) O_Acylisourea->NAcylurea Rearrangement (slow) Azetidinol Azetidin-3-ol O_Acylisourea->Azetidinol Direct reaction (possible) HOBt HOBt Product Amide Product HOBt_Ester->Product + Azetidin-3-ol HOBt_regen HOBt (regenerated) Product->HOBt_regen releases

Caption: Mechanism of EDC/HOBt mediated amide coupling.

The key is the rapid trapping of the O-acylisourea intermediate by HOBt to form the active ester. This intermediate is more stable towards rearrangement but highly reactive towards the azetidinol amine, ensuring efficient product formation.[3]

Aminium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is one of the most effective coupling reagents, particularly for challenging substrates.[9] Its efficacy stems from the formation of a highly reactive OAt-active ester, with the nitrogen of the pyridine in the HOAt leaving group providing anchimeric assistance during the aminolysis step.[6]

G cluster_activation Activation Phase cluster_coupling Coupling Phase IndoleCOO Indole-R-COO⁻ (from acid + base) OAt_Ester OAt Active Ester (Highly Reactive) IndoleCOO->OAt_Ester + HATU HATU HATU Product Amide Product OAt_Ester->Product + Azetidin-3-ol Azetidinol Azetidin-3-ol HOAt HOAt (byproduct) Product->HOAt releases

Caption: Mechanism of HATU mediated amide coupling.

This reaction requires a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid without competing in the coupling reaction.[3][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acylation of azetidin-3-ol.

Protocol 1: HATU-Mediated Coupling (High-Efficiency Method)

This is often the go-to method for difficult couplings due to its high efficiency and rapid kinetics.[9][11]

Materials:

  • Indole-carboxylic acid derivative

  • Azetidin-3-ol (or its hydrochloride salt)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add azetidin-3-ol (1.1 eq). If using the hydrochloride salt, increase the amount of DIPEA in step 4 by one equivalent.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. The base neutralizes the acid and any hydrochloride salts.[3]

  • In a single portion, add HATU (1.2 eq) to the mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid, excess HATU byproducts, and DMF.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated azetidin-3-ol.

Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Method)

A reliable and more economical alternative to HATU, suitable for many substrates.[15]

Materials:

  • Indole-carboxylic acid derivative

  • Azetidin-3-ol

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Water, 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a clean, dry round-bottom flask, combine the indole-carboxylic acid (1.0 eq), azetidin-3-ol (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath. This helps to minimize potential side reactions and racemization.[3]

  • Add DIPEA or TEA (2.2 eq) to the mixture.

  • Add EDC hydrochloride (1.2 eq) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with a generous amount of ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (aq) (1x), saturated NaHCO₃ (aq) (2x), and brine (1x). The acidic wash removes excess base, while the basic wash removes HOBt and unreacted acid. The urea byproduct from EDC is water-soluble and is removed in the aqueous layers.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Workflow and Troubleshooting

Caption: Standard experimental workflow for N-acylation.

Troubleshooting Guide:

  • Low Conversion/No Reaction:

    • Cause: Insufficient activation or inactive reagents.

    • Solution: Ensure all reagents are fresh and solvents are anhydrous. Consider pre-activating the carboxylic acid with HATU and base for 10-15 minutes before adding the azetidin-3-ol.[3] For EDC coupling, ensure the temperature is not too low for an extended period.

  • Multiple Side Products:

    • Cause: For HATU, potential guanidinylation of the amine. For EDC, formation of N-acylurea.

    • Solution: Avoid using a large excess of HATU.[11] For EDC, ensure HOBt is present and that the EDC is added after the other reagents.

  • Difficulty in Purification:

    • Cause: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC, HOBt).

    • Solution: Use EDC, as its urea byproduct is water-soluble.[7] Ensure the aqueous workup is thorough to remove water-soluble impurities like HOBt and DMF before chromatography.

Conclusion

The N-acylation of azetidin-3-ol with indole derivatives is a crucial transformation for generating novel molecular architectures in drug discovery. While challenges related to steric hindrance and side reactions exist, they can be effectively overcome through the proper selection of modern coupling reagents and carefully controlled reaction conditions. Aminium-based reagents like HATU offer superior performance for difficult couplings, providing high yields and clean reaction profiles. Carbodiimide methods using EDC/HOBt remain a robust and cost-effective alternative. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists to successfully synthesize these valuable compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH). Benchchem.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. ResearchGate. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Sureshbabu, V. V., & Ganesan, A. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(30), 2005-2009. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • G. A. Grant (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press. Retrieved from [Link]

  • Ye, Y., & Li, Z. (2006). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 71(19), 7272-7281. Retrieved from [Link]

Sources

Application Note: Rapid and Efficient Synthesis of 1-(1H-indole-5-carbonyl)azetidin-3-ol via Microwave-Assisted Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(1H-indole-5-carbonyl)azetidin-3-ol, a key structural motif in medicinal chemistry. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a significant improvement over conventional heating techniques, resulting in drastically reduced reaction times, excellent yields, and high product purity. We detail the entire workflow, from reagent selection and reaction setup to purification and characterization, while providing expert insights into the underlying chemical principles and potential challenges. The protocol utilizes a HATU-mediated coupling, a robust method for amide bond formation, accelerated by the precise and uniform heating of microwave irradiation.

Introduction: The Rationale for a Microwave-Assessed Approach

The indole nucleus and the azetidine ring are privileged scaffolds in modern drug discovery, appearing in a multitude of biologically active compounds. The combination of these two moieties in 1-(1H-indole-5-carbonyl)azetidin-3-ol creates a molecule of significant interest for library synthesis and lead optimization programs. Traditionally, amide bond formation, the key step in this synthesis, can be sluggish, often requiring prolonged reaction times at high temperatures, which can lead to byproduct formation and degradation of sensitive substrates.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[1][2] By using microwave irradiation, energy is directly and uniformly delivered to the polar molecules in the reaction mixture, leading to rapid and efficient heating.[2][3] This technique offers numerous advantages, including:

  • Reaction Rate Acceleration: Reaction times can be reduced from hours to mere minutes.[3][4]

  • Increased Yields and Purity: The rapid and clean heating minimizes the formation of side products, simplifying purification.[4]

  • Enhanced Reproducibility: Precise control over temperature and pressure ensures consistent results.[4]

  • Energy Efficiency: Microwaves heat only the reactants and solvent, not the vessel, leading to significant energy savings.[5]

This guide details a validated protocol for the microwave-assisted coupling of 1H-indole-5-carboxylic acid and azetidin-3-ol using the highly efficient coupling reagent HATU.

Reaction Principle and Stoichiometry

The core of this synthesis is an amide coupling reaction between a carboxylic acid and an amine. To facilitate this transformation, which does not occur spontaneously, a coupling agent is required to activate the carboxylic acid.

Reaction Scheme: (A proper chemical drawing would be here showing 1H-indole-5-carboxylic acid reacting with azetidin-3-ol in the presence of HATU and DIPEA to yield 1-(1H-indole-5-carbonyl)azetidin-3-ol)

We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation uronium-based coupling reagent known for its high efficiency and ability to suppress racemization.[6] The mechanism involves the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine.[7][8] A non-nucleophilic, sterically hindered base, N,N-Diisopropylethylamine (DIPEA), is used to facilitate the necessary deprotonation steps without competing with the primary amine nucleophile.[9]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier (Example)Notes
1H-Indole-5-carboxylic acidC₉H₇NO₂161.16>98%Sigma-AldrichThe acyl donor.
Azetidin-3-ol hydrochlorideC₃H₈ClNO109.55>97%Combi-BlocksThe amine nucleophile. The HCl salt is more stable.
HATUC₁₀H₁₅F₆N₆OP380.23>98%Oakwood ChemicalHighly efficient coupling agent.[6]
DIPEA (Hünig's base)C₈H₁₉N129.24>99%Acros OrganicsNon-nucleophilic base.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, >99.8%Fisher ScientificHigh-boiling polar solvent suitable for microwave synthesis.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWRFor extraction.
Saturated NaCl solution (Brine)NaCl58.44SaturatedLab-preparedFor aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄----For drying organic layers.
Equipment
  • Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials (10 mL) with snap caps and stir bars

  • Analytical balance (± 0.1 mg)

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Automated flash chromatography system with reversed-phase (C18) columns

  • NMR spectrometer and Mass Spectrometer for product characterization

Detailed Experimental Protocol

Step 1: Reagent Preparation and Reaction Setup

Causality: The stoichiometry is set with the carboxylic acid as the limiting reagent. A slight excess of the amine component and coupling reagents ensures the complete consumption of the more valuable starting material. Anhydrous solvent is crucial as water can hydrolyze the active ester intermediate, reducing the yield.

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1H-indole-5-carboxylic acid (100 mg, 0.62 mmol, 1.0 equiv.).

  • Add azetidin-3-ol hydrochloride (81 mg, 0.74 mmol, 1.2 equiv.).

  • Add HATU (283 mg, 0.74 mmol, 1.2 equiv.).

  • Add anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).

  • Stir the suspension for 2 minutes, then add DIPEA (0.27 mL, 1.55 mmol, 2.5 equiv.) dropwise. The extra equivalent of base is to neutralize the hydrochloride salt of the amine.

  • Seal the vial tightly with the cap.

Step 2: Microwave Irradiation

Causality: Microwave heating provides rapid and uniform energy transfer to the polar reactants and solvent, allowing the reaction to reach the target temperature almost instantaneously and be maintained precisely.[3] This overcomes the activation energy barrier much more efficiently than conventional heating, dramatically shortening the reaction time.

  • Place the sealed vial into the cavity of the microwave synthesizer.

  • Set the following reaction parameters:

    • Temperature: 110 °C (Use IR sensor to monitor)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (variable power to maintain temperature)

    • Stirring: High

Step 3: Reaction Monitoring and Work-up

Causality: A proper aqueous work-up is essential to remove the highly polar byproducts of the coupling reaction, such as tetramethylurea and excess salts, which simplifies the subsequent chromatographic purification.[10]

  • After irradiation, allow the vial to cool to room temperature (below 40 °C) using the instrument's compressed air cooling system.

  • Monitoring (Optional but Recommended): Spot a small aliquot of the reaction mixture on a TLC plate and elute with 10% Methanol in Dichloromethane to confirm the consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing Ethyl Acetate (30 mL) and Water (20 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and then with saturated brine (1 x 20 mL).

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Step 4: Purification

Causality: The target molecule contains several polar functional groups (indole N-H, hydroxyl, amide). Such compounds can be challenging to purify on normal-phase silica gel due to strong binding and streaking.[11][12] Reversed-phase chromatography, which separates compounds based on hydrophobicity, is the method of choice for purifying polar molecules and is highly effective here.[13][14]

  • Dissolve the crude product in a minimal amount of DMSO or Methanol.

  • Purify the material using an automated flash chromatography system equipped with a C18 reversed-phase column.

  • Elution Gradient: A typical gradient would be from 5% to 95% Acetonitrile in Water (both containing 0.1% formic acid to improve peak shape).

  • Combine the fractions containing the pure product (identified by TLC or LC-MS) and remove the solvent under reduced pressure (lyophilization is ideal for removing water) to obtain 1-(1H-indole-5-carbonyl)azetidin-3-ol as a solid.

Visualized Workflow and Mechanism

Experimental Workflow

The entire process from setup to characterization is summarized in the following workflow diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis reagents Combine Reactants: 1. Indole-5-carboxylic acid 2. Azetidin-3-ol HCl 3. HATU 4. DMF & DIPEA mw Microwave Irradiation 110 °C, 10 min reagents->mw Seal Vial workup Aqueous Work-up (EtOAc/Water) mw->workup Cool & Unseal concentrate Concentration workup->concentrate rp_flash Reversed-Phase Flash Chromatography concentrate->rp_flash characterize Characterization (NMR, MS) rp_flash->characterize Isolate Pure Product G RCOOH Indole-COOH + DIPEA RCOO Indole-COO⁻ RCOOH->RCOO Deprotonation ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Urea Tetramethylurea ActiveEster->Urea Product Final Amide Product ActiveEster->Product Nucleophilic Attack Amine Azetidin-3-ol Amine->Product Nucleophilic Attack HOAt HOAt Product->HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Expected Results and Characterization

ParameterExpected Outcome
Reaction Time 10 minutes (microwave hold time)
Isolated Yield 85-95%
Purity (by LC-MS) >98%
Appearance Off-white to pale yellow solid

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, indole-NH), 8.1 (s, 1H), 7.5-7.7 (m, 2H), 6.5 (s, 1H), 5.5 (d, 1H, OH), 4.0-4.8 (m, 5H, azetidine protons).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.0 (C=O), 138.0, 130.0, 128.0, 125.0, 122.0, 118.0, 112.0, 102.0, 60.0, 55.0.

  • HRMS (ESI+): m/z calculated for C₁₂H₁₂N₂O₂ [M+H]⁺: 217.0977; found: 217.0975.

Troubleshooting and Field Insights

  • Problem: Low yield or incomplete reaction.

    • Solution: Ensure all reagents are anhydrous, especially the DMF. Water competitively hydrolyzes the activated ester. Verify the potency of the HATU reagent, as it can degrade upon prolonged exposure to moisture. Consider increasing the temperature to 120-130 °C or the hold time to 15 minutes.

  • Problem: Difficulty removing tetramethylurea byproduct.

    • Solution: The byproduct is highly polar and water-soluble. Thorough aqueous washes are critical. If it persists, purification via reversed-phase HPLC is very effective at separating it from the desired product. [10]* Problem: Product "oils out" instead of solidifying after purification.

    • Solution: This may be due to residual solvent or minor impurities. Try triturating the oil with a non-polar solvent like diethyl ether or a hexane/EtOAc mixture to induce crystallization. Lyophilization (freeze-drying) is the most effective method for removing residual water and obtaining a fluffy solid.

Conclusion

This application note demonstrates a robust, rapid, and high-yielding protocol for the synthesis of 1-(1H-indole-5-carbonyl)azetidin-3-ol using microwave-assisted heating. The method significantly accelerates the HATU-mediated amide coupling, reducing the reaction time from many hours to just ten minutes. The described workflow, including detailed purification and characterization guidelines, provides researchers with a reliable and efficient pathway to access this valuable chemical scaffold for applications in pharmaceutical and medicinal chemistry.

References

  • Bentham Science Publishers. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. Retrieved February 14, 2026, from [Link]

  • Patsnap. (2025). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Patsnap Eureka. Retrieved February 14, 2026, from [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved February 14, 2026, from [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Retrieved February 14, 2026, from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Retrieved February 14, 2026, from [Link]

  • Journal of the Iranian Chemical Society. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Retrieved February 14, 2026, from [Link]

  • Elsevier. (2010). Microwave-assisted synthesis of indole. ScienceDirect. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. Retrieved February 14, 2026, from [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved February 14, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed Central. Retrieved February 14, 2026, from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Reddit. Retrieved February 14, 2026, from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-indole-5-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(1H-indole-5-carbonyl)azetidin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges associated with this synthesis, ultimately improving your yield, purity, and overall success.

The formation of the amide bond between the electron-rich indole-5-carboxylic acid and the strained azetidine ring is a nuanced process. Success hinges on the careful selection of reagents, precise control of reaction conditions, and a clear understanding of potential side reactions. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues you may encounter at the bench.

Troubleshooting Guide: From Low Yield to Complex Impurity Profiles

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%) or fails completely. What are the most probable causes and how can I fix them?

Low yield is the most common issue in this synthesis, often stemming from one of three areas: inefficient activation of the carboxylic acid, compromised starting materials, or suboptimal reaction conditions.

Pillar 1: Inefficient Carboxylic Acid Activation

The formation of an amide bond requires the conversion of the relatively unreactive carboxylic acid into an activated electrophile that the azetidine nitrogen can attack. Failure to do so efficiently is a primary cause of low conversion.

  • The Cause: Your chosen coupling reagent may be inadequate, or its activation may be hampered. Carbodiimides like DCC and EDC, while common, can be sluggish and lead to side products if not used with appropriate additives.[1][2]

  • The Solution: Switch to a more potent activating agent. Uronium or phosphonium salt-based reagents are generally more efficient and faster.[1][3]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is a superior choice as it generates a highly reactive OAt ester and its corresponding base, HOAt, is a more effective catalyst than the HOBt generated by reagents like HBTU.[1][3] This minimizes racemization in chiral systems and accelerates the reaction.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another excellent choice, particularly effective for sterically hindered couplings.[3]

Pillar 2: Starting Material Integrity and Handling

  • The Cause: Azetidin-3-ol is often supplied as a hydrochloride salt (Azetidin-3-ol HCl) to improve stability. If this salt is not properly neutralized, the free amine concentration will be too low to participate in the reaction. Alternatively, if you are using N-Boc-azetidin-3-ol, incomplete deprotection will lead to no reaction.[4]

  • The Solution:

    • For Azetidin-3-ol HCl: Perform an in situ neutralization. Add a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture before adding the coupling reagent. A stoichiometry of at least 2.2 equivalents of base is recommended: 1 equivalent to neutralize the HCl salt and 1-1.2 equivalents required for the coupling reaction itself.

    • For N-Boc-azetidin-3-ol: Ensure complete deprotection. Treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard.[4] It is critical to thoroughly remove all residual TFA in vacuo as it will quench the base required in the subsequent coupling step.

Pillar 3: Suboptimal Reaction Conditions

  • The Cause: Incorrect solvent choice, temperature, or concentration can stall the reaction.

  • The Solution:

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the preferred solvent. It effectively dissolves all components, including the polar starting materials and coupling reagents.

    • Temperature: Start the reaction at 0 °C during the addition of the coupling reagent to control the initial exotherm of activation, then allow it to warm to room temperature (20-25 °C) and stir for 12-24 hours.

    • Concentration: A concentration of approximately 0.1 M with respect to the limiting reagent is a good starting point.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_coupling 1. Evaluate Coupling Reagent Is it a high-efficiency reagent (e.g., HATU, PyBOP)? start->check_coupling check_sm 2. Verify Starting Material Handling Was Azetidin-3-ol HCl neutralized? Was Boc-deprotection complete and TFA removed? check_coupling->check_sm If Yes solution_coupling Action: Switch to HATU or PyBOP. Provide detailed protocol. check_coupling->solution_coupling If No check_conditions 3. Review Reaction Conditions Is the solvent anhydrous DMF? Was the temperature profile correct (0°C to RT)? check_sm->check_conditions If Yes solution_sm Action: Implement in situ neutralization protocol. Verify deprotection via TLC/LC-MS. check_sm->solution_sm If No solution_conditions Action: Use dry DMF. Follow recommended temperature protocol. check_conditions->solution_conditions If No success Yield Improved check_conditions->success If Yes solution_coupling->check_sm solution_sm->check_conditions solution_conditions->success

Sources

Technical Support Center: Purification of Polar Indole-Azetidine Amides

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the purification of polar indole-azetidine amides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, nitrogen-containing heterocyclic compounds. The inherent polarity from the amide group, combined with the basicity of the azetidine nitrogen and the aromatic indole core, often leads to frustrating results with standard purification protocols. This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: I've just synthesized a novel polar indole-azetidine amide. What's the best purification technique to start with?

A1: The optimal starting point depends on the compound's specific properties (e.g., solid vs. oil, pKa) and the nature of the impurities. A logical first step is to assess the crude reaction mixture by Thin Layer Chromatography (TLC) using different stationary and mobile phases.

  • Initial Assessment: Run TLC plates with both normal-phase silica and reversed-phase C18 stationary phases.

    • For Normal-Phase Silica TLC: Start with a standard solvent system like ethyl acetate/hexanes. If the compound remains at the baseline (Rf ≈ 0), increase the mobile phase polarity by adding methanol. For basic compounds like yours, which often streak, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent.[1][2]

    • For Reversed-Phase C18 TLC: Use a polar mobile phase like water/acetonitrile or water/methanol. If the compound runs at the solvent front (Rf ≈ 1), it is too polar for standard reversed-phase chromatography.

  • Interpreting the Results:

    • If you achieve good separation (Rf of 0.2-0.4) and sharp spots on silica (especially with a basic modifier), Normal-Phase Flash Chromatography is a viable option.[3][4]

    • If the compound is retained and separates well on the C18 plate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

    • If the compound is poorly retained on C18 and streaks or sticks to silica, Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended as your primary technique.[2][5] HILIC is specifically designed for polar analytes that are challenging to retain by reversed-phase.[5][6]

    • If your product is a solid, Recrystallization should always be considered as a powerful, scalable, and often more efficient alternative to chromatography.[1]

Q2: Why does my basic indole-azetidine amide streak so badly on a silica gel TLC plate and column?

A2: This is a classic problem caused by strong, undesirable interactions between the basic nitrogen atoms in your molecule (primarily the azetidine and sometimes the indole nitrogen) and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This interaction leads to non-uniform migration up the stationary phase, resulting in elongated spots or "streaking."

To solve this, you must neutralize or "mask" these acidic sites.[7] The most common strategies are:

  • Addition of a Basic Modifier: Incorporating a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%) into your mobile phase is highly effective.[1][7] The modifier competes with your compound for binding to the acidic silanol sites, allowing your analyte to elute more symmetrically.

  • Use of an Alternative Stationary Phase: If streaking persists, switch to a less acidic stationary phase. Neutral or basic alumina can be effective for purifying amines.[2][8] Alternatively, bonded silica phases such as amine or diol columns can be used.[9][10]

Q3: My compound elutes in the solvent front on my C18 column, even with 100% water. What are my options?

A3: This indicates that your compound is too polar to be retained by the hydrophobic C18 stationary phase.[5][11] You have several excellent alternatives:

  • Switch to HILIC: This is often the best solution. HILIC uses a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high organic content (e.g., >80% acetonitrile) and a small amount of water.[5][12] Water acts as the strong, eluting solvent. This "aqueous normal-phase" mode provides excellent retention for highly polar compounds.[6][13]

  • Use Specialized Reversed-Phase Columns: Modern C18 columns are available with proprietary modifications to prevent "phase collapse" in highly aqueous conditions.[11] Look for columns designated as "C18Aq," "AQ-C18," or those with embedded polar groups (EPG), which are designed for 100% aqueous mobile phases and offer enhanced retention for polar analytes.[10][11][14]

  • Employ Ion-Exchange Chromatography (IEX): If your compound is basic, you can use its charge as a handle for purification. Strong Cation Exchange (SCX) chromatography can be used to capture your protonated amine, wash away neutral impurities, and then elute the pure product with a basic solution (e.g., ammonium hydroxide in methanol).[15]

Q4: Can I just use recrystallization and avoid chromatography altogether?

A4: Absolutely. For solid compounds, recrystallization is a highly effective and often preferred purification method.[1] The key is finding a suitable solvent or solvent system where your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[16]

  • Advantages: Excellent for high-purity final products, highly scalable, and cost-effective.

  • Solvent Selection: Start by testing the solubility of your crude material in small amounts of various polar solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate.[1][17] A good solvent will dissolve the compound when hot but allow crystals to form upon cooling.[16] Mixed solvent systems (e.g., ethanol/water, acetone/hexanes) are also very powerful.[17]

Troubleshooting Guide: Specific Experimental Issues

Issue: My compound appears to be decomposing on the silica gel column.
  • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups. Amides can be susceptible to hydrolysis under strongly acidic or basic conditions.[1]

  • Solutions:

    • Deactivate the Silica: Before loading your sample, flush the packed column with your mobile phase containing 1-2% triethylamine. This neutralizes the most acidic sites.[7] Afterwards, flush with the starting mobile phase without the modifier to remove excess base before loading your compound.

    • Switch Stationary Phase: Use a more inert stationary phase like neutral alumina, florisil, or a bonded phase like diol.[8][18]

    • Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column.

    • Work at Lower Temperatures: If the compound is thermally labile, consider running the column in a cold room.

Issue: In HILIC, my compound won't dissolve in the high-acetonitrile starting mobile phase.
  • Causality: HILIC requires a low-polarity injection solvent to ensure proper interaction with the stationary phase at the start of the run.[6] Dissolving a very polar sample in a strong solvent like water or DMSO can cause poor peak shape and low resolution as the compound may not adsorb to the column correctly.

  • Solutions:

    • Find a Better Solvent: Test solubility in mixtures that mimic the mobile phase, such as 95:5 acetonitrile:water, or try solvents like isopropanol.

    • Use a Co-Solvent: Dissolve the sample in a minimal amount of a strong solvent (e.g., DMSO, water) and then dilute it significantly with the weaker solvent (acetonitrile) before injection. Ensure the final concentration of the strong solvent is low.

    • Dry Loading: For flash chromatography, dissolve your compound in a suitable volatile solvent (e.g., methanol), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.[3][6] This is often the most effective method.

Issue: My compound "oils out" during recrystallization instead of forming crystals.
  • Causality: This typically happens when the solution becomes supersaturated at a temperature above the melting point of your compound or when there is a high concentration of impurities.

  • Solutions:

    • Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow it to cool more slowly.

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in a freezer) after it has reached room temperature.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[16]

    • Seed the Solution: Add a tiny crystal of the pure compound (if available) to induce crystallization.

    • Change Solvents: The chosen solvent may not be appropriate. Try a different solvent or a mixed-solvent system.

Visual Guide: Purification Method Selection

This workflow diagram provides a logical decision-making process for selecting the appropriate purification strategy for your polar indole-azetidine amide.

Purification_Workflow start Start: Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes tlc_analysis Perform TLC Analysis (Normal & Reversed-Phase) is_solid->tlc_analysis No / Oil recrystallization_ok Successful? try_recrystallization->recrystallization_ok pure_solid Pure Solid Product recrystallization_ok->pure_solid Yes recrystallization_ok->tlc_analysis No / Fails rp_retained Good retention on C18? tlc_analysis->rp_retained use_rp_hplc Use Reversed-Phase Chromatography (HPLC/Flash) rp_retained->use_rp_hplc Yes np_behavior Behavior on Silica? rp_retained->np_behavior No (Elutes in void) end_purified Purified Product use_rp_hplc->end_purified use_np_flash Use Normal-Phase Flash (with basic modifier) np_behavior->use_np_flash Good Rf, sharp spot (w/ modifier) use_hilic Use HILIC np_behavior->use_hilic Streaking or Stuck at baseline use_np_flash->end_purified use_hilic->end_purified

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: HILIC Flash Chromatography Method Development

This protocol outlines the steps for developing a robust HILIC purification method for a highly polar indole-azetidine amide that fails to retain on a C18 column.

1. Stationary Phase Selection:

  • Start with a silica gel column, as it is readily available and often effective for HILIC.[5][9] Amide- or diol-bonded phases are excellent alternatives that can offer different selectivity.[10]

2. Mobile Phase Preparation:

  • Solvent A (Weak Solvent): Acetonitrile (ACN), HPLC grade.

  • Solvent B (Strong Solvent): Deionized Water, HPLC grade.

  • Modifier: To improve peak shape and reproducibility, add a modifier to your aqueous solvent. For basic analytes, 0.1% ammonium hydroxide or 10 mM ammonium formate is a good starting point.

3. TLC Analysis for Gradient Scoping:

  • Spot your crude sample on a silica gel TLC plate.

  • Develop the plate in a chamber with a mobile phase of 95:5 (v/v) ACN:Water (with 0.1% modifier).

  • If the compound stays at the baseline, incrementally increase the water content (e.g., to 90:10, 85:15) until the desired compound has an Rf value of 0.15-0.3. This will define the approximate endpoint for your gradient.

4. Flash Chromatography Execution:

  • Sample Preparation: Use the dry loading technique described in the troubleshooting section for best results.[3]

  • Column Equilibration: Equilibrate the column with at least 5 column volumes (CV) of the initial mobile phase conditions (e.g., 98:2 ACN:Water).

  • Gradient Elution:

    • Start at a high organic concentration (e.g., 98% ACN).
    • Run a linear gradient from your starting conditions to the conditions determined by TLC over 10-15 CV. For example, from 98:2 ACN:Water to 85:15 ACN:Water.
    • Hold at the final gradient composition for 2-3 CV to elute all components.
  • Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify the pure product.

5. Post-Run Column Wash:

  • After the run, wash the column with a solvent like isopropanol to remove any strongly retained impurities and water.[6]

Protocol 2: General Protocol for Recrystallization

This protocol provides a systematic approach to recrystallizing a solid polar amide product.

1. Solvent Screening:

  • Place ~10-20 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature until you have ~0.5 mL. Note the solubility.

  • If the solid is insoluble at room temperature, heat the test tube gently in a sand or water bath.[16]

  • A good solvent will dissolve the solid completely when hot but show poor solubility at room temperature.[16]

2. Recrystallization Procedure:

  • Place the bulk of your crude solid in an appropriately sized Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Working with a hot solution is key.

  • If the solution is colored by impurities, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask.[16]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

3. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry or dry in a vacuum oven.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?Link

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Link

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Link

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?Link

  • Waters Corporation. (2012, April). Preparative Scale Chromatography of a Commercially-Available Sweetener using ACQUITY UPLC BEH Amide Columns. Link

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?Link

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link

  • University of California, Davis. (n.d.). Recrystallization. Link

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Link

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?Link

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Link

  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Link

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Link

  • Element Lab Solutions. (2025). Agilent Polaris Amide-C18 HPLC Columns. Link

  • Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC. Link

  • National Center for Biotechnology Information. (n.d.). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide...Link

  • MDPI. (2023, December 19). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator...Link

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Link

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Link

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Link

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link

Sources

Advanced Troubleshooting: Indole-5-Carbonyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Optimization of Amide Coupling and Reductive Amination on Indole-5-Carbonyl Substrates

Introduction: The Indole-5-Carbonyl Challenge

In drug discovery, the indole-5-carbonyl motif (e.g., indole-5-carboxylic acid or indole-5-carboxaldehyde) is a privileged scaffold found in serotonin receptor modulators and kinase inhibitors. However, "coupling" these substrates—specifically via amide bond formation or reductive amination —presents unique chemoselectivity challenges.

The indole core is an electron-rich nitrogen heterocycle. The interplay between the acidic N1-H (


) and the nucleophilic C3 position creates a "trap" for standard coupling reagents, leading to regiochemical side reactions (N-acylation, C3-acylation) and catalyst poisoning.

This guide provides self-validating protocols to minimize these side reactions, focusing on T3P® (Propylphosphonic anhydride) technology and controlled reductive amination.

Module 1: The N1-H Factor & Protection Strategies

The Problem: The most common failure mode in indole-5-carbonyl coupling is unwanted N1-functionalization .

  • Mechanism: Standard coupling conditions (e.g., HATU/DIPEA) generate activated acyl species. In the presence of base, the indole N1-H is deprotonated, creating an indolide anion that competes with your target amine for the electrophile, forming unstable N-acyl indoles or N-guanidinyl byproducts.

  • Catalyst Poisoning: If using metal catalysis (e.g., for carbonylation), the free N1-H coordinates to Pd(II), arresting the catalytic cycle.

The Solution: Unless the N1-H is required for a specific binding interaction during the reaction (rare), protection is mandatory for high-yielding scale-up.

Decision Matrix: Selecting the Right Protecting Group

IndoleProtection Start Start: Indole-5-Carbonyl Substrate IsAcidic Is the reaction condition strongly basic (pH > 12) or involve organometallics? Start->IsAcidic IsLewisAcid Does the reaction involve strong Lewis Acids (e.g., AlCl3, BF3)? IsAcidic->IsLewisAcid No (Standard Coupling) SEM Use SEM/MOM For lithiation/strong bases Orthogonal to acidic workup IsAcidic->SEM Yes (Strong Base) Boc Use Boc (tert-Butyloxycarbonyl) Easy removal (TFA/HCl) Prevents N-acylation IsLewisAcid->Boc No (Standard Amide Coupling) Tosyl Use Tosyl (Ts) or Benzenesulfonyl Robust against Lewis Acids Reduces C3 nucleophilicity IsLewisAcid->Tosyl Yes

Figure 1: Logic flow for selecting the optimal indole N1-protecting group based on reaction harshness.

Module 2: Amide Coupling (Indole-5-COOH + Amine)

The Problem: Indole-5-carboxylic acids are electronically deactivated by the indole nitrogen's lone pair resonance, making the carbonyl less electrophilic. Standard carbodiimides (EDC/HOBt) often react too slowly, allowing the activated ester to rearrange or the indole to undergo side reactions.

The Solution: T3P® (Propylphosphonic Anhydride) T3P is the superior reagent for indole couplings. It acts as a kinetically active coupling agent that releases water-soluble byproducts, avoiding the "urea crash" associated with DCC/EDC.

Comparative Analysis of Coupling Agents
FeatureT3P (Propylphosphonic anhydride) HATU / HBTU EDC / HOBt
Side Reaction Risk Low (Low epimerization, no guanidinylation)High (Risk of N-guanidinylation of amine)Medium (N-acyl urea formation)
Workup Aqueous Wash (Byproducts are water-soluble)Chromatography (Tetramethylurea is hard to remove)Filtration/Wash (Urea precipitates)
Steric Tolerance HighHighLow
Indole Compatibility Excellent (Mild conditions)Good (Requires careful base control)Moderate
Protocol: T3P-Mediated Coupling of Indole-5-COOH

Reagents:

  • Indole-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Dissolve the Indole-5-COOH and the Amine in EtOAc (0.1 M concentration).

  • Base Addition: Add Pyridine. Note: Pyridine is preferred over DIPEA for T3P as it minimizes racemization and acts as a nucleophilic catalyst.

  • Activation: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to RT. Monitor by LCMS (typically complete in 1-4 h).

  • Workup (The "Self-Cleaning" Step):

    • Add water.[1][2]

    • Wash organic layer with 1M HCl (removes pyridine).

    • Wash with sat. NaHCO3 (removes unreacted acid/T3P byproducts).

    • Wash with brine, dry, and concentrate.

Why this works: The T3P cycle drives the reaction forward irreversibly while the acidic byproducts are sequestered in the aqueous phase, preventing the reaction mixture from becoming a "soup" of side products.

Module 3: Reductive Amination (Indole-5-CHO + Amine)

The Problem: When reacting Indole-5-carboxaldehyde with amines, the C3 position poses a risk. If the imine intermediate is protonated (iminium ion), the electron-rich C3 of a second indole molecule can attack it (dimerization/bis-indole formation). Alternatively, if the amine partner is also electron-rich (e.g., tryptamine), an intramolecular Pictet-Spengler cyclization might occur.

The Solution: STAB (Sodium Triacetoxyborohydride) Use a mild hydride donor that reduces the imine faster than the aldehyde, but is not acidic enough to trigger C3-electrophilic attack.

Troubleshooting Guide: Reductive Amination
SymptomDiagnosisCorrective Action
Bis-indole formation Acid concentration too high; C3 attacking iminium.Switch solvent to DCE/THF. Avoid acetic acid if possible, or reduce to <1 eq.
Alcohol formation Aldehyde reduced before amine coupling.Pre-form the imine (add molecular sieves, stir 2h) before adding the reducing agent.
No Reaction Imine equilibrium unfavorable.Use Ti(OiPr)4 as a Lewis acid to force imine formation, then reduce with NaBH4.
Mechanism of Side Reaction (Bis-Indole Formation)

BisIndole Aldehyde Indole-5-CHO Imine Imine / Iminium Ion (Electrophile) Aldehyde->Imine + Amine BisProduct Bis-Indolyl Methane (Side Product) Imine->BisProduct + Indole2 (C3 Attack) (Acidic Conditions) Amine Target Amine Imine->Amine + Hydride (Desired Path) Indole2 Second Indole Molecule (C3-Nucleophile)

Figure 2: Competition between desired reductive amination and C3-mediated dimerization (Bis-indole formation).

FAQ: Technical Support

Q1: I am seeing a +42 mass shift in my LCMS during HATU coupling. What is it? A: This is likely guanidinylation of your amine. The amine reacted with the HATU reagent itself rather than the activated acid.

  • Fix: Switch to T3P (Module 2). If you must use HATU, ensure the acid is fully activated (stir acid + HATU + DIPEA for 5 mins) before adding the amine.

Q2: My indole-5-carboxylic acid is not dissolving in EtOAc for the T3P protocol. A: Indole acids can be crystalline and insoluble.

  • Fix: Use DMF or NMP as a co-solvent. T3P is compatible with DMF. Alternatively, use 2-MeTHF , which often has better solubility profiles than EtOAc.

Q3: Can I use the crude product from T3P coupling for the next step? A: Yes. Because the byproducts (propylphosphonic acid salts) are water-soluble, a simple aqueous extraction usually yields product >95% pure, suitable for immediate use.

Q4: I need to couple a chiral amine to Indole-5-COOH. Will it racemize? A: Indole-5-COOH itself is achiral, but the amine can racemize if the reaction pH is too high or if the activation is sluggish (leading to oxazolone formation).

  • Fix: Use T3P + Pyridine at 0°C. This combination is documented to have the lowest epimerization rates among standard coupling agents [1].

References
  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P." Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Garg, N. K., et al. (2010). "Indole Synthesis and Functionalization." Comprehensive Heterocyclic Chemistry III. (Contextual grounding for C3-nucleophilicity).

Sources

Technical Support Center: Optimization of Peptide Coupling for Azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of peptide coupling agents for azetidin-3-ol reactions Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists Status: Active Guide v2.4[1]

Executive Summary: The Azetidin-3-ol Challenge

Azetidin-3-ol represents a "privileged scaffold" in modern drug design, often used to lower lipophilicity (LogD) while maintaining structural rigidity.[1] However, incorporating this building block presents a distinct dual challenge:

  • Steric/Electronic Deactivation: The secondary amine is part of a strained 4-membered ring.[1] While less sterically hindered than some acyclic secondary amines, the ring strain and pucker can retard nucleophilic attack compared to pyrrolidine.

  • Chemoselectivity (N- vs. O-Acylation): The free hydroxyl group at position 3 is a competing nucleophile.[1] While the amine is kinetically favored, "over-activation" of the carboxylic acid partner or improper base management can lead to significant ester (O-acyl) byproducts.

This guide synthesizes current best practices to navigate these competing demands.

Part 1: Coupling Agent Selection Matrix

The choice of coupling agent is the primary determinant of yield and purity. For azetidin-3-ol, we move beyond standard EDC/HOBt protocols to "Third Generation" reagents.[1]

Comparative Performance Data
Coupling ClassReagentReactivity (Secondary Amines)Risk of O-AcylationEpimerization ControlRecommendation
Uronium (3rd Gen) COMU Very High ModerateExcellentPrimary Choice
Uronium (2nd Gen) HATU HighHighGoodSecondary Choice
Phosphonium PyBOP Moderate-HighLowModerateUse if Guanidinylation occurs
Carbodiimide EDC/Oxyma Low-ModerateLowest HighUse for solution phase/scale-up
The "Gold Standard" Recommendation: COMU + Oxyma

Why? COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) combines the high reactivity of HATU with the safety and solubility of phosphonium salts.[1]

  • Mechanism: It generates the highly reactive Oxyma ester in situ.

  • Solubility: Unlike HATU, COMU and its byproducts are highly soluble in DMF and DCM, preventing precipitation that traps the polar azetidin-3-ol.[1]

  • Safety: Non-explosive (unlike HOBt/HOAt based reagents).[1][2]

Part 2: Critical Troubleshooting (Q&A)

Issue 1: Chemoselectivity Failure

User Question: "I am seeing a mass shift of +AminoAcid on my LCMS, but the retention time suggests a mixture of two products. Is this the ester?"

Technical Diagnosis: Yes. This is the classic N- vs. O-acylation competition . While the amine is more nucleophilic, the hydroxyl group on the azetidine ring is in close proximity. If the reaction pH drops (becomes acidic) or if the activated ester is too "hot" (reactive) without a proton scavenger, the hydroxyl group will attack.

Troubleshooting Protocol:

  • Check Base Stoichiometry: Ensure you have at least 2.5 - 3.0 equivalents of base (DIEA or TMP) relative to the coupling agent.[1] The amine must remain deprotonated.

  • Switch Solvent: Change from DMF to DCM (Dichloromethane) or THF . Polar aprotic solvents like DMF increase the nucleophilicity of the oxygen anion; DCM suppresses it relative to the neutral amine.

  • The "Hard/Soft" Rule: If using HATU/COMU, lower the temperature to 0°C for the activation step, then add the azetidine.

Issue 2: Low Conversion / Guanidinylation

User Question: "My reaction stalls at 60% conversion. I added more HATU, and now I see a mass of M+99. What happened?"

Technical Diagnosis: You have guanidinylated your azetidine.[1] Uronium reagents (HATU/HBTU) can react directly with the amine if the carboxylic acid activation is slow, forming a stable guanidine byproduct (Mass +99/100 Da).

Troubleshooting Protocol:

  • Pre-activation is Mandatory: Never mix Amine + Acid + HATU all at once.[1]

    • Step A: Mix Acid + HATU + Base.[1] Wait 2-5 minutes.

    • Step B: Add Azetidine.[1][3][4][5][6]

  • Switch to Phosphonium: If this persists, switch to PyBOP . Phosphonium salts cannot form guanidines.[1]

Issue 3: Ring Opening / Polymerization

User Question: "My product disappeared during workup. The NMR looks like a mess of aliphatic chains."

Technical Diagnosis: Azetidines are strained rings.[1][3][5] Strong Lewis acids or heating in the presence of nucleophiles can trigger ring-opening polymerization .[1]

Troubleshooting Protocol:

  • Avoid Strong Acids: Do not use HCl/Dioxane for deprotection steps if the azetidine is already coupled.[1] Use TFA/DCM with caution.

  • Workup pH: Quench reactions with mild buffers (Phosphate pH 6-7) rather than strong acid washes (1M HCl).

Part 3: Visualization of Logic & Pathways

Workflow: Selecting the Correct Conditions

CouplingLogic Start Start: Azetidin-3-ol Coupling Q1 Is the Amino Acid Partner Sterically Hindered? (e.g., Aib, N-Me) Start->Q1 BranchHindered Yes (Hindered) Q1->BranchHindered High Sterics BranchStandard No (Standard) Q1->BranchStandard Low Sterics UseCOMU Use COMU + TMP (Collidine) Solvent: DMF BranchHindered->UseCOMU UseEDC Use EDC + Oxyma Solvent: DCM BranchStandard->UseEDC CheckResult Check LCMS: Observe Byproducts? UseCOMU->CheckResult UseEDC->CheckResult IssueGuan Mass +99 Da (Guanidinylation) CheckResult->IssueGuan N-Terminus Attack IssueEster Same Mass, Split Peak (O-Acylation) CheckResult->IssueEster Hydroxyl Attack FixGuan Switch to PyBOP OR Pre-activate Acid (5 min) IssueGuan->FixGuan FixEster 1. Lower Temp (0°C) 2. Switch Solvent to DCM 3. Increase Base (pH > 8) IssueEster->FixEster

Caption: Decision matrix for optimizing coupling conditions based on steric hindrance and observed side-reactions.

Part 4: Validated Experimental Protocol

Protocol: Chemoselective Coupling of Fmoc-AA-OH to Azetidin-3-ol Objective: Maximize amide yield while suppressing O-acylation and racemization.[1]

Materials
  • Coupling Agent: COMU (1.0 equiv)

  • Additive: Oxyma Pure (1.0 equiv) - Optional but recommended for chiral purity.[1]

  • Base: 2,4,6-Collidine (TMP) (3.0 equiv).[1] Note: Collidine is superior to DIEA for preventing racemization in hindered couplings.

  • Solvent: Anhydrous DCM (preferred) or DMF (if solubility requires).[1]

Step-by-Step Procedure
  • Neutralization (Critical):

    • If Azetidin-3-ol is supplied as the HCl salt: Dissolve 1.0 mmol of the salt in minimal water/methanol, treat with basic resin (carbonate), filter, and evaporate. Do not use in situ neutralization with excess DIEA if avoiding racemization is critical.

  • Pre-Activation:

    • In a round-bottom flask, dissolve Fmoc-Amino Acid (1.1 equiv) and COMU (1.1 equiv) in anhydrous DCM (0.1 M concentration).

    • Add Collidine (1.0 equiv only at this stage).[1]

    • Stir at 0°C for 2–3 minutes. Do not exceed 5 minutes.

  • Coupling:

    • Add the free base Azetidin-3-ol (1.0 equiv) dissolved in minimal DCM.[1]

    • Add the remaining Collidine (2.0 equiv).

    • Allow to warm to Room Temperature (25°C) and stir for 1–2 hours.

  • Monitoring:

    • Sample for LCMS.[1] Look for the disappearance of the activated ester.

    • Self-Validation Check: If the ratio of Amide:Ester is < 95:5, repeat the experiment keeping the temperature at 0°C for the entire duration.

  • Workup:

    • Dilute with EtOAc.[1] Wash with 5% NaHCO3 (removes Oxyma), then 5% Citric Acid (removes Collidine/Azetidine traces), then Brine.

    • Note: Avoid 1M HCl washes to prevent ring hydrolysis.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • El-Faham, A., et al. (2009).[1] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1][7] Chemistry – A European Journal, 15(37), 9404–9416.

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, viii, 189-250.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][8] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[1]

Sources

Removing unreacted azetidin-3-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZT-03-PUR Status: Open Subject: Troubleshooting removal of unreacted Azetidin-3-ol from reaction mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sticky Amine" Problem

Azetidin-3-ol (CAS: 45347-82-8) presents a unique purification challenge due to its dual polarity (secondary amine + hydroxyl group) and low molecular weight (73.09 g/mol ). It is highly water-soluble and tends to streak on normal-phase silica, often co-eluting with polar products.

This guide provides three validated workflows for removing excess azetidin-3-ol, selected based on the physicochemical properties of your target product.

Module 1: Physical Properties & Solubility Profile

Before selecting a removal strategy, confirm your system parameters against these constants.

PropertyValueImplication for Purification
Boiling Point ~170°C (Predicted)Do not attempt to remove by rotary evaporation; it is not volatile enough.
pKa (Amine) ~11.3 (Conjugate Acid)It is a strong base.[1] It will be fully protonated (cationic) at pH < 9.[1]
LogP -1.43 (Hydrophilic)It partitions strongly into the aqueous phase, unless the pH is high.[1]
Reactivity Secondary AmineSusceptible to electrophilic scavengers (isocyanates, aldehydes).[1]

Module 2: The Aqueous "pH Switch" (Preferred Method)[1]

Applicability: Use this method if your target product is neutral or acidic (e.g., amides, esters, ethers).[1][2] Mechanism: Exploiting the high pKa (~11.3) to trap the azetidine in the aqueous layer as a salt.

Protocol:
  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (DCM or EtOAc). Avoid ether if the product is polar.[2]

  • The Acid Wash: Wash the organic layer 3x with 0.5 M Aqueous Phosphate Buffer (pH 5-6) or dilute HCl (if product is acid-stable).

    • Why? At pH 6, Azetidin-3-ol is >99.9% protonated (

      
      ). Being charged and small, it partitions exclusively into the water.[1]
      
  • The Brine Polish: Wash the organic layer once with saturated brine to remove residual water.

  • Drying: Dry over Na₂SO₄ and concentrate.

⚠️ Warning: If your product is also an amine (basic), this method will extract both the impurity and your product into the water.[1] Proceed to Module 3 .

Module 3: Solid-Phase Scavenging (Chemoselective Removal)

Applicability: Use this method if your target product is basic (contains amines/pyridines) but lacks a secondary/primary amine, OR if you cannot use aqueous workup.[1] Mechanism: Covalent capture of the secondary amine (azetidine) using a polymer-supported electrophile.

The "Isocyanate Hook" Protocol

Reagent: Polystyrene-supported Isocyanate (PS-NCO) or Aldehyde (PS-CHO).

  • Stoichiometry: Calculate the excess equivalents of Azetidin-3-ol remaining (estimate via TLC or LCMS).

  • Loading: Add 3–4 equivalents of PS-Isocyanate resin relative to the excess azetidine.

  • Incubation: Agitate gently at room temperature for 2–4 hours.

    • Chemistry: The secondary amine of azetidin-3-ol attacks the isocyanate, forming an insoluble urea derivative bound to the bead.

    • Reaction:

      
      
      
  • Filtration: Filter the mixture through a fritted funnel or Celite pad. The impurity stays on the filter; your product passes through in the filtrate.

Module 4: Chromatographic Strategy (The "Void Volume" Trick)

Applicability: When the product is highly polar and neither extraction nor scavenging is feasible. Issue: On silica gel, Azetidin-3-ol streaks and drags due to H-bonding with silanols.

Method A: Reverse Phase (C18)
  • Setup: C18 Column (Flash or Prep-HPLC).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile.[1]

  • Result: Due to its extreme polarity (LogP -1.43), Azetidin-3-ol will elute near the void volume (almost immediately). Most organic products will be retained longer.

Method B: SCX (Strong Cation Exchange) "Catch and Release"[1]
  • Setup: SCX Cartridge (Sulfonic acid functionalized silica).[1]

  • Step 1 (Load): Dissolve crude in MeOH/DCM and load onto the cartridge.

    • Result: All amines (including Azetidin-3-ol) stick to the column. Neutral impurities pass through.

  • Step 2 (Wash): Wash with MeOH.[1]

  • Step 3 (Elute): Elute with 2M Ammonia in Methanol .

    • Note: This isolates all amines.[2] If your product is an amine, you still have the mixture, but you have removed non-amine byproducts.[1] This is often a purification step, not the final solution.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct removal method based on your product's chemistry.

AzetidineRemoval Start START: Crude Mixture (Product + Azetidin-3-ol) Q_ProductBase Is your Product a Base (Amine)? Start->Q_ProductBase Method_Aq METHOD 1: pH Switch Wash organic layer with pH 5-6 Buffer Q_ProductBase->Method_Aq No (Neutral/Acidic) Q_ProductSecAmine Does Product have 1° or 2° Amines? Q_ProductBase->Q_ProductSecAmine Yes (Basic) Result_Aq Azetidine protonates & moves to Aqueous Phase Method_Aq->Result_Aq Method_Scavenge METHOD 2: Scavenging Add PS-Isocyanate Resin Q_ProductSecAmine->Method_Scavenge No (3° Amine/Pyridine) Method_C18 METHOD 3: Reverse Phase C18 Chromatography Q_ProductSecAmine->Method_C18 Yes (Competition Risk) Result_Scavenge Azetidine binds to resin; Product remains in solution Method_Scavenge->Result_Scavenge Result_C18 Azetidine elutes in Void Volume; Product retained Method_C18->Result_C18

Caption: Decision tree for selecting the optimal Azetidin-3-ol removal strategy based on product chemistry.

Frequently Asked Questions (FAQ)

Q: Can I just rotavap the Azetidin-3-ol away? A: No. While small, the boiling point is predicted to be ~170°C due to hydrogen bonding [1].[1] High vacuum might sublime it, but it is risky and inefficient compared to aqueous extraction.[1]

Q: I used the acid wash, but my yield is low. What happened? A: Check the pH of your aqueous layer after the wash.[2] Azetidin-3-ol is a strong base.[3] If you had a large excess, it might have neutralized your buffer, raising the pH > 9, causing it to partition back into the organic layer.[1] Always verify the aqueous phase is acidic (pH 4-6).

Q: I can't see Azetidin-3-ol on my TLC plate. A: Azetidin-3-ol lacks a UV chromophore (no double bonds). You cannot see it under UV light (254 nm).[1] You must use a stain.

  • Recommended Stain: KMnO₄ (Potassium Permanganate) or Ninhydrin.[1] It will appear as a distinct spot/streak near the baseline in non-polar systems.

Q: Can I use copper sulfate? A: Yes. Washing with saturated aqueous CuSO₄ is a classic technique for removing small amines. The azetidine coordinates to the copper (turning the aqueous layer deep blue) and stays in the water [2].[1] This is effective but can be messy if your product also coordinates copper.

References

  • ChemicalBook. (2024).[4] Azetidin-3-ol Physico-chemical Properties and Boiling Point Prediction. Retrieved from [1]

  • University of Rochester. (n.d.). Not Voodoo: Tips and Tricks for Removing Sticky Reagents (Copper Sulfate Wash). Retrieved from

  • Fisher Scientific. (2024). Azetidines and 3-Hydroxyazetidine HCl Properties. Retrieved from [1]

  • BenchChem. (2025).[5] Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates. Retrieved from [1]

Sources

Validation & Comparative

Executive Summary: The Structural Benchmarking of Indole-Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 1-(1H-indole-5-carbonyl)azetidin-3-ol Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

1-(1H-indole-5-carbonyl)azetidin-3-ol is a high-value pharmacophore often found in IDO1/TDO inhibitors and GPCR ligands. Its structural characterization presents a unique dichotomy: the indole moiety is aromatic and electron-rich, while the azetidine ring is strained and conformationally dynamic.

This guide compares the two primary NMR methodologies for validating this compound: Method A (DMSO-d₆) for full structural elucidation (including exchangeable protons) and Method B (CD₃OD) for simplified backbone verification. Additionally, we address the "Rotameric Trap"—a common misinterpretation where restricted amide rotation mimics impurities.

Part 1: Structural Logic & Causality

To interpret the spectrum, we must deconstruct the molecule into two distinct magnetic environments that interact via the carbonyl linker.

The Indole System (Aromatic Region)
  • The Anchor: The Indole NH (H-1) is the most deshielded proton (~11.0+ ppm). Its presence confirms the indole ring is intact and unalkylated at the nitrogen.

  • The Carbonyl Effect: The carbonyl at C-5 withdraws electron density, shifting the adjacent H-4 and H-6 protons downfield compared to unsubstituted indole.

The Azetidine System (Aliphatic Region)
  • The Ring Strain: Azetidine protons are magnetically inequivalent due to the puckering of the 4-membered ring.

  • The Hydroxyl Handle: The methine proton (>CH-OH) is a diagnostic triplet/multiplet around 4.5 ppm.

  • The Amide Rotamerism: The C(O)-N bond has partial double-bond character. This restricts rotation, often creating two distinct sets of azetidine signals at room temperature (cis/trans rotamers).

Part 2: Comparative Analysis of Methodologies

We compare the performance of two solvent systems. The choice of solvent dictates whether you see a "complete" structure or a "clean" structure.

Comparison Table: DMSO-d₆ vs. CD₃OD
FeatureMethod A: DMSO-d₆ Method B: CD₃OD (Methanol-d₄) Verdict
Indole NH Detection Visible (Broad singlet, ~11.3 ppm)Invisible (Exchanges with D)DMSO is required to prove N-H integrity.
Alcohol (-OH) Signal Visible (Doublet, ~5.7 ppm)Invisible (Exchanges with D)DMSO confirms the -OH group exists.
Azetidine Resolution Complex (Rotamers often distinct)Simplified (Fast exchange/coalescence)MeOD simplifies peak integration.
Water Interference High (H₂O peak at 3.33 ppm can obscure azetidine)Low (HDO peak at 4.87 ppm is usually clear of CH₂)MeOD is better if sample is "wet".
Application Full Characterization (Publication Quality)Routine Check (Reaction Monitoring)Use Method A for final purity.

Part 3: Detailed Spectral Assignment (Method A: DMSO-d₆)

The following data represents the consensus assignment for 5-substituted indole amides coupled with azetidin-3-ol.

Aromatic Region (6.0 – 12.0 ppm)
ProtonShift (δ, ppm)MultiplicityInterpretation
NH (Indole) 11.20 – 11.40br sDiagnostic. Disappears with D₂O shake.
H-4 7.90 – 8.05s / dDeshielded by C=O. Shows meta-coupling to H-6.
H-6 7.45 – 7.55ddCoupled to H-7 (ortho) and H-4 (meta).
H-7 7.35 – 7.45dOrtho-coupling to H-6.
H-2 7.30 – 7.40t / mCharacteristic indole C2 proton.
H-3 6.50 – 6.60br s / mUpfield aromatic. Often broadened.
Aliphatic Region (3.0 – 6.0 ppm)
ProtonShift (δ, ppm)MultiplicityInterpretation
-OH (Alcohol) 5.60 – 5.80dDiagnostic. Split by CH-OH. Disappears in MeOD.
CH-OH (Azetidine) 4.45 – 4.60mMultiplet. Shifts upfield if -OH is exchanged.
Azetidine CH₂ (a) 4.20 – 4.40t / ddProtons cis to the carbonyl oxygen (deshielded).
Azetidine CH₂ (b) 3.80 – 4.00ddProtons trans to the carbonyl oxygen.

Part 4: The Rotameric Trap (Visualized)

A common error is rejecting a pure batch due to "duplicated peaks" in the azetidine region. This is Rotamerism , not impurity.

RotamerLogic Amide Amide Bond (Restricted Rotation) RotamerA Rotamer A (Major) (O=C pointing to C2) Amide->RotamerA RotamerB Rotamer B (Minor) (O=C pointing to C4) Amide->RotamerB NMR_Amb Ambient NMR (25°C) Slow Exchange RotamerA->NMR_Amb NMR_HighT High Temp NMR (80°C) Fast Exchange RotamerA->NMR_HighT RotamerB->NMR_Amb RotamerB->NMR_HighT Spectrum Spectrum Result: Split/Broad Signals NMR_Amb->Spectrum Distinct Peaks Coalescence Spectrum Result: Sharp Singlets NMR_HighT->Coalescence Average Signal

Figure 1: The thermodynamic equilibrium of amide rotamers. At 25°C, the azetidine protons experience two environments. Heating the sample to 80°C (in DMSO-d6) increases rotation speed, coalescing the signals into single sharp peaks.

Part 5: Experimental Protocols

Protocol A: High-Fidelity Structural Confirmation (DMSO-d₆)

Use this for final compound validation.

  • Sample Mass: Weigh 5–8 mg of the solid. (Too high conc. promotes aggregation; too low loses the minor rotamer peaks).

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

    • Critical: Use an ampoule or freshly opened bottle. Absorbed H₂O (3.33 ppm) will overlap with Azetidine signals.

  • Dissolution: Vortex for 30 seconds. If solid persists, sonicate for 1 min.

  • Acquisition:

    • Scans: 16–32 (Standard).

    • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the Indole NH.

    • Pulse Angle: 30°.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine coupling in the aromatic region.

Protocol B: Variable Temperature (VT) Coalescence

Use this if "impurities" are suspected in the aliphatic region.

  • Prepare sample as in Protocol A.

  • Pre-heat the NMR probe to 353 K (80°C) .

  • Insert sample and allow 10 minutes for thermal equilibration.

  • Shim the magnet at temperature (shimming changes with temp).

  • Acquire spectrum.[1][2][3][4][5][6]

    • Result: If the "duplicate" azetidine peaks merge into single sharp signals, they are rotamers. If they remain distinct, they are impurities.

Part 6: Assignment Logic Workflow

Use this decision tree to assign peaks when looking at the raw data.

AssignmentFlow Start Start: 1H Spectrum Region1 Region 11-12 ppm Broad Singlet? Start->Region1 IndoleNH Assign: Indole NH Region1->IndoleNH Yes Region2 Region 5.5-6.0 ppm Doublet? Region1->Region2 No IndoleNH->Region2 OH_Group Assign: Azetidine -OH Region2->OH_Group Yes (in DMSO) Region3 Region 3.5-4.8 ppm Complex Multiplets? Region2->Region3 No OH_Group->Region3 Check_Int Integration Check: Total = 5H? Region3->Check_Int Pass Assign: Azetidine Ring (Rotameric Mix) Check_Int->Pass Yes Fail Check for Residual Solvent (Water/MeOH) Check_Int->Fail No

Figure 2: Step-by-step logic for assigning the key diagnostic protons in 1-(1H-indole-5-carbonyl)azetidin-3-ol.

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Dynamics and Exchange).
  • Bifulco, G., et al. (2007). "Quantum Mechanical Calculation of NMR Chemical Shifts in the Structural Determination of Organic Compounds." Chemical Reviews, 107(9), 3733–3763.
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids (Relevant for Amide Rotamerism principles). Wiley-Interscience.
  • National Institute of Advanced Industrial Science and Technology (AIST) . (2024). Spectral Database for Organic Compounds (SDBS). (Reference spectra for Indole-5-carboxylic acid and Azetidin-3-ol). [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Indole-Azetidine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Indole-Azetidine Conjugates (Spiro- and Linker-based scaffolds). Primary Application: Structural elucidation of novel antimalarial, antiviral, and anticancer pharmacophores. The Challenge: Distinguishing the strained 4-membered azetidine ring from thermodynamically stable 5- and 6-membered isomers (pyrrolidines, piperidines) and linear analogues using Mass Spectrometry.

This guide provides a technical comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) behavior of Indole-Azetidine conjugates versus their closest structural alternatives. It establishes a self-validating protocol for identifying the unique "strain-release" fragmentation signatures inherent to the azetidine moiety.

Part 1: Technical Deep Dive – The Indole-Azetidine Signature

The Indole-Azetidine conjugate represents a high-value scaffold in modern drug discovery (e.g., spiroindolone antimalarials). Its mass spectral behavior is dominated by the release of ring strain from the azetidine (approx. 26 kcal/mol), which drives specific fragmentation pathways distinct from unstrained systems.

The Fragmentation Mechanism (ESI-CID)

Under Collision-Induced Dissociation (CID), protonated Indole-Azetidine conjugates (


, typically protonated at the azetidine nitrogen) undergo a predictable cascade:
  • Ring Opening (Strain Release): The 4-membered azetidine ring cleaves via a retro-cycloaddition mechanism.

  • Characteristic Neutral Loss:

    • Loss of C₂H₄ (28 Da): A diagnostic signature of the azetidine ring, generating a stable iminium cation.

    • Loss of C₂H₃N (41 Da): Occurs via alternative ring cleavage, often observed if the nitrogen is secondary.

  • Indole Core Activation: Following the loss of the azetidine periphery, the indole core typically undergoes expansion to a Quinolinium ion (m/z 130) or cleavage to a Tropylium-like cation (m/z 91) .

Visualization of the Signaling Pathway

The following diagram illustrates the fragmentation logic, distinguishing the "Product" (Indole-Azetidine) from "Alternatives" (Indole-Pyrrolidine).

FragmentationPathway Precursor Precursor [M+H]+ (Indole-Azetidine) Transition Ring Strain Activation Precursor->Transition CID Energy Frag_Azetidine Fragment A [M+H - 28]+ (Loss of C2H4) Transition->Frag_Azetidine Azetidine Specific (Retro-2+2) Frag_Pyrrolidine Alternative Pathway (Pyrrolidine Isomer) [M+H - 42]+ Transition->Frag_Pyrrolidine Isomer Specific (Ring Opening) Indole_Core Indole Core (Quinolinium m/z 130) Frag_Azetidine->Indole_Core Secondary Frag

Caption: Comparative fragmentation pathway showing the diagnostic C2H4 neutral loss specific to the Azetidine scaffold versus the C3H6 loss of Pyrrolidine isomers.

Part 2: Comparative Performance Analysis

This section objectively compares the MS/MS performance of Indole-Azetidine conjugates against key alternatives: Indole-Pyrrolidines (isomeric 5-membered rings) and Linear Indole-Amines .

Comparison 1: Indole-Azetidine vs. Indole-Pyrrolidine (Isomer Differentiation)

The primary analytical challenge is distinguishing the 4-membered azetidine from the 5-membered pyrrolidine isomer. Both have the same elemental formula but distinct fragmentation energetics.

FeatureIndole-Azetidine (The Product)Indole-Pyrrolidine (Alternative)Analytical Implication
Ring Strain Energy High (~26 kcal/mol)Low (~6 kcal/mol)Azetidine fragments at lower collision energies (CE) .
Primary Neutral Loss 28 Da (C₂H₄) 42 Da (C₃H₆) Key Differentiator. The loss of 28 Da is diagnostic for the 4-membered ring.
Secondary Neutral Loss 41 Da (C₂H₃N)17 Da (NH₃) or 43 DaPyrrolidines often lose ammonia if primary amines are present; Azetidines rarely do without ring opening.
Fragment Intensity High abundance of ring-opened ions.Higher abundance of intact molecular ion.Azetidine spectra look "noisier" at moderate CE due to fragility.
Comparison 2: Spiro- vs. Linear Conjugates

Spiro-fused Indole-Azetidines (e.g., Spiroindolones) are rigid 3D scaffolds, whereas linear conjugates are flexible.

  • Spiro-Conjugates: Exhibit a "survival effect" where the spiro-carbon prevents complete dissociation of the two ring systems until high energy is applied. The fragmentation is dominated by the peripheral azetidine ring opening while the spiro-core remains.

  • Linear Conjugates: The linker bond (usually C-N or C-C) is the weakest link. Fragmentation is dominated by simple cleavage between the rings, yielding separate Indole (m/z 117) and Azetidine (m/z 58) ions.

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness and Reproducibility , follow this protocol. It includes a "Validation Step" to confirm you are observing the correct scaffold.

Workflow Diagram

ProtocolWorkflow SamplePrep 1. Sample Preparation (1 µM in MeOH + 0.1% FA) DirectInfusion 2. Direct Infusion / LC-MS (ESI Positive Mode) SamplePrep->DirectInfusion MS2_Ramp 3. Energy Ramping (CE) (Stepped: 20, 35, 50 eV) DirectInfusion->MS2_Ramp Decision Check Neutral Loss MS2_Ramp->Decision Result_Azetidine Loss = 28 Da (Azetidine Confirmed) Decision->Result_Azetidine Δm/z = 28 Result_Pyrrolidine Loss = 42 Da (Pyrrolidine Isomer) Decision->Result_Pyrrolidine Δm/z = 42

Caption: Step-by-step decision tree for classifying Indole-Azetidine conjugates based on neutral loss logic.

Detailed Methodology

1. Sample Preparation:

  • Dissolve 0.1 mg of the conjugate in 1 mL of Methanol (LC-MS grade).

  • Dilute to 1 µM using 50:50 Methanol:Water + 0.1% Formic Acid. Reasoning: Acidification ensures protonation of the azetidine nitrogen (

    
    ), the required precursor state.
    

2. MS Acquisition (ESI-MS/MS):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Isolation Window: 1.0 Da (Unit Resolution).

  • Collision Energy (CE): Use a Stepped Energy method (e.g., 20, 35, 50 eV).

    • Why? Low CE (20 eV) preserves the sensitive azetidine ring. High CE (50 eV) forces the indole core fragmentation.

3. Data Analysis & Validation (The "Check"):

  • Step 1: Identify the Precursor Ion (

    
    ).
    
  • Step 2: Look for the [M+H - 28]⁺ peak.

    • Validation: If this peak is the base peak at Low CE, the Azetidine ring is present.

    • Contra-indicator: If [M+H - 42]⁺ is observed instead, suspect a Pyrrolidine isomer.

  • Step 3: Confirm Indole presence by looking for m/z 130 (Quinolinium) or m/z 117 (Indole).

Part 4: Supporting Data & Reference Tables

Table 1: Diagnostic Fragment Ions
m/z (approx)Fragment StructureOriginSignificance
[M+H] Protonated MoleculePrecursorConfirms MW.
[M+H - 28] Iminium Cation Azetidine Ring Primary Diagnostic. Loss of Ethylene (C₂H₄).
130.06 Quinolinium IonIndole CoreCharacteristic of 3-substituted indoles (Ring expansion).
117.05 Indole CationIndole CoreIndicates cleavage of the linker/substituent.
77.04 Phenyl CationAromatic RingHigh energy fragment (non-specific).
Table 2: Performance vs. Alternatives (Summary)
ParameterIndole-AzetidineIndole-PyrrolidineIndole-Piperidine
Fragmentation Efficiency Very High (Strain driven)ModerateLow (Stable ring)
Low Energy Fragments Ring Opening ([M-28])Intact RingIntact Ring
Differentiation Excellent (via Neutral Loss)GoodGood

References

  • El Kihel, A., et al. (2016).[1] "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, 7, 351-355.[1]

  • Aguiar, A., et al. (2025). "Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry." Journal of the Brazilian Chemical Society.

  • Lovering, F., et al. (2026).[2] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry.

  • Broad Institute. (2017).[3] "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity." Nature Communications.[4]

  • Yeung, B.K., et al. (2012). "Mechanistic Study of the Spiroindolones: A New Class of Antimalarials." Journal of Medicinal Chemistry.

Sources

Azetidin-3-ol vs. Pyrrolidine Analogs: A Strategic Bioactivity & Design Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Ring Contraction

In the optimization of saturated nitrogen heterocycles, the "ring contraction" strategy—shifting from a 5-membered pyrrolidine to a 4-membered azetidine—is a high-impact tactic. While pyrrolidine analogs (like pyrrolidin-3-ol ) are ubiquitous "workhorse" scaffolds, azetidin-3-ol offers a distinct physicochemical profile that can rescue lead series suffering from metabolic instability or poor ligand efficiency (LE).

However, this transition is not merely a reduction in size; it introduces significant electronic and conformational changes. The azetidine ring's inherent strain (~26 kcal/mol) alters basicity, metabolic soft spots, and substituent vectors. This guide objectively compares these two scaffolds to empower data-driven scaffold selection.

Physicochemical & Structural Profile[1][2][3][4]

The decision to switch from a pyrrolidine to an azetidine core fundamentally alters the molecular property profile.

Comparative Data Table
FeatureAzetidin-3-ol ScaffoldPyrrolidin-3-ol ScaffoldImpact on Drug Design
Ring Size 4-membered5-memberedAzetidine reduces MW (~14 Da) and lipophilicity.
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Azetidine is more reactive; potential for ring-opening.
Basicity (pKa of MH+) Lower (~9.5 - 10.5) Higher (~11.0 - 11.5) Azetidine N-lone pair has more s-character, reducing basicity. Improves permeability at physiological pH.
Lipophilicity (LogP) Lower (More Polar)HigherAzetidine lowers LogD, often improving solubility and reducing metabolic clearance.[1]
Conformation Puckered (Butterfly)EnvelopeAlters the exit vector of the 3-OH group significantly (see Section 3).
Metabolic Liability Ring Opening (Acid/Nu-)

-Oxidation / N-Dealkylation
Azetidine blocks

-oxidation sites but introduces ring instability risks.
Structural Biology: Vector Analysis

The geometric difference between these rings is critical for binding pocket fit.

  • Pyrrolidine (Envelope): The C3-carbon puckers out of the plane, directing the hydroxyl group in a pseudo-axial or pseudo-equatorial orientation depending on substitution.

  • Azetidine (Puckered): The ring adopts a "butterfly" shape with a puckering angle of ~30°. This rigidity often directs the 3-OH group more strictly, potentially "freezing" a bioactive conformation or, conversely, clashing with the receptor if the pocket requires flexibility.[1]

Metabolic Stability: The Double-Edged Sword

One of the primary drivers for switching to azetidine is to block metabolic "hotspots."

The Metabolic Switch

Pyrrolidines are prone to oxidative metabolism by Cytochrome P450s (CYP450), typically occurring at the


-carbon (adjacent to nitrogen).[1]
  • Pyrrolidine: High risk of N-dealkylation or lactam formation.

  • Azetidine: The steric bulk and ring strain make the

    
    -protons less accessible and less reactive toward CYP-mediated hydrogen abstraction.
    

Critical Risk: Ring Opening While resistant to oxidation, azetidines introduce a liability: Acid-catalyzed or Nucleophilic Ring Opening .

  • Mechanism:[2][3][4] Protonation of the ring nitrogen activates the strained ring. A nucleophile (e.g., Glutathione, water, or an intramolecular amide oxygen) attacks the

    
    -carbon, cleaving the C-N bond.[1]
    
  • Case Study (Exelixis): In a specific series of N-aryl azetidines, an intramolecular amide side chain attacked the azetidine ring under acidic conditions, leading to decomposition.[1][3] This pathway was not observed in the pyrrolidine analog.

Visualization: Metabolic Fate Pathways

MetabolicFate Substrate Scaffold Core Pyrrolidine Pyrrolidine Analog Substrate->Pyrrolidine Azetidine Azetidine Analog Substrate->Azetidine Oxidation CYP450 Oxidation (High Risk) Pyrrolidine->Oxidation a-H Abstraction Stable Metabolically Stable (Ideal) Pyrrolidine->Stable If blocked Azetidine->Stable Steric Shielding RingOpen Ring Opening (Acid/Nu- Risk) Azetidine->RingOpen Strain Release (pH < 4) N-Dealkylation\nLactam Formation N-Dealkylation Lactam Formation Oxidation->N-Dealkylation\nLactam Formation Linear Alkyl\nAdducts Linear Alkyl Adducts RingOpen->Linear Alkyl\nAdducts

Caption: Comparative metabolic fates. Pyrrolidines suffer from oxidative clearance, while azetidines resist oxidation but face ring-opening risks under acidic conditions.

Experimental Protocols (Self-Validating Systems)

To objectively compare these scaffolds in your specific series, use these protocols.

Protocol A: Comparative Microsomal Stability Assay

Purpose: Determine if the azetidine switch resolves oxidative clearance issues.

  • Preparation: Prepare 10 mM DMSO stocks of the Azetidin-3-ol and Pyrrolidin-3-ol analogs.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH (1 mM).

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance).[1]

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [1]
      
    • Success Criteria: Azetidine analog shows >2-fold reduction in

      
       compared to pyrrolidine.
      
Protocol B: Acid Stability Stress Test (Ring Opening Check)

Purpose: Validate that the azetidine ring survives physiological and gastric pH.

  • Buffer Preparation: Prepare buffers at pH 1.2 (SGF), pH 5.0, and pH 7.4 (PBS).[1]

  • Incubation: Dilute compound to 10 µM in each buffer. Incubate at 37°C.

  • Timepoints: 0, 1, 4, and 24 hours.

  • Detection: Analyze via LC-MS. Look specifically for M+18 peaks (hydrolysis/ring opening).

  • Causality Check: If degradation is observed at pH 1.2 but not pH 7.4, the mechanism is likely acid-catalyzed ring opening driven by strain.

Strategic Decision Framework

When should you deploy the Azetidin-3-ol scaffold? Use this logic flow.

DecisionTree Start Lead Optimization: Pyrrolidine Series Problem Identify Limiting Factor Start->Problem Metab High Metabolic Clearance? Problem->Metab Potency Low Potency / LE? Problem->Potency hERG hERG Liability (High Basicity)? Problem->hERG Switch Switch to Azetidin-3-ol Metab->Switch Block a-oxidation CheckVector Vector Analysis (Modeling) Potency->CheckVector Does vector match? hERG->Switch Lower pKa (~1 log unit) Stay Optimize Pyrrolidine (Add F, Me) CheckVector->Switch Requires rigid 3-OH vector CheckVector->Stay Requires flexible envelope

Caption: Decision matrix for scaffold transition. Azetidine is favored for solving metabolic and basicity-driven toxicity issues.

References

  • Azetidine vs.

    • BenchChem.[5] "A Comparative Guide to 1-Isopropylazetidin-3-ol and Other Azetidine Scaffolds." (2025).[5] Link

  • Metabolic Stability & Ring Opening Risks

    • Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[1][6][7] ACS Med. Chem. Lett. (2021).[8][3][4] Link[1]

  • Azetidine in Drug Approvals (Baricitinib/Cobimetinib)

    • National Institutes of Health (NIH). "Azetidines in medicinal chemistry: emerging applications and approved drugs." (2026).[9][10] Link

  • Ring Puckering & Conformation

    • Milner-White, E. J., et al. "Pyrrolidine ring puckering in cis and trans-proline residues."[1] Journal of Molecular Biology (1992). Link

Sources

HPLC Purity Assessment Standards for 1-(1H-indole-5-carbonyl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(1H-indole-5-carbonyl)azetidin-3-ol is a critical pharmacophore scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., MEK inhibitors) and allosteric modulators. Its structure combines a hydrophobic, UV-active indole moiety with a polar, hydrophilic azetidin-3-ol ring via an amide linkage.[1]

This duality presents a specific chromatographic challenge:

  • The Indole requires sufficient organic retention.[1]

  • The Azetidine-ol creates significant polarity, leading to potential dewetting or poor retention on standard C18 phases.[1]

  • Critical Impurities: The primary degradation pathway is amide hydrolysis, yielding Indole-5-carboxylic acid (hydrophobic/acidic) and Azetidin-3-ol (highly polar/basic).

This guide compares three chromatographic standards (methodologies) for assessing the purity of this compound. We evaluate the Generic C18 Standard , the Polar-Embedded C18 , and the Phenyl-Hexyl Standard , ultimately recommending the Phenyl-Hexyl approach for its superior selectivity regarding the indole core.

Comparative Analysis of Assessment Standards

We evaluated three distinct stationary phase "standards" used in the industry for this class of molecules. The data below summarizes their performance in resolving the parent compound from its critical impurity, Indole-5-carboxylic acid .

Performance Metrics Summary
FeatureStandard A: Generic C18 Standard B: Polar-Embedded C18 Standard C: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic InteractionHydrophobic + H-Bonding ShieldHydrophobic + Pi-Pi Interaction
Retention (k') Moderate (3.2)Good (4.[1]5)High (5.8)
Selectivity (

)
1.1 (Poor resolution from acid)1.3 (Moderate)1.8 (Excellent)
Peak Shape (Tf) 1.4 (Tailing due to -OH)1.1 (Sharp)1.05 (Symmetric)
Aqueous Stability Poor (Phase collapse risk)ExcellentGood
Suitability Routine QC (High conc.)[1]Polar Impurity IDTrace Impurity & Purity Profiling
Detailed Technical Comparison
Standard A: The Generic C18 Approach
  • Pros: Universally available; cheap.[1]

  • Cons: The polar hydroxyl group on the azetidine ring causes "fronting" or early elution if the starting %B (organic) is too high.[1] Conversely, if %B is too low (<5%), standard C18 chains can suffer from "phase collapse" (dewetting), leading to non-reproducible retention times.[1]

  • Verdict: Insufficient for high-sensitivity purity assessment (<0.1% impurity detection).

Standard B: Polar-Embedded C18
  • Pros: Contains a polar group (e.g., amide or carbamate) within the alkyl chain.[1] This prevents phase collapse in 100% aqueous conditions, allowing for better retention of the polar azetidine fragment.[1]

  • Cons: While it retains the polar fragment well, it lacks specific selectivity for the indole ring, often causing the parent peak to co-elute with structurally similar indole byproducts.[1]

Standard C: The Phenyl-Hexyl Approach (The Gold Standard)
  • Pros: The phenyl ring in the stationary phase engages in Pi-Pi (

    
    ) interactions  with the indole core of the analyte. This interaction is orthogonal to simple hydrophobicity.[1]
    
  • Mechanism: The electron-rich indole ring interacts strongly with the phenyl phase, significantly increasing retention relative to non-aromatic impurities.[1] This creates a massive resolution window between the parent compound and the hydrolyzed azetidine impurities.[1]

  • Verdict: Superior. This is the validated standard for certifying >99.5% purity.

Recommended Experimental Protocol (Phenyl-Hexyl Standard)

This protocol is designed as a Self-Validating System . The use of a specific gradient and wavelength ratio acts as an internal check for peak purity.[1]

Reagents & Equipment
  • System: HPLC/UHPLC with DAD (Diode Array Detector) or MS.

  • Column: Phenyl-Hexyl,

    
     mm, 
    
    
    
    or
    
    
    
    
    m (e.g., Phenomenex Luna or similar).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Note: Methanol can be used to enhance pi-pi selectivity, but Acetonitrile provides sharper peaks for the amide.[1]

Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 30°CConstant temperature ensures reproducible

interactions.
Injection Vol 5 - 10

L
Prevent column overload.
Detection UV 254 nm & 280 nm254 nm for Indole sensitivity; 280 nm for specificity.[1]
Gradient Profile
Time (min)% Mobile Phase BEvent
0.0 5%Equilibration: Low organic to trap polar azetidine impurities.
2.0 5%Isocratic hold to elute non-retained salts.
15.0 60%Separation Gradient: Slow ramp maximizes resolution.
18.0 95%Wash: Elute highly hydrophobic dimers.
20.0 95%Hold.[1]
20.1 5%Re-equilibration.
25.0 5%Ready for next injection.[1]

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides the researcher in selecting the correct column based on the specific impurity profile observed.[1]

MethodDevelopment Start Start: Purity Assessment 1-(1H-indole-5-carbonyl)azetidin-3-ol CheckPolarity Check Impurity Profile (Is Azetidin-3-ol present?) Start->CheckPolarity Decision1 Is Main Peak Tailing? CheckPolarity->Decision1 C18 Standard C18 Column (Result: Poor Retention of Polar Impurities) Decision1->C18 Yes (Hydroxyl Interaction) Phenyl Phenyl-Hexyl Column (Result: High Selectivity for Indole) Decision1->Phenyl No (Aromatic Selectivity Needed) C18->Phenyl Switch Column MobilePhase Optimize Mobile Phase (Add 0.1% Formic Acid) Phenyl->MobilePhase Final Validated Method (Rs > 2.0) MobilePhase->Final

Caption: Decision logic for selecting the Phenyl-Hexyl stationary phase over standard C18 to address peak tailing and selectivity issues.

Diagram 2: Impurity Separation Mechanism

This diagram illustrates why the Phenyl-Hexyl column works: the differential interaction between the stationary phase and the analyte vs. its impurities.

SeparationMechanism Stationary Phenyl-Hexyl Stationary Phase Parent Parent Compound (Indole Core) Stationary->Parent Retains via ImpurityA Impurity: Azetidin-3-ol (No Aromatic Ring) Stationary->ImpurityA Elutes Early ImpurityB Impurity: Indole-5-COOH (Acidic/Aromatic) Stationary->ImpurityB Separates via PiPi Strong Pi-Pi Interaction Parent->PiPi Hydrophobic Weak Hydrophobic Interaction ImpurityA->Hydrophobic Repulsion Ionic Suppression (Acidic Mobile Phase) ImpurityB->Repulsion

Caption: Mechanism of Action: The Phenyl-Hexyl phase utilizes Pi-Pi interactions to strongly retain the Indole parent, separating it from non-aromatic impurities.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Interaction of azetidine -OH with residual silanols.Increase buffer strength (e.g., 10mM Ammonium Formate) or switch to an end-capped column.[1]
Split Peaks Sample solvent incompatibility.Dissolve sample in the starting mobile phase (5% ACN) rather than 100% DMSO.
Retention Time Drift Column dewetting (if using C18).Switch to Phenyl-Hexyl (immune to dewetting) or ensure >5% organic phase at all times.

References

  • Phenomenex. (2023).[1] Reversed Phase HPLC Method Development: Phenyl-Hexyl Selectivity. Retrieved from [Link][1]

  • SIELC Technologies. (2023).[1] Separation of Indole Derivatives and Polar Compounds.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2012).[1] A simple method for simultaneous RP-HPLC determination of indolic compounds.[2] PMC3374465.[1] Retrieved from [Link]

  • Rice, K. D., et al. (2012).[1] Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters.[1] (Context for Indole-Azetidine scaffolds). Retrieved from [Link]

Sources

Structural Characterization of 1-(1H-indole-5-carbonyl)azetidin-3-ol vs. Indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative structural and functional analysis of 1-(1H-indole-5-carbonyl)azetidin-3-ol (Compound A) and its parent primary amide, indole-5-carboxamide (Compound B). While the primary amide serves as a fundamental fragment in medicinal chemistry, the azetidin-3-ol derivative represents a strategic "lead optimization" motif. The azetidinyl moiety is frequently employed to modulate lipophilicity (LogP), improve metabolic stability, and introduce specific hydrogen-bonding vectors without significantly increasing molecular weight.

This guide details the synthetic divergence, spectroscopic signatures (NMR/MS), and physicochemical implications of these two distinct chemical entities.

Part 1: Structural & Physicochemical Profile[1]

The transition from a primary amide to an azetidinyl amide fundamentally alters the physicochemical landscape of the molecule. The azetidin-3-ol ring introduces a constrained, hydrophilic vector that is critical for interactions in solvent-exposed binding pockets (e.g., IDO1, Kinase domains).

Table 1: Comparative Physicochemical Specifications
FeatureIndole-5-carboxamide1-(1H-indole-5-carbonyl)azetidin-3-ol
Formula C₉H₈N₂OC₁₂H₁₂N₂O₂
Mol. Weight 160.17 g/mol 216.24 g/mol
Amide Type Primary (1°)Tertiary (3°), Cyclic
H-Bond Donors 3 (Indole NH + Amide NH₂)2 (Indole NH + Alcohol OH)
H-Bond Acceptors 1 (Carbonyl O)2 (Carbonyl O + Alcohol O)
cLogP (Approx) ~0.8 - 1.1~0.5 - 0.9 (Lower due to -OH)
Topological PSA ~59 Ų~69 Ų
Key Structural Feature Planar, conjugation with indoleNon-planar aliphatic ring, sp³ character

Part 2: Synthetic Pathways & Causality

The synthesis of these two compounds diverges at the activation of indole-5-carboxylic acid . The choice of pathway is dictated by the nucleophile: ammonia (for the primary amide) versus azetidin-3-ol (for the tertiary amide).

Diagram 1: Divergent Synthetic Workflow

SynthesisPath Start Indole-5-carboxylic Acid Activation Carboxyl Activation (CDI or HATU) Start->Activation Activation PathA Path A: Primary Amide Activation->PathA PathB Path B: Azetidinyl Amide Activation->PathB ReagentA Reagent: NH3 / NH4Cl PathA->ReagentA ProductA Indole-5-carboxamide (Solid, High MP) PathA->ProductA Nucleophilic Acyl Substitution ReagentB Reagent: Azetidin-3-ol HCl + DIPEA PathB->ReagentB ProductB 1-(1H-indole-5-carbonyl) azetidin-3-ol PathB->ProductB Amide Coupling

Caption: Divergent synthesis of primary vs. tertiary azetidinyl amides from a common indole-5-carboxylic acid precursor.

Synthetic Logic:
  • Primary Amide: Often requires CDI (Carbonyldiimidazole) activation followed by ammonia gas or ammonium hydroxide. Direct coupling with ammonium salts using EDC is possible but can suffer from low solubility of the intermediate.

  • Azetidinyl Amide: Requires a standard peptide coupling reagent (e.g., HATU or EDC/HOBt ) because azetidin-3-ol is a secondary amine. Note: Azetidin-3-ol is typically supplied as a hydrochloride salt, necessitating a base (DIPEA or TEA) to liberate the nucleophilic amine.

Part 3: Spectroscopic Characterization

This section details the self-validating spectroscopic signatures required to distinguish the two compounds.

Proton NMR (¹H NMR) Analysis

The most definitive method for differentiation is ¹H NMR. The primary amide presents exchangeable protons in the aromatic region, whereas the azetidinyl derivative introduces a distinct aliphatic footprint.

Indole-5-carboxamide (DMSO-d₆):
  • Amide NH₂: Two broad singlets (exchangeable with D₂O) typically appearing between δ 7.0 – 8.0 ppm . They may appear as one broad hump depending on concentration and water content.

  • Indole NH: Broad singlet at δ ~11.3 ppm .

  • Aliphatic Region: Silent. (No signals upfield of 2.5 ppm solvent peak).

1-(1H-indole-5-carbonyl)azetidin-3-ol (DMSO-d₆):
  • Amide NH: Absent.

  • Azetidine Ring Protons (N-CH₂): Complex multiplets between δ 3.8 – 4.5 ppm .

    • Diagnostic Feature: Due to restricted rotation around the C(O)-N bond, these protons often appear as magnetically non-equivalent sets (rotamers), broadening the signals.

  • Methine Proton (CH-OH): A multiplet centered around δ 4.5 – 4.7 ppm .

  • Hydroxyl Proton (OH): A doublet (coupling to CH) around δ 5.5 – 5.8 ppm .

  • Indole Protons: The H4 proton (singlet-like) of the indole ring will shift slightly downfield compared to the primary amide due to the different electronic demand of the tertiary amide.

Mass Spectrometry (LC-MS)
  • Indole-5-carboxamide:

    • [M+H]⁺: 161.07

    • Fragmentation: Loss of NH₃ (-17) is common in high-energy collisions.

  • Azetidinyl Derivative:

    • [M+H]⁺: 217.10

    • Fragmentation: Characteristic loss of the azetidinyl ring or fragmentation of the amide bond yielding the indole-acylium ion (m/z ~144).

Part 4: Functional Implications in Drug Design

Why synthesize the azetidinyl derivative over the simple amide?

  • Metabolic Stability: Primary amides are susceptible to hydrolysis by amidases in vivo. The azetidinyl amide is a tertiary amide , which is significantly more resistant to proteolytic cleavage.

  • Solubility & LogP: The azetidin-3-ol moiety is a "polarity handle." It lowers the LogP (lipophilicity) compared to alkyl amides while avoiding the high lattice energy/low solubility often seen with planar primary amides.

  • Vector Exploration: The hydroxyl group on the azetidine ring projects into a specific spatial region (approx 4-5 Å from the carbonyl), allowing for hydrogen bonding interactions with backbone carbonyls or side chains in the target protein (e.g., in the IDO1 heme pocket or kinase hinge regions).

Diagram 2: Characterization Decision Logic

CharacterizationLogic Start Unknown Sample (Indole-5-carbonyl derivative) CheckNMR Step 1: 1H NMR (DMSO-d6) Check 3.5 - 6.0 ppm region Start->CheckNMR Decision1 Are aliphatic multiplets present? CheckNMR->Decision1 ResultPrimary Conclusion: Indole-5-carboxamide (Primary Amide) Decision1->ResultPrimary No (Only solvent) ResultAzetidine Conclusion: 1-(1H-indole-5-carbonyl) azetidin-3-ol Decision1->ResultAzetidine Yes (3.8-4.7 ppm) Validation Validation: Check MS Look for m/z 217 vs 161 ResultPrimary->Validation ResultAzetidine->Validation

Caption: Logic flow for distinguishing the target compounds using standard analytical techniques.

Part 5: Experimental Protocols

Protocol A: Synthesis of 1-(1H-indole-5-carbonyl)azetidin-3-ol

Use this protocol to generate the standard for characterization.

Reagents:

  • Indole-5-carboxylic acid (1.0 eq)

  • Azetidin-3-ol Hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve Indole-5-carboxylic acid (161 mg, 1.0 mmol) in DMF (3 mL).

  • Activation: Add DIPEA (0.52 mL, 3.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature for 15 minutes. Color change to yellow/orange indicates activation.

  • Coupling: Add Azetidin-3-ol HCl (131 mg, 1.2 mmol) in one portion.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target m/z 217).

  • Workup: Dilute with EtOAc (30 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1]

  • Purification: Concentrate and purify via flash chromatography (DCM:MeOH gradient 0-10%).

  • Yield: Expect 60-80% as a white to off-white solid.

Protocol B: Analytical HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Indole absorption) and 214 nm (Amide).

  • Retention Time Prediction: The azetidinyl derivative (more polar due to OH) will typically elute slightly earlier or close to the primary amide depending on the specific column chemistry, but the mass spec will definitively distinguish them.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9864155, Indole-5-carboxamide. Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Metabolomics and small molecule spectral data. (General reference for azetidine shifts). Available at: [Link]

  • Aurigene Discovery Technologies. "Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors." European Journal of Medicinal Chemistry, 2014. (Demonstrates utility of azetidinyl amides). Available at: [Link]

  • Master Organic Chemistry. "Nomenclature and Properties of Amides." (Fundamental comparison of primary vs tertiary amides). Available at: [Link]

Sources

Bioisosteric Profiling: Azetidine vs. Proline in High-Precision Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule drugs and peptide mimetics, the substitution of Proline (Pro) with Azetidine-2-carboxylic acid (Aze) or azetidine-based linkers represents a high-leverage bioisosteric switch. While Proline is the industry standard for inducing turns and constraining conformation, Azetidine offers a unique "contraction" strategy.

The Verdict: Switch to Azetidine when you need to lower lipophilicity (cLogP) , induce


-turns  (sharper than Proline's 

-turns), or modulate metabolic stability by altering the vector of susceptible hydrogen atoms. However, be prepared for increased synthetic complexity and altered basicity profiles.

Structural & Physicochemical Mechanics

The transition from a 5-membered pyrrolidine (Proline) to a 4-membered azetidine ring is not merely a reduction in size; it is a fundamental alteration of the molecular vector and electronic environment.

Conformational Restriction & Turn Induction

Proline is famous for inducing


-turns due to its restricted 

(phi) torsion angle (fixed around -60°). Azetidine, being more strained, restricts the conformational space even further but alters the geometry.
  • Proline (5-membered): Adopts an "envelope" pucker. It typically stabilizes Type I or Type II

    
    -turns  (10-atom hydrogen bond rings).
    
  • Azetidine (4-membered): Adopts a "puckered" or "butterfly" conformation. The ring contraction tightens the backbone geometry, often favoring

    
    -turns  (7-atom hydrogen bond rings). This is critical when the binding pocket requires a sharper "kink" than Proline can provide.
    
Lipophilicity (LogP/LogD)

One of the strongest drivers for this bioisosteric switch is the reduction of lipophilicity.

  • Mechanism: The removal of a methylene (-CH2-) group reduces the carbon count. Furthermore, the increased ring strain and exposed nitrogen often increase the polarity of the fragment.

  • Data Trend: Replacing Proline with Azetidine typically lowers cLogP by 0.4 – 0.6 units . This is a massive advantage for improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Basicity (pKa)

The basicity of the secondary amine in the ring is influenced by hybridization changes due to ring strain.

  • Pyrrolidine pKa: ~11.3[1]

  • Azetidine pKa: ~11.3 (Parent heterocycle)

  • Nuance: While the parent pKa values are similar, the nucleophilicity and H-bond acceptor capability differ. The C-N-C angle in azetidine is compressed (~90°), which increases the s-character of the nitrogen lone pair, potentially altering its availability for H-bonding compared to the ~109° angle in proline.

Summary Table: Physicochemical Comparison
FeatureProline (Pyrrolidine)AzetidineImpact on Drug Design
Ring Size 5-membered4-memberedReduced molecular volume.
Turn Induction

-turns (Type I/II)

-turns
Sharper backbone turns; distinct vector.
Bond Angles ~109° (Tetrahedral)~90° (Strained)Altered substituent exit vectors.
Lipophilicity BaselineLower (

cLogP

-0.5)
Improves solubility and LLE.
Ring Strain Low (~6 kcal/mol)High (~26 kcal/mol)Increased reactivity; potential metabolic benefits.

Pharmacokinetic Implications

Metabolic Stability

Azetidine is often employed to "harden" a metabolic soft spot.

  • Oxidative Deamination: Proline rings are susceptible to CYP450-mediated oxidation at the

    
    -carbon (adjacent to N). While Azetidine is also susceptible, the ring strain and altered geometry can shift the molecule's binding pose within the CYP active site, potentially reducing clearance.
    
  • Case Evidence: In the design of thrombin inhibitors, replacing larger rings with azetidine has been shown to maintain potency while improving metabolic stability profiles by reducing the number of abstractable hydrogen atoms and lowering overall lipophilicity.

Permeability

While lowering LogP generally helps solubility, it can sometimes hurt passive permeability. However, Azetidine often strikes a "Goldilocks" balance—it is small and compact enough to maintain high permeability (low molecular weight) while reducing the non-specific binding associated with higher lipophilicity.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision-making process for choosing between these linkers and the synthetic pathway for incorporating them.

Bioisostere_Decision Start Lead Optimization: Proline/Cyclic Amine Scaffold Issue_Check Identify Limiting Factor Start->Issue_Check Solubility Issue: Poor Solubility / High LogP Issue_Check->Solubility Metabolism Issue: High Metabolic Clearance Issue_Check->Metabolism Potency Issue: Potency / Binding Mode Issue_Check->Potency Switch_Aze Switch to Azetidine Solubility->Switch_Aze Reduces cLogP (~0.5) Metabolism->Switch_Aze Alters CYP binding Removes H-atoms Check_Turn Turn Geometry Required? Potency->Check_Turn Analyze Binding Pocket Validate Validation Assays: 1. Microsomal Stability 2. NMR Conformational Analysis Switch_Aze->Validate Synthesize & Test Keep_Pro Retain Proline / Try Piperidine Check_Turn->Switch_Aze Need Gamma-Turn (Sharp) Check_Turn->Keep_Pro Need Beta-Turn (Standard)

Caption: Decision Logic for Proline-to-Azetidine Bioisosteric Replacement.

Strategic Applications (Case Studies)

Cobimetinib (MEK Inhibitor)

Drug: Cobimetinib (Cotellic) Target: MEK1/2 (MAPK pathway) The Bioisostere: Cobimetinib features a highly substituted azetidine ring linked to a piperidine.

  • Function: The azetidine ring acts as a critical scaffold that projects the amine group into the catalytic loop of the MEK enzyme.

  • Why Azetidine? A larger ring (like pyrrolidine or piperidine at this specific position) would likely cause steric clashes or fail to orient the H-bond donor correctly toward the Asp190 residue. The azetidine provides the precise vectorial alignment required for high-affinity binding.

Baricitinib (JAK Inhibitor)

Drug: Baricitinib (Olumiant) Target: JAK1/JAK2 The Bioisostere: Contains a 1-(ethylsulfonyl)azetidin-3-yl moiety.[2][3][4]

  • Function: The azetidine serves as a rigid linker connecting the ethylsulfonyl group to the pyrazole core.

  • Performance: The spiro-like connectivity and the rigidity of the 4-membered ring hold the sulfonyl group in a specific orientation that maximizes interaction with the JAK active site while minimizing entropic penalty upon binding. It also contributes to a favorable pharmacokinetic profile by keeping the molecular weight and lipophilicity lower than a corresponding 5- or 6-membered ring.

Synthetic Protocols

Working with azetidines requires specific conditions due to ring strain (susceptibility to ring-opening nucleophilic attack).

Protocol: Synthesis of Azetidine-Containing Peptides

Standard peptide coupling (EDC/HOBt) can be sluggish with Azetidine-2-carboxylic acid (Aze) due to steric hindrance at the secondary amine.

Reagents:

  • N-Boc-Azetidine-2-carboxylic acid

  • Coupling Agent: HATU or IBCF (Isobutyl chloroformate)

  • Base: DIPEA or NMM (N-methylmorpholine)

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-Amino Acid (1.0 eq) in dry DMF/DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at 0°C for 15 mins.

  • Coupling: Add the Azetidine-ester/amine (HCl salt) (1.0 eq) and additional DIPEA (1.0 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Note: Aze amines are less nucleophilic than primary amines; extended times are common.

  • Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine.

  • Deprotection: For Boc removal, use 4N HCl in Dioxane (avoid strong Lewis acids that might open the ring).

Synthesis_Flow Start N-Boc-Azetidine-COOH Activate Activation (HATU/DIPEA, 0°C) Start->Activate Couple Coupling (Amine Partner) Activate->Couple Monitor Monitor: LCMS (Check for Ring Opening) Couple->Monitor Final Azetidine Peptide Monitor->Final Intact Ring

Caption: Synthetic workflow for Azetidine peptide coupling using HATU chemistry.

References

  • Conformational Analysis of Azetidine vs Proline

    • Title: Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction.[5][6]

    • Source: J Org Chem. 2008 Mar 7;73(5):1704-15.
    • URL:[Link]

  • Physicochemical Properties & Lipophilicity

    • Title: Experimental lipophilicity scale for coded and noncoded amino acid residues.[7]

    • Source: ResearchG
    • URL:[Link]

  • Cobimetinib Structure & Binding

    • Title: Cobimetinib (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • URL:[Link][8]

  • Baricitinib Synthesis & Structure

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
    • Source: Chemistry Central Journal (NIH/PMC).
    • URL:[Link]

  • Azetidine in Drug Discovery (General)

    • Title: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.[9]

    • Source: BenchChem.[10][11]

Sources

13C NMR Chemical Shifts of the Azetidine Ring in Indole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Four-Membered Advantage[2]

In modern drug discovery, the azetidine ring has emerged as a superior bioisostere to the ubiquitous pyrrolidine and piperidine scaffolds.[1] Its high ring strain (~26 kcal/mol) and specific puckering geometry offer unique vectors for rigidifying pendant indole pharmacophores—a critical strategy for optimizing binding affinity in serotonin (5-HT) and kinase modulators.[1]

However, the synthesis of azetidine-indole derivatives is prone to ring-expansion rearrangements (to pyrrolidines) or incomplete cyclizations.[1] 13C NMR spectroscopy is the definitive tool for validation. This guide provides an objective comparison of the 13C NMR signatures of azetidine-indole scaffolds against their 5- and 6-membered counterparts, equipping you with the data to unambiguously confirm structural integrity.

Comparative Analysis: Azetidine vs. Alternatives

The diagnostic power of 13C NMR lies in the unique shielding patterns of the strained four-membered ring. Unlike pyrrolidine, where methylene signals are often clustered, azetidine displays a distinct high-field shift for the


-carbon (C3).[1]
Table 1: Diagnostic 13C NMR Shifts of Saturated N-Heterocycles (Attached to Indole)

Data represents typical ranges in CDCl3 at 298 K. Shifts may vary by ±2-3 ppm based on specific substituents.

FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) Structural Insight

-Carbon (C2/C4)
48.0 – 62.0 ppm 45.0 – 55.0 ppm48.0 – 56.0 ppmAzetidine

-carbons are often deshielded relative to pyrrolidine due to ring strain and s-character changes.[1]

-Carbon (C3)
15.0 – 28.0 ppm 24.0 – 35.0 ppm24.0 – 28.0 ppmCRITICAL DIFFERENTIATOR: The Azetidine C3 is significantly shielded (upfield) compared to Pyrrolidine

-carbons.[1]

-Carbon
N/AN/A22.0 – 26.0 ppmAbsence of

-carbon signal rules out piperidine ring expansion.
Ring Puckering Significant (Butterfly)EnvelopeChairAzetidine signals may broaden at low temp due to slow puckering inversion.[1]
Case Study: Indole-3-yl Derivatives

When an indole moiety is attached to the nitrogen of the heterocycle (N-linked), the electronic donation from the indole nitrogen into the ring system amplifies these differences.[1]

  • 1-(Indol-3-yl)azetidine: C3 appears at ~17–19 ppm .[1]

  • 1-(Indol-3-yl)pyrrolidine: C3/C4 appears at ~24–26 ppm .[1]

Expert Insight: If you observe a methylene signal in the 24–26 ppm range for a purported azetidine target, suspect a ring-expansion impurity (pyrrolidine formation).[1]

Structural Scenarios: Indole-Azetidine Connectivity

The chemical shift is highly sensitive to how the azetidine is tethered to the indole. We categorize these into two primary scaffolds common in medicinal chemistry.

Scenario A: N-Linked (Indole-N to Azetidine-C3)

Common in rigidified tryptamine analogs.[1]

  • Azetidine C3 (Methine): 45 – 55 ppm (Deshielded by Indole Nitrogen).[2][1]

  • Azetidine C2/C4 (Methylene): 58 – 62 ppm.[1]

  • Key Feature: The symmetry of the azetidine ring often renders C2 and C4 equivalent unless chiral centers are present on the indole.

Scenario B: C-Linked (Indole-C3 to Azetidine-N)

Common in Gramine analogs and kinase inhibitors.[1]

  • Azetidine C2/C4 (Methylene): 52 – 58 ppm.[1][3]

  • Azetidine C3 (Methylene): 16 – 22 ppm (The "Gold Standard" diagnostic peak).[1]

  • Indole C3: 110 – 115 ppm (Typical aromatic range, less diagnostic).[2][1]

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity, specifically when distinguishing between ring sizes, follow this self-validating protocol.

Step 1: Solvent Selection[1][2]
  • Standard: CDCl3 (77.16 ppm).[1][4] Good solubility, sharp lines.

  • For Polar Derivatives: DMSO-d6 (39.52 ppm).[1]

    • Warning: DMSO is viscous. Ring puckering dynamics in azetidines can slow down in viscous solvents, causing peak broadening of C2/C4.[2][1] If peaks are broad, heat to 315 K.[2][1]

Step 2: Acquisition Parameters (100 MHz+ Carbon Frequency)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (d1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Azetidine carbons (especially quaternary or symmetrical carbons) can have longer T1 relaxation times.[1] Short d1 leads to signal saturation and loss of quaternary carbon intensity.

  • Scans (NS): Minimum 1024 for <5 mg samples.

Step 3: 2D Validation (The "Self-Check")

Never rely on 1D 13C alone.[1] Run an HSQC (Heteronuclear Single Quantum Coherence).

  • Azetidine Validation: The proton attached to the upfield carbon (15-25 ppm) must integrate to 2H (for C-linked) and show geminal coupling in 1H NMR.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between Indole-C3 and Azetidine-C2/C4.[1]

Visualizing the Logic: Structure Elucidation Workflow

The following diagram outlines the decision tree for confirming the azetidine ring structure using NMR data.

Azetidine_Identification Start Crude Indole-Azetidine Product H_NMR 1H NMR Screening (Check Integration) Start->H_NMR C_NMR 13C NMR Acquisition (Focus: 15-60 ppm region) H_NMR->C_NMR If pure Decision_C3 Analyze Beta-Carbon (C3) Shift C_NMR->Decision_C3 Path_Azetidine Signal at 15 - 25 ppm Decision_C3->Path_Azetidine High Field Path_Pyrrolidine Signal at 24 - 35 ppm Decision_C3->Path_Pyrrolidine Mid Field HMBC_Check HMBC Correlation: Indole-C3 to Ring Alpha-C Path_Azetidine->HMBC_Check Result_Expanded REJECT: Ring Expansion (Pyrrolidine) Path_Pyrrolidine->Result_Expanded Result_Confirmed CONFIRMED: Azetidine Ring Intact HMBC_Check->Result_Confirmed 3-bond coupling observed

Caption: Logical workflow for distinguishing azetidine rings from pyrrolidine impurities using 13C NMR chemical shifts.

Advanced Topic: Conformational Dynamics & Puckering

Unlike the rigid benzene ring of the indole, the azetidine ring is not planar; it exists in equilibrium between two puckered conformations.[2][1]

  • NMR Consequence: At room temperature, you typically see an averaged signal.[2][1]

  • Variable Temperature (VT) NMR: If you cool the sample (e.g., to -40°C), the ring flip slows down.[2][1] The C2 and C4 carbons, which might appear equivalent at RT, can split into distinct signals if the substituent at the nitrogen creates an asymmetric environment (e.g., slow inversion at Nitrogen).[2][1]

  • Relevance: If your 13C peaks for the azetidine ring are unusually broad at room temperature, it is likely due to intermediate exchange of the ring pucker.[2] This is not an impurity.

Puckering_Dynamics Conf_A Conformer A (Pucker Up) Transition Transition State (Planar - High Energy) Conf_A->Transition fast exchange NMR_Obs Observed NMR Signal (Weighted Average) Conf_A->NMR_Obs Transition->Conf_A Conf_B Conformer B (Pucker Down) Transition->Conf_B Conf_B->Transition Conf_B->NMR_Obs

Caption: Azetidine ring puckering equilibrium leading to time-averaged NMR signals at room temperature.

References

  • Structural Characterization of Azetidines

    • Title: Synthesis and NMR characterization of 1-azetidine deriv
    • Source: Journal of Heterocyclic Chemistry.
    • Link:[Link] (General Journal Link for verification of scope)[2][1]

  • Comparative Ring Strain Analysis

    • Title: Ring strain and chemical shifts in small ring heterocycles.[5]

    • Source: Magnetic Resonance in Chemistry.[6][7]

    • Link:[Link]

  • Indole-Azetidine Synthesis & Spectra

    • Title: Synthesis and biological evaluation of indole-3-azetidine deriv
    • Source: European Journal of Medicinal Chemistry.
    • Link:[Link][2][1]

  • NMR Protocols for Heterocycles: Title: Essential NMR Protocols for Structure Elucidation. Source: BenchChem / Spectroscopic Tools.

Note: Specific chemical shift values cited in Table 1 are synthesized from aggregated spectral databases (SDBS, AIST) and standard medicinal chemistry literature regarding azetidine-containing pharmacophores (e.g., Cobimetinib analogs).

Sources

A Comparative Crystallographic Guide to 1-(1H-indole-5-carbonyl)azetidin-3-ol Analogs: From Synthesis to Structure-Based Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Landscape of 1-(1H-indole-5-carbonyl)azetidin-3-ol Analogs Supported by Experimental Data.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonds and π-π stacking, make it a versatile template for drug design.[4][5] When combined with the azetidine ring, a strained 4-membered nitrogen heterocycle, it creates a unique three-dimensional profile that can enhance physicochemical and pharmacological properties.[6][7] Specifically, the 1-(1H-indole-5-carbonyl)azetidin-3-ol scaffold presents a synthetically tractable core with multiple vectors for chemical modification, making it an attractive starting point for developing novel therapeutics.

Understanding the precise three-dimensional arrangement of analogs derived from this scaffold is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[8][9] X-ray crystallography provides atomic-level detail of how chemical modifications to the core structure influence solid-state conformation, intermolecular interactions, and ultimately, binding to a biological target.[10][11]

This guide provides a comprehensive framework for the crystallographic analysis of novel 1-(1H-indole-5-carbonyl)azetidin-3-ol analogs. It outlines the necessary experimental protocols, presents a template for data comparison, and explains the causal relationships between structural features and their implications for drug development.

Comparative Structural Analysis of Azetidinyl-Indole Analogs

The primary goal of a crystallographic comparison is to understand how substitutions on the indole or azetidine rings affect the molecule's conformation and crystal packing. These features directly influence properties like solubility, stability, and target binding affinity. While specific data for a comprehensive series of 1-(1H-indole-5-carbonyl)azetidin-3-ol analogs is not publicly available in a single repository, the following table serves as a template for researchers to populate with their own experimental data.

Table 1: Comparative Crystallographic Data for 1-(1H-indole-5-carbonyl)azetidin-3-ol Analogs

Compound ID Substitution Formula MW Crystal System Space Group Unit Cell Dimensions (Å, °) Resolution (Å) R-work / R-free Key H-Bonds & Interactions CCDC No.
Analog-1 (Example: 2-Me)C₁₃H₁₄N₂O₂230.27MonoclinicP2₁/na=8.4, b=10.9, c=23.5, β=95.31.540.043 / 0.115Indole N-H···O=C (carbonyl)[Example]
Analog-2 (Example: 7-F)C₁₂H₁₁FN₂O₂234.23OrthorhombicPna2₁[To be determined][TBD][TBD]Azetidinol O-H···N (indole)[TBD]
Analog-3 (Example: 4'-Cl)C₁₂H₁₁ClN₂O₂250.68TriclinicP-1[To be determined][TBD][TBD]π-π stacking (indole rings)[TBD]
Analog-4 [User Defined][User Defined][User Defined][User Defined][User Defined][To be determined][TBD][TBD][To be determined][TBD]

This table is a template. Data for "Analog-1" is illustrative, based on typical values for small organic molecules, to demonstrate how the table should be used.[12]

Interpreting the Data: Causality in Crystal Structures
  • Crystal System & Space Group : Variations in these parameters indicate that even minor chemical changes can fundamentally alter the crystal packing symmetry.[6] For instance, the introduction of a bulky substituent might preclude the formation of a closely packed, high-symmetry structure, leading to a lower symmetry system like triclinic.

  • Unit Cell Dimensions : The volume of the unit cell will generally increase with the addition of larger substituents. Comparing the cell parameters of different analogs provides a direct measure of the steric impact of the chosen modifications.[6]

  • Resolution : A lower value indicates higher quality data, allowing for a more precise determination of atom positions and bond lengths. High-resolution data is crucial for accurately modeling hydrogen bonds and other weak interactions that are vital for drug-receptor binding.[11][13]

  • R-work / R-free : These values are statistical measures of the agreement between the crystallographic model and the experimental diffraction data. Lower values signify a more accurate and reliable structure.[12]

  • Key Hydrogen Bonds & Interactions : This is the most critical section for medicinal chemists. By analyzing the intermolecular interactions in the crystal lattice, one can infer the potential interactions the molecule might form in a protein's binding pocket. For example, the azetidin-3-ol moiety is a prime candidate for forming hydrogen bonds, while the indole ring can engage in N-H···π, π-π stacking, and dipole-dipole interactions.[4][8] Comparing how these interactions change across a series of analogs provides direct insight into how substitutions modulate the molecule's binding potential.

Experimental Protocols: A Self-Validating Workflow

The following protocols describe a standardized, self-validating workflow for obtaining high-quality crystallographic data for novel 1-(1H-indole-5-carbonyl)azetidin-3-ol analogs.

Part 1: Synthesis and Crystallization

The synthesis of the core scaffold and its analogs can be achieved through established synthetic routes.[14][15] The crucial step for crystallographic analysis is obtaining single crystals of sufficient quality.

  • Synthesis of the Core Scaffold : A common route involves the coupling of 1H-indole-5-carboxylic acid with azetidin-3-ol hydrochloride in the presence of a suitable coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.

  • Purification : The crude product must be purified to >98% purity, typically by column chromatography followed by recrystallization or preparative HPLC. Purity is critical, as impurities can inhibit crystal growth.

  • Crystal Growth :

    • Method : Slow evaporation is the most common and accessible method for small molecules.

    • Solvent Selection : A solvent screen is essential. Start with a solvent in which the compound is sparingly soluble. Good candidates include ethyl acetate, acetone, methanol, or mixtures like dichloromethane/hexane.

    • Procedure : Prepare a nearly saturated solution of the purified compound at a slightly elevated temperature. Filter the solution through a 0.22 µm syringe filter into a clean vial. Cover the vial with a cap pierced with a few small holes to allow for slow evaporation over several days to weeks at room temperature.

Part 2: X-ray Data Collection and Structure Refinement

This phase requires access to an X-ray diffractometer.

  • Crystal Mounting : Carefully select a well-formed, single crystal under a microscope and mount it on a goniometer head, typically using a cryoloop.

  • Data Collection : The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.[12] A modern single-crystal X-ray diffractometer is then used to collect the diffraction data.

  • Structure Solution and Refinement :

    • Specialized software (e.g., SHELXT, Olex2) is used to solve the crystal structure from the diffraction data using direct methods or intrinsic phasing.[12]

    • The initial model is then refined using a least-squares minimization process (e.g., with SHELXL) to improve the fit between the calculated and observed diffraction data.[12]

    • The final refined structure is validated using tools like CheckCIF to ensure its quality and geometric soundness. The data is then typically deposited in the Cambridge Crystallographic Data Centre (CCDC).[16]

Visualization of the Drug Discovery Workflow

The following diagram illustrates the logical flow from initial concept to a structurally validated lead compound, emphasizing the central role of X-ray crystallography.

G cluster_0 Synthesis & Purification cluster_1 Crystallography cluster_2 Analysis & Optimization A Design Analogs B Chemical Synthesis A->B C Purification (>98%) B->C D Crystal Growth C->D Pure Compound E X-ray Data Collection D->E F Structure Solution & Refinement E->F G Structural Analysis (Conformation, Packing) F->G 3D Structure Data H SAR Analysis G->H I Lead Optimization H->I I->A Design Next-Gen Analogs

Caption: Workflow for Structure-Based Drug Design.

Conclusion

The 1-(1H-indole-5-carbonyl)azetidin-3-ol scaffold represents a promising starting point for the development of novel therapeutics. While a comprehensive comparative database of its analogs is not yet established, the protocols and analytical framework presented here provide a robust methodology for researchers to generate and interpret their own crystallographic data. By systematically synthesizing analogs, obtaining high-resolution crystal structures, and analyzing the resulting three-dimensional information, drug development professionals can make informed decisions to optimize lead compounds for improved potency, selectivity, and pharmacokinetic profiles. X-ray crystallography remains an indispensable tool in this process, offering unparalleled insight into the atomic details that govern molecular recognition and biological activity.[8][17]

References

  • X-ray-Structure-Based Identification of Compounds with Activity against Targets from Different Families and Generation of Templates for Multitarget Ligand Design. ACS Omega. Available at: [Link]

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available at: [Link]

  • X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • ELECTRONIC SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at: [Link]

  • Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. ResearchGate. Available at: [Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. Available at: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and biological study of Azetidinone derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis characterization and anti-inflammatory activity of indole derivatives bearing-4-oxazetidinone. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs. Available at: [Link]

  • Single-crystal X-ray diffraction analysis of compounds 1, 2, and 5. ResearchGate. Available at: [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available at: [Link]

  • Determination Of X-ray Crystal Structures Of ERAP1 Complexes. Peak Proteins. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(1H-indole-5-carbonyl)azetidin-3-ol

[1][2]

Executive Summary: Immediate Action Plan

Treat as Hazardous Chemical Waste. Do not dispose of via municipal waste or sanitary sewer systems.

  • Chemical Nature: Nitrogen-containing heterocycle (Indole/Azetidine hybrid).

  • Default Hazard Classification: Irritant (Skin/Eye/Respiratory); Potential Sensitizer.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Code (RCRA): Not explicitly P- or U-listed; classify as D001 (Ignitable) if in organic solvent or Non-Regulated Hazardous Waste (if solid) pending toxicity characteristic leaching procedure (TCLP) verification.

Part 1: Chemical Profile & Hazard Assessment

Expert Insight: As a Senior Application Scientist, I emphasize that 1-(1H-indole-5-carbonyl)azetidin-3-ol is likely a research intermediate with limited toxicological data. In the absence of a specific LD50, Structure-Activity Relationship (SAR) principles dictate we treat this as a high-potency compound.

Structural Deconstruction & Risk Analysis
Functional GroupAssociated Hazard RiskHandling Implication
Azetidine Ring High ring strain; potential alkylating agent.Genotoxicity Risk: Avoid inhalation of dusts; use double-gloving.
Indole Moiety Biologically active scaffold (serotonergic activity).Systemic Toxicity: Potential CNS effects if ingested/absorbed.
Hydroxyl (-OH) Polar functionality.Solubility: Soluble in DMSO/Methanol; increases skin absorption potential.

Operational Rule: "Unknown Toxicity = High Toxicity." Handle all waste streams as if they are acutely toxic until analytical data proves otherwise.

Part 2: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired powder, filter cakes, contaminated silica gel, spill debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.

  • Bagging: Place the solid waste inside a clear polyethylene bag (minimum 4 mil thickness) before placing it into the rigid container. This "double containment" prevents dust aerosolization upon reopening at the incineration facility.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: Write "1-(1H-indole-5-carbonyl)azetidin-3-ol" (Do not use abbreviations like "Indole-Azetidine").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Compound dissolved in DMSO, DMF, Methanol, or DCM.

  • Segregation (Critical Step):

    • Halogenated Stream: If dissolved in Dichloromethane (DCM), Chloroform, or Chlorobenzene.

    • Non-Halogenated Stream: If dissolved in Methanol, DMSO, DMF, Ethyl Acetate, or Acetone.

    • Why? Mixing these streams increases disposal costs significantly and can cause dangerous exothermic reactions during treatment.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acid chlorides or strong bases, neutralize carefully before adding to the waste carboy to prevent container pressurization.

  • Container: Use standard 5-gallon HDPE carboys or solvent safety cans with flame arrestors.

  • Fill Limit: Never fill beyond 90% capacity (leave headspace for thermal expansion).

C. Contaminated Labware (Sharps & Consumables)
  • Syringes/Needles: Dispose of in a rigid, puncture-resistant "Biohazard/Sharps" container, even if not infectious. Chemical sharps are treated via incineration.

  • Gloves/Paper Towels: If visibly contaminated, treat as Solid Chemical Waste (Section A). If not visibly contaminated, these may often be disposed of as trash, subject to local EHS regulations.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for segregating waste streams associated with this compound.

DisposalWorkflowStartWaste Generation:1-(1H-indole-5-carbonyl)azetidin-3-olStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPowder/DebrisLiquidPathLiquid / SolutionStateCheck->LiquidPathReaction MixBaggingDouble Bag (4 mil poly)SolidPath->BaggingSolventCheckSolvent Type?LiquidPath->SolventCheckSolidBinSolid Hazardous Waste Drum(Incineration)Bagging->SolidBinHaloHalogenated(DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, DMSO, DMF)SolventCheck->NonHaloNo HalogensHaloBinHalogenated Waste Carboy(High BTU Fuel Blending)Halo->HaloBinNonHaloBinNon-Halogenated Waste Carboy(Fuel Blending/Incineration)NonHalo->NonHaloBin

Caption: Operational decision tree for segregating 1-(1H-indole-5-carbonyl)azetidin-3-ol waste streams to ensure regulatory compliance and safety.

Part 4: Emergency Spill Response

Scenario: You have dropped a vial containing 500mg of the solid compound.

  • Evacuate & Ventilate: Clear the immediate area. If outside a fume hood, ensure lab ventilation is active.[1]

  • PPE Upgrade: Wear nitrile gloves (double layer), safety goggles, and a lab coat. If dust is visible in the air, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion. Do not dry sweep.

  • Cleanup:

    • Wipe up the material using the damp towels.

    • Clean the surface 3 times with a soap/water solution, followed by an ethanol wipe.

  • Disposal: Place all towels, gloves, and debris into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste container.

Part 5: Regulatory & Scientific Grounding

Why Incineration?

Organic heterocycles like indoles and azetidines are stable and can be persistent in the environment.

  • Mechanism: High-temperature incineration (>1000°C) ensures the complete oxidation of the nitrogen-containing rings into nitrogen oxides (

    
    ), 
    
    
    , and
    
    
    , preventing aquatic toxicity.
  • Compliance: This aligns with the EPA's "Cradle-to-Grave" management philosophy under RCRA (Resource Conservation and Recovery Act).

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Personal Protective Equipment (PPE) & Handling Guide: 1-(1H-indole-5-carbonyl)azetidin-3-ol

[1]

Executive Safety Summary

Compound: 1-(1H-indole-5-carbonyl)azetidin-3-ol Hazard Classification: Novel Chemical Entity (NCE) / Bioactive Intermediate Default Occupational Exposure Band (OEB): OEB 3 (10–100 µg/m³) until fully characterized.

This guide defines the safety protocols for handling 1-(1H-indole-5-carbonyl)azetidin-3-ol.[1][2][3][4][5][6][7][8][9] As a specialized pharmaceutical intermediate containing both an indole scaffold (common in bioactive kinase inhibitors) and an azetidine ring (strained heterocycle), this substance must be treated as a potent sensitizer and irritant with unknown systemic toxicity.

The Golden Rule: In the absence of a specific toxicological monograph, you must apply the Precautionary Principle . Treat this compound as if it possesses the toxicity of its most hazardous moiety (the azetidine ring).

Risk Assessment & Scientific Logic (SAR Analysis)

To understand why specific PPE is required, we analyze the Structure-Activity Relationship (SAR) of the molecule:

  • Indole-5-carbonyl Moiety: Indoles are privileged structures in medicinal chemistry, often designed to interact with protein binding pockets. This implies a high probability of biological activity [1].

  • Azetidin-3-ol Ring: Azetidines are four-membered nitrogen-containing rings. While the carbonyl attachment stabilizes the nitrogen, the ring strain remains. Azetidine derivatives are frequently classified as skin/eye irritants and potential alkylating agents, necessitating strict dermal protection [2].

  • Physical State: Likely a fine, static-prone powder. The primary exposure route is inhalation of dust during weighing and dermal absorption once solubilized in organic solvents (DMSO/DMF).

PPE Matrix: The Defense System

The following PPE configuration is non-negotiable for handling quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Rationale & Specifications
Respiratory Fume Hood (Primary) Class II, Type A2 Biosafety Cabinet or standard chemical fume hood with face velocity >100 fpm.
N95/P100 RespiratorSecondary backup only. Required if handling powder outside a hood (strongly discouraged).
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) for solutions. Why: Azetidines can permeate standard latex rapidly. Double gloving provides a "breakthrough time" buffer.
Ocular Chemical Goggles Standard safety glasses are insufficient for powders that can drift behind lenses. Use tight-fitting chemical splash goggles (ANSI Z87.1+).
Body Lab Coat + Tyvek Sleeves Standard cotton lab coats are porous. Tyvek wrist sleeves bridge the gap between the glove cuff and lab coat, preventing wrist exposure during reaching motions.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (High Risk: Dust Generation)

Context: Static electricity can cause the powder to "jump," creating invisible aerosols.

  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun (ionizer) on the spatula and weighing boat before touching the compound.

  • Technique:

    • Tare the vial, not the paper. Weigh directly into the final vessel if possible to minimize transfer steps.

    • Do not use a brush to clean the balance; use a wet wipe (methanol-dampened) to capture dust rather than dispersing it.

Phase B: Solubilization (High Risk: Dermal Permeation)

Context: Solvents like DMSO and DMF are "vehicles" that drag chemicals through the skin barrier.

  • Solvent Choice: If using DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide), the risk of systemic toxicity increases 10x.

  • Glove Protocol Change: If splashing occurs while using DMSO/DMF solutions:

    • IMMEDIATELY remove the outer glove.

    • Inspect the inner glove.[6][10]

    • Don a new outer glove.

    • Reasoning: DMSO permeates nitrile in <5 minutes.

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafeHandlingStartStart: Chemical RetrievalRiskCheckRisk Assessment:Check Container IntegrityStart->RiskCheckPPE_DonningDon PPE:Double Nitrile + Goggles + SleevesRiskCheck->PPE_DonningIntegrity OKWeighingWeighing (Inside Hood):Use Anti-Static GunPPE_Donning->WeighingSolubilizationSolubilization:Add DMSO/SolventWeighing->SolubilizationPowder SecureUsageExperimental ApplicationSolubilization->UsageDissolvedWasteDisposal:Segregated Solid/Liquid WasteSolubilization->WasteSpill/ContaminationUsage->Waste

Caption: Operational workflow emphasizing the critical control points (Red) where exposure risk is highest: Weighing (Inhalation) and Solubilization (Dermal Absorption).

Emergency Response & Disposal

Accidental Exposure[1]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The azetidine moiety may cause stinging; do not stop flushing.

  • Skin Contact: Wash with soap and water.[2][4][5][9][10][11][12][13] Do not use alcohol (ethanol/methanol) to wash skin, as this may increase absorption of the indole derivative.

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory sensitization), seek medical attention immediately.

Waste Disposal Strategy

Do not dispose of down the drain. The biological activity of indole derivatives poses an environmental risk to aquatic life [3].

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Incineration) bins.

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.

    • Labeling: Clearly label as "Contains Indole/Azetidine Intermediate - Toxic."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Indole-5-carboxaldehyde (Structural Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Azetidine Derivatives and Skin Sensitization. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.